molecular formula C7H4Cl4 B131812 1-Chloro-2-(trichloromethyl)benzene CAS No. 2136-89-2

1-Chloro-2-(trichloromethyl)benzene

Cat. No.: B131812
CAS No.: 2136-89-2
M. Wt: 229.9 g/mol
InChI Key: MFHPYLFZSCSNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-(trichloromethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl4 and its molecular weight is 229.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59736. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHPYLFZSCSNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871863
Record name Benzene, 1-chloro-2-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2136-89-2, 31259-91-3
Record name o-Chlorobenzotrichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toluene, alpha,alpha,alpha,ar-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031259913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-(trichloromethyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-2-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-chloro-2-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α,2-tetrachlorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-Chloro-2-(trichloromethyl)benzene (CAS: 2136-89-2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Profile for Researchers and Drug Development Professionals

Introduction

1-Chloro-2-(trichloromethyl)benzene, also known by synonyms such as 2-Chlorobenzotrichloride and o-Chlorobenzotrichloride, is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄.[1][2][3] Identified by the CAS number 2136-89-2, this compound serves as a critical intermediate in various organic synthesis pathways, particularly in the pharmaceutical and dye industries.[4][5][6] Its molecular structure, featuring both a chloro and a trichloromethyl group on a benzene ring, imparts unique reactivity that makes it a valuable precursor for complex molecules.[1][7] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Core Physicochemical Properties

This compound is typically a white to off-white, low-melting solid or a colorless to light yellow transparent liquid.[4][8][9] It is characterized by a pungent odor and is sensitive to moisture, hydrolyzing into o-chlorobenzoic acid in the presence of water.[5][8][9] It is insoluble in water but shows good solubility in organic solvents like alcohol, benzene, ether, chloroform, and ethyl acetate.[5][8]

Table 1: Physicochemical Data for this compound

PropertyValueReferences
CAS Number 2136-89-2[3][9]
Molecular Formula C₇H₄Cl₄[2][3][9]
Molecular Weight 229.92 g/mol [3][4][9]
Appearance White to off-white solid; colorless to light yellow/dark brown liquid[4][7][8][9]
Melting Point 28 - 31 °C[5][7][8][9][10]
Boiling Point 260 - 264 °C (at 760 mmHg)[5][8][9][10][11]
Density 1.508 - 1.519 g/cm³ (at 20-25 °C)[7][8][9][10]
Vapor Pressure 0.013 - 1 hPa (at 20-25 °C)[9][10][11]
Flash Point 98 °C / 209 °F[5][7][8]
Refractive Index ~1.5836 (at 20 °C)[5][7][8][9]
Solubility Insoluble in water; Soluble in alcohol, benzene, ethers.[5][8][9]

Synthesis and Experimental Protocols

The industrial synthesis of this compound is primarily achieved through the free-radical chlorination of 2-chlorotoluene.[1] This process requires careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis via Chlorination of o-Chlorotoluene

This method is a widely used industrial process for preparing this compound.[5][8]

Materials and Equipment:

  • A three-necked, round-bottom flask equipped with a reflux condenser, thermometer, and a gas inlet tube extending below the surface of the reaction mixture.

  • Heating mantle.

  • Light source (e.g., sunlight or mercury lamp).

  • o-Chlorotoluene (starting material).

  • Phosphorus trichloride (PCl₃) (catalyst).

  • Chlorine gas (Cl₂).

  • Vacuum distillation apparatus.

Procedure:

  • Add o-chlorotoluene to the reaction flask, followed by approximately 3% (by weight) of phosphorus trichloride.[5][8]

  • Heat the mixture to boiling, around 90 °C, under illumination.[5][8]

  • Begin bubbling chlorine gas through the mixture. The reaction is exothermic, and the temperature will gradually rise.[5][8]

  • Continue the chlorination for approximately 16 hours, allowing the temperature to increase to a final range of 210-220 °C.[5]

  • Monitor the reaction progress by checking the relative density of the mixture. The reaction is considered complete when the density reaches approximately 1.53.[5]

  • Once complete, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine and hydrogen chloride gas.[5]

  • The crude product is then purified by vacuum distillation, collecting the fraction at 126-140 °C (at 2399.8 Pa) to yield the final product.[5][8]

Synthesis_Workflow Synthesis Workflow of this compound Reactants o-Chlorotoluene + PCl3 (catalyst) ReactionVessel Reaction Flask (90°C -> 220°C) + Light Reactants->ReactionVessel Chlorine Chlorine Gas (Cl2) Chlorine->ReactionVessel CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct ~16 hours Byproducts HCl Gas Excess Cl2 ReactionVessel->Byproducts Purification Vacuum Distillation (126-140°C) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow via chlorination of o-chlorotoluene.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electron-withdrawing nature of its substituent groups.[1]

  • Hydrolysis: The compound is highly sensitive to moisture and will hydrolyze to form o-chlorobenzoic acid.[5] This necessitates storage in dry, sealed containers.[9]

  • Incompatibilities: It is incompatible with strong bases and strong oxidizing agents.[9][11]

  • Hazardous Reactions: Contact with certain metals may lead to the evolution of flammable hydrogen gas.[9]

  • Thermal Decomposition: When heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[9][11]

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products A This compound B o-Chlorobenzoic Acid A->B Hydrolysis HCl Hydrogen Chloride (HCl) A->HCl H2O Water (Moisture)

Caption: Hydrolysis of this compound.

Applications in Research and Industry

This compound is not typically an end-product but rather a crucial building block for more complex molecules.

  • Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of clotrimazole, a widely used broad-spectrum antifungal agent.[4][5]

  • Chemical Intermediate: It is used to produce o-chlorobenzoyl chloride, which is another versatile reagent for manufacturing dyes, pesticides, and other pharmaceuticals.[4][8]

  • Organic Synthesis: It serves as a raw material for various other organic synthesis processes in the fine chemical industry.[4][7]

Applications_Pathway Industrial Application Pathways Start This compound (Precursor) Intermediate1 Clotrimazole Intermediate Start->Intermediate1 Intermediate2 o-Chlorobenzoyl Chloride Start->Intermediate2 Product1 Clotrimazole Intermediate1->Product1 Synthesis Product2 Dyes Intermediate2->Product2 Synthesis Product3 Pesticides Intermediate2->Product3 Synthesis Product4 Other Pharmaceuticals Intermediate2->Product4 Synthesis

Caption: Key industrial applications of this compound.

Spectroscopic Data

Structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum shows characteristic signals for the aromatic protons, with chemical shifts influenced by the two electron-withdrawing substituents. ¹³C NMR provides data on the carbon framework, including the distinct signals for the aromatic carbons and the trichloromethyl carbon.[1]

  • Infrared (IR) and Mass Spectrometry (MS): IR and electron ionization mass spectra are available for this compound through databases such as the NIST Chemistry WebBook, providing further confirmation of functional groups and molecular weight.[2]

Safety and Toxicology

This compound is hazardous and must be handled with stringent safety precautions. It is harmful if swallowed, causes severe skin and eye burns, and is suspected of causing cancer.[11][12][13]

Table 2: Toxicological and Safety Information

Hazard TypeInformationReferences
Acute Oral Toxicity Harmful if swallowed. LD50: 500 mg/kg (ATE, Oral).[12]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[9][11][12][13]
Eye Damage/Irritation Causes serious eye damage and burns.[9][11][12][13]
Inhalation Hazard Causes chemical burns to the respiratory tract.[9][11]
Carcinogenicity Suspected of causing cancer.[12][13][14]
Mutagenicity Shows mutagenic activity in tests with Salmonella typhimurium.[8][10]
UN Number 1759[9]
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH-approved respirator should be used in areas with poor ventilation or where dust/vapors may be generated.[9][11]

  • Handling: Use only in a well-ventilated area, such as a fume hood. Minimize dust generation. Keep the container tightly closed and prevent contact with water or moisture.[9][11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizers. The storage area should be designated for corrosive materials and protected from moisture.[9]

  • First Aid: In case of eye or skin contact, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting; rinse mouth and get immediate medical aid.[9][11]

References

An In-depth Technical Guide to the Physical and Chemical Properties of o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorobenzotrichloride, with the chemical formula C₇H₄Cl₄, is a significant chlorinated aromatic hydrocarbon.[1][2][3] It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[4] This technical guide provides a comprehensive overview of its physical and chemical properties, complete with experimental protocols and visual representations of key chemical processes.

Physical Properties

o-Chlorobenzotrichloride is a clear, colorless to yellowish liquid or solid, depending on the ambient temperature, and possesses a pungent odor.[1][4][5] A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₄Cl₄[1][2][3]
Molecular Weight 229.92 g/mol [2][3][6][7]
CAS Number 2136-89-2[1][2]
Appearance Clear colorless liquid after melting; White to Off-White solid[1][7]
Melting Point 29-31 °C[7]
Boiling Point 260-264 °C[7]
Density 1.508 g/mL at 25 °C[7]
Refractive Index 1.571 - 1.5836[1][7]
Solubility Insoluble in water; Soluble in alcohol, benzene, ether, Chloroform, and Ethyl Acetate (Slightly).[4][7]

Chemical Properties and Reactivity

o-Chlorobenzotrichloride is a reactive compound, primarily due to the trichloromethyl group attached to the benzene ring. It is sensitive to moisture and can hydrolyze.[7] The compound is utilized as an intermediate in various chemical syntheses.

Synthesis of o-Chlorobenzotrichloride

A common method for the synthesis of o-Chlorobenzotrichloride involves the chlorination of o-chlorotoluene.[4] The process is typically carried out in the presence of a catalyst, such as phosphorus trichloride, and often involves the use of light to facilitate the reaction.[4]

Synthesis_of_o_Chlorobenzotrichloride o_chlorotoluene o-Chlorotoluene reaction_vessel Reaction Vessel o_chlorotoluene->reaction_vessel chlorine Chlorine (Cl2) chlorine->reaction_vessel catalyst Catalyst (e.g., PCl3) catalyst->reaction_vessel light Light light->reaction_vessel o_chlorobenzotrichloride o-Chlorobenzotrichloride reaction_vessel->o_chlorobenzotrichloride Chlorination

Synthesis of o-Chlorobenzotrichloride from o-Chlorotoluene.
Role in Pharmaceutical Synthesis: The Clotrimazole Pathway

o-Chlorobenzotrichloride is a key starting material in the synthesis of the antifungal medication, Clotrimazole.[8][9][10] The synthesis involves a multi-step process where o-chlorobenzotrichloride is first reacted with benzene to form 2-chlorotrityl chloride, which is then reacted with imidazole to yield Clotrimazole.[9][10]

Clotrimazole_Synthesis cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Nucleophilic Substitution o_chloro o-Chlorobenzotrichloride intermediate 2-Chlorotrityl chloride o_chloro->intermediate Reacts with benzene Benzene benzene->intermediate alcl3 AlCl3 alcl3->o_chloro Catalyst intermediate2 2-Chlorotrityl chloride imidazole Imidazole clotrimazole Clotrimazole imidazole->clotrimazole intermediate2->clotrimazole Reacts with

Workflow for the synthesis of Clotrimazole from o-Chlorobenzotrichloride.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physical properties of organic compounds like o-Chlorobenzotrichloride.

Determination of Melting Point (Capillary Method)

The melting point of o-Chlorobenzotrichloride can be determined using the capillary tube method as outlined in ASTM E324.[1][3]

Principle: A small, powdered sample of the crystalline organic compound is heated slowly in a capillary tube, and the temperature range from the initial to the final melting point is observed.[1][3]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle (for solid samples)

Procedure:

  • A small amount of the solid o-Chlorobenzotrichloride is finely powdered.

  • The powdered sample is packed into the sealed end of a capillary tube to a height of 2-4 mm.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

  • The melting range is the interval between the initial and final melting points. A narrow melting range is indicative of a high purity sample.[3]

Determination of Boiling Point (Distillation Method)

The boiling point can be determined by simple distillation, a common method for liquid organic compounds.[11]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • A sample of liquid o-Chlorobenzotrichloride is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This steady temperature is the boiling point.

Determination of Density (Pycnometer Method)

The density of liquid o-Chlorobenzotrichloride can be determined using a pycnometer or a digital density meter, following principles outlined in standards like ASTM D3505 or ASTM D4052.[2][12][13]

Principle: Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with the liquid o-Chlorobenzotrichloride, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

  • The mass of the filled pycnometer is accurately weighed.

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

A qualitative determination of solubility can be performed through simple mixing tests.

Principle: "Like dissolves like" is the guiding principle, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Apparatus:

  • Test tubes

  • Graduated cylinders or pipettes

  • Vortex mixer or stirring rods

Procedure:

  • A small, measured amount of o-Chlorobenzotrichloride (e.g., 0.1 g or 0.1 mL) is placed in a test tube.

  • A small, measured volume of the solvent (e.g., 1 mL of water, ethanol, benzene, etc.) is added to the test tube.

  • The mixture is agitated vigorously for a set period.

  • The mixture is observed to see if the o-Chlorobenzotrichloride has dissolved completely, partially, or not at all.

  • The process is repeated with different solvents to establish a solubility profile.

Conclusion

o-Chlorobenzotrichloride is a compound of significant industrial importance, particularly in the synthesis of pharmaceuticals. A thorough understanding of its physical and chemical properties is essential for its safe handling, application in chemical synthesis, and for the development of new synthetic routes. The experimental protocols outlined provide a basis for the quality control and characterization of this versatile chemical intermediate.

References

1-Chloro-2-(trichloromethyl)benzene molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-(trichloromethyl)benzene, also known as 2-chlorobenzotrichloride, is a key chlorinated aromatic hydrocarbon with significant applications in chemical synthesis. Its unique molecular structure, featuring both a chloro and a trichloromethyl substituent on a benzene ring, imparts specific reactivity that makes it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and toxicological profile. Particular emphasis is placed on its role as a precursor in the synthesis of the broad-spectrum antifungal agent, Clotrimazole, a topic of interest for drug development professionals. All quantitative data are summarized in structured tables, and key processes are visualized to facilitate understanding.

Molecular Structure and Identifiers

This compound is an organochlorine compound with the chemical formula C₇H₄Cl₄.[1] The structure consists of a benzene ring substituted at position 1 with a chlorine atom and at position 2 with a trichloromethyl group. This ortho-substitution pattern influences the molecule's reactivity and physical properties.

IdentifierValue
IUPAC Name This compound[2]
Synonyms 2-Chlorobenzotrichloride, o-Chlorobenzotrichloride, α,α,α,2-Tetrachlorotoluene[3]
CAS Number 2136-89-2[1]
Molecular Formula C₇H₄Cl₄[1]
Molecular Weight 229.92 g/mol [3]
SMILES C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl[2]
InChIKey MFHPYLFZSCSNST-UHFFFAOYSA-N[]

Physicochemical and Spectroscopic Properties

The compound's physical state at room temperature can be a solid or a colorless to yellowish/brownish oily liquid, which is consistent with its melting point being close to ambient temperature.[5] It is stable under normal conditions but is sensitive to moisture.[6][7]

Physicochemical Data
PropertyValueSource(s)
Appearance White solid or colorless to pale yellow/dark brown oily liquid[]
Melting Point 29-31 °C[][8]
Boiling Point 260-264 °C[8]
Density 1.508 - 1.519 g/cm³ at 20-25 °C[8]
Solubility Insoluble in water; soluble in alcohol, benzene, ether
Vapor Pressure 1 mmHg at 25 °C[8]
Refractive Index ~1.5836 at 20 °C[8]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

TechniqueKey Spectral Features
Mass Spectrometry (MS) The mass spectrum exhibits a characteristic isotopic cluster for the molecular ion peak due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation pathways involve the loss of chlorine atoms and the cleavage of the C-C bond between the benzene ring and the trichloromethyl group.
Nuclear Magnetic Resonance (NMR) The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.3-7.8 ppm) corresponding to the four protons on the benzene ring. The ¹³C NMR would show distinct signals for the aromatic carbons and a characteristic signal for the carbon of the -CCl₃ group (predicted around 98 ppm).
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and strong absorptions corresponding to the C-Cl bonds.

Synthesis and Reactivity

The primary industrial synthesis of this compound involves the free-radical chlorination of 2-chlorotoluene. The reactivity of the compound is dominated by the two electron-withdrawing groups, which deactivate the benzene ring towards electrophilic substitution.

Experimental Protocol: Synthesis via Photochlorination

This protocol is based on established industrial methods for the side-chain chlorination of toluene derivatives.

Objective: To synthesize this compound from 2-chlorotoluene.

Materials:

  • 2-Chlorotoluene (starting material)

  • Chlorine gas (chlorinating agent)

  • Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) (catalyst)

  • Nitrogen gas (for inerting)

Equipment:

  • Glass-lined reactor with a heating mantle, reflux condenser, thermometer, and gas sparge tube.

  • UV lamp for photo-initiation.

  • Scrubber system for acidic off-gases (HCl).

  • Vacuum distillation apparatus.

Procedure:

  • Charge the reactor with 2-chlorotoluene and a catalytic amount of PCl₅ (e.g., 0.5-2 wt%).

  • Heat the mixture to a temperature of 150-220 °C under reflux.

  • Initiate the reaction by turning on the UV lamp.

  • Introduce chlorine gas through the sparge tube at a rate that allows for its efficient uptake by the reaction.

  • Maintain the reaction temperature and chlorine flow. The reaction is exothermic and will generate significant amounts of HCl gas, which must be safely neutralized in a scrubber.

  • Monitor the reaction progress by periodically measuring the density of the reaction mixture. The reaction is considered complete when the density reaches approximately 1.53 g/cm³.

  • Once complete (typically after 10-16 hours), stop the chlorine flow and UV lamp. Purge the reactor with nitrogen to remove residual chlorine and HCl.

  • The crude product is then purified by vacuum distillation to yield the final product.

Expected Yield: Yields are typically high, often exceeding 90%.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup & Purification start Charge Reactor: 2-Chlorotoluene + PCl₅ (catalyst) heat Heat to 150-220°C start->heat initiate Initiate with UV Light heat->initiate add_cl2 Introduce Chlorine Gas (Cl₂) initiate->add_cl2 react Maintain Temp & Monitor Density (Endpoint: ~1.53 g/cm³) add_cl2->react react->add_cl2 Continuous Flow offgas Scrub HCl Off-gas react->offgas stop Stop Reaction & Purge with N₂ react->stop distill Vacuum Distillation stop->distill product Final Product: This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The primary relevance of this compound to the pharmaceutical industry is its role as a key starting material in the synthesis of Clotrimazole, a widely used imidazole antifungal agent.[5]

The synthesis involves a Friedel-Crafts reaction between this compound and excess benzene, catalyzed by a Lewis acid like aluminum chloride, to form 2-chlorotriphenylmethyl chloride. This intermediate is then reacted with imidazole to yield Clotrimazole. The efficiency and purity of this first step are critical for the overall yield and quality of the final active pharmaceutical ingredient (API).

Toxicology and Safety Profile

This compound is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, causes skin irritation and serious eye damage, and is suspected of causing cancer.[6][9] One study noted the compound exhibits mutagenicity.[]

Acute Toxicity and Hazard Data
ParameterValue / ClassificationSource(s)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer)[9]
Acute Oral Toxicity (Rat) LD50: 500 mg/kg (ATE - Acute Toxicity Estimate)[10]
Skin Corrosion/Irritation Causes skin burns/irritation[6][9]
Eye Damage/Irritation Causes serious eye damage/irritation[6][9]
Inhalation Hazard Causes chemical burns to the respiratory tract[8]
Incompatibilities Strong bases, strong oxidizing agents, moisture[6][8]

Handling and Storage: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses, respiratory protection). Store in a cool, dry, corrosives-designated area, protected from moisture, in a tightly sealed container.[8]

Summary of Key Relationships

The following diagram summarizes the core attributes and relationships of this compound, from its synthesis to its ultimate application and hazards.

Logical_Relationships cluster_core Core Compound cluster_synthesis Synthesis cluster_properties Properties cluster_application Application cluster_safety Safety Profile Compound This compound (C₇H₄Cl₄) PhysChem Physicochemical: - Solid/Liquid (MP ~29°C) - Insoluble in H₂O Compound->PhysChem exhibits Spectro Spectroscopic: - MS (Cl Isotope Pattern) - NMR, IR Compound->Spectro identified by Intermediate Pharmaceutical Intermediate Compound->Intermediate is a Hazards Toxicology: - Harmful (Oral LD50: 500 mg/kg) - Corrosive/Irritant - Suspected Carcinogen Compound->Hazards has Precursor 2-Chlorotoluene Reaction Photochlorination (Cl₂, UV light) Precursor->Reaction Reaction->Compound API Clotrimazole (Antifungal API) Intermediate->API

Caption: Key relationships of this compound.

References

An In-depth Technical Guide to C7H4Cl4 Isomers: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H4Cl4 encompasses a range of tetrachlorotoluene isomers, each with unique properties and potential applications. This technical guide provides a comprehensive overview of the most prominent C7H4Cl4 isomers, focusing on their chemical identity, physicochemical properties, synthesis methodologies, and toxicological profiles. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Isomers of C7H4Cl4: IUPAC Nomenclature and Synonyms

The molecular formula C7H4Cl4 represents several structural isomers. The nomenclature and common synonyms for the most frequently encountered isomers are detailed below.

IUPAC NameSynonymsCAS Number
1-chloro-4-(trichloromethyl)benzene4-Chlorobenzotrichloride, p-Chlorobenzotrichloride, p-Chlorophenyltrichloromethane, α,α,α,4-Tetrachlorotoluene[1]5216-25-1
1-chloro-2-(trichloromethyl)benzene2-Chlorobenzotrichloride, o-Chlorobenzotrichloride, o-Chlorobenzylidyne chloride, o-Chlorophenyltrichloromethane[2]2136-89-2
1,3,5-trichloro-2-(chloromethyl)benzene2,4,6-Trichlorobenzyl chloride17293-03-7
1,2,4-trichloro-5-(chloromethyl)benzene2,4,5-Trichlorobenzyl chloride3955-26-8
1,2,3-trichloro-5-(trichloromethyl)benzeneInformation not readily available27020-90-2

Physicochemical Properties

The physical and chemical properties of these isomers vary based on the substitution pattern of the chlorine atoms on the benzene ring and the methyl group. A summary of key properties is presented in the following tables.

Table 2.1: General Physicochemical Properties

IsomerMolecular Weight ( g/mol )Physical State at 25°C
1-chloro-4-(trichloromethyl)benzene229.92Colorless liquid[1]
This compound229.92Dark brown oily liquid[3]
1,3,5-trichloro-2-(chloromethyl)benzene229.92Data not available
1,2,4-trichloro-5-(chloromethyl)benzene229.92Data not available

Table 2.2: Thermal and Density Properties

IsomerMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
1-chloro-4-(trichloromethyl)benzene5.82451.495
This compound29-31[3]260-264[3]1.508[3]
1,3,5-trichloro-2-(chloromethyl)benzeneData not availableData not availableData not available
1,2,4-trichloro-5-(chloromethyl)benzeneData not available2731.502

Experimental Protocols

Synthesis Methodologies

The synthesis of C7H4Cl4 isomers typically involves the chlorination of a suitable toluene derivative. The specific starting material and reaction conditions dictate the resulting isomer.

3.1.1. Synthesis of 1-chloro-4-(trichloromethyl)benzene (4-Chlorobenzotrichloride)

A common method for the synthesis of 4-chlorobenzotrichloride involves the photochlorination of p-chlorotoluene.

  • Reaction: p-chlorotoluene + 3 Cl2 --(UV light)--> 1-chloro-4-(trichloromethyl)benzene + 3 HCl

  • Protocol Outline:

    • Charge a suitable reactor equipped with a UV lamp, reflux condenser, and gas inlet with p-chlorotoluene.

    • Initiate UV irradiation and heat the reactor to the desired temperature.

    • Introduce chlorine gas at a controlled rate.

    • Monitor the reaction progress by measuring the density of the reaction mixture.

    • Upon completion, purge the system with an inert gas to remove excess chlorine and HCl.

    • The crude product can be purified by fractional distillation.

3.1.2. Synthesis of this compound (2-Chlorobenzotrichloride)

This isomer can be synthesized by the chlorination of o-chlorotoluene.

  • Reaction: o-chlorotoluene + 3 Cl2 --(catalyst/light)--> this compound + 3 HCl

  • Protocol Outline:

    • o-Chlorotoluene is reacted with chlorine gas in the presence of a catalyst such as phosphorus trichloride and under illumination.[3]

    • The reaction is initiated at approximately 90°C and the temperature is gradually increased to 210-220°C.[3]

    • The reaction is monitored until the relative density of the mixture reaches a specific endpoint (e.g., 1.53).[3]

    • After completion, excess chlorine and hydrogen chloride are removed.[3]

    • The final product is purified by vacuum distillation, collecting the fraction at 126-140°C under reduced pressure.[3]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of C7H4Cl4 isomers.

  • Sample Preparation: Samples containing the isomers are typically dissolved in a suitable organic solvent, such as hexane or dichloromethane.

  • GC-MS Protocol Outline:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.

      • Injector: Splitless injection is often employed for trace analysis.

      • Oven Temperature Program: A temperature gradient is used to separate the isomers based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron ionization (EI) at 70 eV is standard.

      • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

      • Scan Range: A mass range of m/z 50-300 is typically sufficient to detect the molecular ions and characteristic fragment ions of the isomers.

    • Data Analysis: The retention times and mass spectra of the separated isomers are compared to those of known standards for identification and quantification.

Toxicological Data

The toxicity of C7H4Cl4 isomers is a significant consideration, particularly for occupational and environmental exposure. The available quantitative toxicity data is summarized below.

Table 4.1: Acute Toxicity Data

IsomerRouteSpeciesLD50/LC50 ValueReference
1-chloro-4-(trichloromethyl)benzeneOralRat572 - 687 mg/kg bw
1-chloro-4-(trichloromethyl)benzeneInhalationRat1.4 mg/L (4 hours)
This compoundOralRatHarmful if swallowed (GHS Category 4)[2]Quantitative data not specified in the provided search results.
1,3,5-trichloro-2-(chloromethyl)benzeneData not availableData not available
1,2,4-trichloro-5-(chloromethyl)benzeneData not availableData not available

Biological Activity and Signaling Pathways

Chlorinated aromatic hydrocarbons, including the isomers of C7H4Cl4, are known to interact with biological systems. A key mechanism of action for many of these compounds is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.[5] The binding of a ligand, such as a chlorinated toluene, to the AhR initiates a cascade of events leading to changes in gene expression.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorobenzotrichloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a unique case study for electrophilic aromatic substitution. The reactivity and regioselectivity of its benzene ring are governed by the interplay of the deactivating, ortho-para directing chloro group and the strongly deactivating, meta-directing trichloromethyl group. This technical guide provides a comprehensive overview of the primary electrophilic substitution reactions of o-chlorobenzotrichloride, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the strategic functionalization of this important molecule.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents on the o-chlorobenzotrichloride ring are crucial in determining the position of electrophilic attack.

  • Chloro Group (-Cl): The chlorine atom is an ortho, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect (-I), its lone pairs of electrons can be donated to the aromatic ring through resonance (+R), increasing electron density at the ortho and para positions.

  • Trichloromethyl Group (-CCl₃): The trichloromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three chlorine atoms, exerting a powerful deactivating inductive effect (-I). This group is a meta-director.

The combination of these two groups on the same ring leads to a complex interplay of electronic effects. The overall reactivity of the ring is significantly reduced. The position of substitution will be a result of the competing directing effects, with the incoming electrophile generally favoring the positions least deactivated.

Diagram of Substituent Effects

Nitration_Pathway o-Chlorobenzotrichloride o-Chlorobenzotrichloride 2-Chloro-5-nitrobenzotrichloride 2-Chloro-5-nitrobenzotrichloride o-Chlorobenzotrichloride->2-Chloro-5-nitrobenzotrichloride HNO₃ / H₂SO₄ Bromination_Pathway o-Chlorobenzotrichloride o-Chlorobenzotrichloride 2-Chloro-5-bromobenzotrichloride 2-Chloro-5-bromobenzotrichloride o-Chlorobenzotrichloride->2-Chloro-5-bromobenzotrichloride Br₂ / Catalyst Sulfonation_Pathway o-Chlorobenzotrichloride o-Chlorobenzotrichloride o-Chlorobenzotrichloride sulfonic acid o-Chlorobenzotrichloride sulfonic acid o-Chlorobenzotrichloride->o-Chlorobenzotrichloride sulfonic acid SO₃ / H₂SO₄ Friedel_Crafts_Pathway cluster_alkylation Alkylation cluster_acylation Acylation o-Chlorobenzotrichloride_A o-Chlorobenzotrichloride Alkylated_Product Alkyl-o-chlorobenzotrichloride o-Chlorobenzotrichloride_A->Alkylated_Product R-X / AlCl₃ o-Chlorobenzotrichloride_B o-Chlorobenzotrichloride Acylated_Product Acyl-o-chlorobenzotrichloride o-Chlorobenzotrichloride_B->Acylated_Product RCOCl / AlCl₃

Nucleophilic Substitution on 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on 1-Chloro-2-(trichloromethyl)benzene, also known as o-chlorobenzotrichloride. This compound presents two potential sites for nucleophilic attack: the chlorine-substituted carbon on the aromatic ring and the carbon of the trichloromethyl group. The presence of the strongly electron-withdrawing trichloromethyl group significantly influences the reactivity of the molecule.

Theoretical Background: Activation of the Aryl Chloride Bond

The trichloromethyl (-CCl₃) group is a potent electron-withdrawing group due to the high electronegativity of the three chlorine atoms. When positioned ortho to a chlorine atom on a benzene ring, the -CCl₃ group is expected to activate the aryl chloride bond towards nucleophilic aromatic substitution (SNAr). This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The electron-withdrawing nature of the -CCl₃ group helps to delocalize the negative charge of the intermediate, thereby lowering the activation energy of the reaction.

Reactivity of the Trichloromethyl Group

Experimental evidence indicates that the trichloromethyl group is the primary site of nucleophilic attack under various conditions. This is a crucial consideration for any synthetic route design involving this substrate. Two key examples of this reactivity are hydrolysis and ammonolysis.

Hydrolysis to 2-Chlorobenzoyl Chloride

The trichloromethyl group can be hydrolyzed to a carboxylic acid derivative. A patented process describes the conversion of chloro-trichloromethylbenzenes to their corresponding chloro-benzoyl chlorides using water in the presence of a Lewis acid catalyst. This reaction is efficient and proceeds under relatively mild conditions, highlighting the susceptibility of the -CCl₃ group to nucleophilic attack by water.

Ammonolysis to Benzonitriles

A German patent details the reaction of benzotrichlorides, including the ortho-chloro isomer, with ammonia at elevated temperatures to produce benzonitriles. This transformation involves the displacement of the chlorine atoms of the trichloromethyl group by nitrogen, followed by elimination to form the nitrile functionality. This further underscores the reactivity of the -CCl₃ group towards nucleophiles.

Quantitative Data Summary

The following tables summarize the available quantitative data for the nucleophilic substitution reactions on the trichloromethyl group of related chloro-substituted benzotrichlorides.

Reaction Substrate Nucleophile Catalyst Temperature (°C) Time (h) Yield Reference
Hydrolysis4-ChlorobenzotrichlorideWaterFeCl₃60198% (conversion)US5981803A[1]
Ammonolysis4-ChlorobenzotrichlorideAmmoniaFeCl₃2002Not specifiedDE2550261A1[2]

Experimental Protocols

Hydrolysis of 4-Chlorobenzotrichloride to 4-Chlorobenzoyl Chloride

This protocol is based on the procedure described in US Patent 5,981,803A for the para-isomer, which can be adapted for the ortho-isomer.[1]

Materials:

  • 4-Chlorobenzotrichloride (115 g, 0.5 mol)

  • Iron(III) chloride (FeCl₃) (1.6 g, 10 mmol)

  • Water (9 g, 0.5 mol)

  • Toluene

  • Methanol

  • 5% aqueous HCl

Procedure:

  • A mixture of 4-chlorobenzotrichloride and iron(III) chloride is heated to 60°C.

  • Water is added dropwise to the mixture over a period of 1 hour at ambient pressure.

  • The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material. The reaction is typically complete after 30 minutes from the end of the water addition.

  • To determine the yield, a sample of the product can be converted to the corresponding methyl ester by adding 1.5 equivalents of methanol.

  • The resulting mixture is dissolved in toluene and washed with 5% aqueous HCl and then with water.

  • After solvent removal and recrystallization, the product, p-chloromethylbenzoate, is obtained.

Ammonolysis of 4-Chlorobenzotrichloride to 4-Chlorobenzonitrile

This protocol is based on the procedure described in German Patent DE2550261A1 for the para-isomer.[2]

Materials:

  • 4-Chlorobenzotrichloride (100 g)

  • Iron(III) chloride (FeCl₃) (0.1 g)

  • Ammonia gas

Procedure:

  • 100 g of 4-chlorobenzotrichloride and 0.1 g of iron(III) chloride are heated to 200°C with stirring.

  • Ammonia gas is introduced into the reaction mixture at this temperature.

  • The reaction is carried out for approximately 2 hours, during which about 16.4 g of ammonia is introduced.

  • The patent states it is essential that ammonia is present in excess at all times during the reaction, with a general molar ratio of benzotrichloride to ammonia of at least 1:4.

  • The product, 4-chlorobenzonitrile, is isolated from the reaction mixture.

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Substitution_Pathways cluster_hydrolysis Hydrolysis of Trichloromethyl Group cluster_ammonolysis Ammonolysis of Trichloromethyl Group cluster_snar Theoretical SNAr Pathway This compound This compound 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl_chloride This compound->2-Chlorobenzoyl_chloride H2O, FeCl3, 60°C 2-Chlorobenzonitrile 2-Chlorobenzonitrile This compound->2-Chlorobenzonitrile NH3, FeCl3, 200°C SNAr_Product SNAr_Product This compound->SNAr_Product Nucleophile (e.g., RO-, R2NH)

Caption: Potential nucleophilic substitution pathways for this compound.

Experimental_Workflow_Hydrolysis start Start: Mix this compound and FeCl3 heat Heat to 60°C start->heat add_water Add water dropwise over 1h heat->add_water react Stir for 30 min add_water->react monitor Monitor reaction by GC react->monitor workup Workup: - Add Methanol (for derivatization) - Dissolve in Toluene - Wash with aq. HCl and Water monitor->workup isolate Isolate Product workup->isolate end End: 2-Chlorobenzoyl chloride (or methyl ester derivative) isolate->end

References

Thermal Decomposition of 1-Chloro-2-(trichloromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 1-Chloro-2-(trichloromethyl)benzene (also known as o-chlorobenzotrichloride). The document details the anticipated decomposition pathways, potential products, and the influence of temperature on the degradation process. It synthesizes available data from related chlorinated aromatic compounds to present a cohesive analysis. This guide includes structured tables of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of reaction pathways and experimental workflows to support research and development activities.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄.[1][2] Its thermal stability and decomposition characteristics are of significant interest in various fields, including chemical synthesis, environmental science, and drug development, where understanding the degradation profile of chlorinated compounds is crucial for safety, stability, and efficacy assessments. The presence of both a chloro and a trichloromethyl group on the benzene ring significantly influences its reactivity and decomposition behavior.[2] Upon heating, this compound is expected to decompose, potentially producing a range of chlorinated and non-chlorinated aromatic and aliphatic compounds, along with corrosive and toxic gases such as hydrogen chloride and carbon monoxide.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄Cl₄[1][2]
Molecular Weight229.92 g/mol [2]
Melting Point29-31 °C[2]
Boiling Point264 °C[2]
Density1.5187 g/cm³ (at 20 °C)[2]
IUPAC NameThis compound[1]
Synonyms2-Chlorobenzotrichloride, o-Chlorobenzotrichloride[1]

Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a complex series of reactions, primarily initiated by the homolytic cleavage of the C-Cl bonds in the trichloromethyl group, which are generally weaker than the C-Cl bond on the aromatic ring. The process is expected to be highly dependent on temperature and the presence of other reactive species.

A proposed general reaction pathway is illustrated in the diagram below.

DecompositionPathway A This compound B o-Chlorobenzodichloromethyl Radical + Cl• A->B Initial C-Cl Cleavage C o-Chlorobenzal Chloride B->C Hydrogen Abstraction F Dimerization/Polymerization Products B->F Radical Combination D o-Chlorobenzaldehyde C->D Hydrolysis/Oxidation E Further Decomposition Products (e.g., Chlorinated Benzenes, HCl, CO, CO2) C->E D->E

Figure 1: Proposed thermal decomposition pathway for this compound.

Quantitative Analysis of Decomposition

While specific quantitative data for the thermal decomposition of this compound is scarce in the public domain, studies on analogous compounds like chlorobenzene provide valuable insights into the expected product distribution at different temperatures.

Table 2: Anticipated Decomposition Products and Temperature Ranges

Temperature Range (°C)Major ProductsMinor ProductsAnalytical TechniqueReference (Analogous Compounds)
400 - 6001-Chloro-2-(dichloromethyl)benzene, HClDimerized productsTGA-MS[3][4]
600 - 800Chlorinated benzenes, Benzene, HCl, CH₄Biphenyls, Acetylene, EthylenePy-GC-MS[5][6]
> 800Benzene, HCl, CO, CO₂, SootToluene, CyclopentadienePy-GC-MS[5][6]

Note: The product distribution is an estimation based on the thermal decomposition of related chlorinated aromatic compounds.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of analytical techniques is recommended. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This protocol outlines the procedure for determining the thermal stability and identifying the evolved gases during the decomposition of this compound.

TGA_MS_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_ms MS Detector Setup cluster_analysis Data Analysis prep1 Weigh 5-10 mg of This compound prep2 Place in an alumina crucible prep1->prep2 tga1 Place crucible in TGA furnace prep2->tga1 tga2 Set inert atmosphere (N2 or Ar) at 50 mL/min tga1->tga2 tga3 Heating program: 25 °C to 900 °C at 10 °C/min tga2->tga3 ms1 Couple TGA outlet to MS inlet via heated transfer line (250 °C) tga3->ms1 ms2 Set MS to scan m/z 10-300 ms1->ms2 analysis2 Record ion current vs. temperature (MS data) ms2->analysis2 analysis1 Record mass loss vs. temperature (TGA curve) analysis3 Correlate mass loss steps with evolved gas profiles analysis1->analysis3 analysis2->analysis3

Figure 2: Experimental workflow for TGA-MS analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to separate and identify the individual volatile and semi-volatile products formed during the rapid thermal decomposition of the target compound.

Py_GC_MS_Workflow cluster_prep Sample Preparation cluster_py Pyrolyzer Setup cluster_gcms GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve sample in a suitable solvent (e.g., Dichloromethane) prep2 Deposit a small aliquot (1-5 µL) onto the pyrolyzer probe prep1->prep2 prep3 Evaporate solvent prep2->prep3 py1 Insert probe into pyrolyzer prep3->py1 py2 Set pyrolysis temperature (e.g., 600 °C, 800 °C, 1000 °C) py1->py2 py3 Pyrolysis time: 10-20 seconds py2->py3 gcms1 Transfer pyrolysate to GC column (e.g., DB-5ms) py3->gcms1 gcms2 GC temperature program: 40 °C (2 min) to 300 °C at 10 °C/min gcms1->gcms2 gcms3 MS detection (scan m/z 35-550) gcms2->gcms3 data1 Identify peaks by comparing mass spectra with NIST library gcms3->data1 data2 Quantify products using internal or external standards data1->data2

Figure 3: Experimental workflow for Py-GC-MS analysis.

Safety Considerations

The thermal decomposition of this compound can generate hazardous substances.[2] All experiments should be conducted in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2] The off-gases from the thermal analysis instruments should be safely vented or passed through a scrubbing system to neutralize acidic gases like HCl.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound. While specific experimental data for this compound is limited, a comprehensive understanding of its degradation can be inferred from the behavior of related chlorinated aromatic compounds. The provided experimental protocols for TGA-MS and Py-GC-MS offer a robust framework for researchers to conduct their own investigations into the thermal stability and decomposition products of this and similar molecules. The visualizations of the proposed decomposition pathway and experimental workflows serve as valuable tools for conceptualizing and executing these studies. Further research is warranted to fully elucidate the precise reaction kinetics and mechanisms governing the thermal decomposition of this compound.

References

In-Depth Technical Guide: Health and Safety Information for o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for o-Chlorobenzotrichloride, intended for use by professionals in research and development. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

o-Chlorobenzotrichloride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand and mitigate the risks associated with its handling.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2) / Skin Corrosion (Category 1B): Causes skin irritation or severe skin burns.[1][3][4]

  • Serious Eye Damage / Eye Irritation (Category 1 or 2): Causes serious eye damage or irritation.[1][3][4]

  • Carcinogenicity (Category 1B or 2): Suspected of causing cancer.[1][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

  • Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 3: Harmful to aquatic life with long-lasting effects.[1]

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[1][2][3]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[5]

  • H351: Suspected of causing cancer.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for o-Chlorobenzotrichloride.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₇H₄Cl₄[2]
Molecular Weight 229.9 g/mol [2][5]
Appearance White solid or clear, colorless to yellow liquid[6][7]
Melting Point 5.8 °C / 42.4 °F[6]
Boiling Point 245 °C / 473 °F @ 760 mmHg[6]
Flash Point > 112 °C / > 233.6 °F[6]
Density 1.490 - 1.5 g/cm³[2][6]
Vapor Pressure 0.04 hPa @ 20 °C[6]
Water Solubility Insoluble, decomposes[5][8]

Table 2: Toxicological Data

TestSpeciesRouteValueReference
LD50 RatOral500 - 820 mg/kg[3][8]
LD50 MouseOral700 mg/kg[8]
LC50 RatInhalation125 mg/m³[5][8]
LC50 MouseInhalation125 mg/m³[8]
LD50 RabbitDermal>2 g/kg[8]

Experimental Protocols

The toxicological data presented above are typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA). The likely methodologies are detailed below.

Acute Oral Toxicity (OECD 401 / 420)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

  • Principle: A single dose of o-Chlorobenzotrichloride is administered by oral gavage to a group of fasted rodents.[1][9] The animals are then observed for a period of at least 14 days.[1]

  • Test Animals: Healthy, young adult rodents (typically rats), of a single sex (usually females), are used.[1][10]

  • Procedure:

    • Animals are fasted prior to dosing.[10]

    • The test substance is administered in graduated doses to several groups of animals, with one dose per group.[1]

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and changes in body weight.[1][11]

    • At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.[1]

  • Data Analysis: The LD50 is calculated statistically as the dose expected to cause death in 50% of the test animals.[1]

Acute Dermal Toxicity (OECD 402)

This test evaluates the health hazards from short-term dermal exposure.

  • Principle: The substance is applied to the shaved skin of the test animals and held in place with a porous gauze dressing for a 24-hour period.

  • Test Animals: Rodents (e.g., rats) are typically used.[7]

  • Procedure:

    • The test article is applied uniformly over a shaved area of approximately 10% of the total body surface.

    • The application site is covered with a porous gauze dressing and non-irritating tape for 24 hours.

    • After the exposure period, the residual test substance is removed.

    • Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is determined, representing the dose causing mortality in 50% of the animals.

Acute Inhalation Toxicity (OECD 403)

This study assesses the health hazards associated with a single, short-term inhalation exposure.[5]

  • Principle: Animals are exposed to the test substance in a dynamic airflow inhalation exposure system for a defined period, typically 4 hours.[5]

  • Test Animals: The preferred species is the rat.[12]

  • Procedure:

    • Rodents are placed in an exposure chamber with a precisely controlled atmosphere containing the test article.[5]

    • Following the exposure period, animals are monitored for at least 14 days.[5][12]

    • Observations include mortality, clinical signs of toxicity, respiratory distress, behavioral changes, and body weight fluctuations.[5]

  • Data Analysis: The median lethal concentration (LC50) is estimated, which is the concentration in the air expected to cause death in 50% of the exposed animals.[5]

Health and Safety Information

First-Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get immediate medical aid.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[6][7] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water spray can be used to cool closed containers.[8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as hydrogen chloride and carbon monoxide.[8][12]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a respirator.[1] Ensure adequate ventilation and remove all sources of ignition.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it is harmful to aquatic life.[1]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8] Use spark-proof tools and explosion-proof equipment.[1]

Handling and Storage
  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust, vapor, mist, or gas.[7] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[6][8] Store in a corrosives area.[8]

Exposure Controls and Personal Protection
  • Engineering Controls: Facilities should be equipped with an eyewash station and a safety shower.[7] Use adequate ventilation to keep airborne concentrations low.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[1]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., Viton®, Butyl rubber) and protective clothing to prevent skin exposure.[1][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or European Standard EN 149 approved).[1][8]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for handling o-Chlorobenzotrichloride safely.

Hazard_Identification_and_Response cluster_ID Hazard Identification cluster_Controls Exposure Controls cluster_Emergency Emergency Response Start Handling o-Chlorobenzotrichloride CheckSDS Review Safety Data Sheet (SDS) Start->CheckSDS IdentifyHazards Identify Hazards: - Acute Toxicity (Oral) - Skin/Eye Corrosion - Carcinogenicity - Respiratory Irritant CheckSDS->IdentifyHazards Engineering Use Engineering Controls (Fume Hood, Ventilation) IdentifyHazards->Engineering PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) IdentifyHazards->PPE Spill Accidental Release / Spill PPE->Spill Exposure Personnel Exposure PPE->Exposure Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid (See Section 4) Exposure->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Contain Contain & Clean Up Spill (See Section 4) Evacuate->Contain

Caption: Hazard identification and response workflow for o-Chlorobenzotrichloride.

First_Aid_Protocol cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Start Exposure Occurs FreshAir Move to Fresh Air Start->FreshAir RemoveClothing Remove Contaminated Clothing Start->RemoveClothing RinseEyes Rinse Eyes with Water (15+ min) Start->RinseEyes RinseMouth Rinse Mouth Start->RinseMouth GiveOxygen Give Oxygen if Breathing is Difficult FreshAir->GiveOxygen ArtificialResp Artificial Respiration if Not Breathing GiveOxygen->ArtificialResp Medical Seek Immediate Medical Attention ArtificialResp->Medical FlushSkin Flush Skin with Water (15+ min) RemoveClothing->FlushSkin FlushSkin->Medical RemoveLenses Remove Contact Lenses RinseEyes->RemoveLenses RemoveLenses->Medical DrinkWater Drink 2-4 Cups of Water/Milk RinseMouth->DrinkWater NoVomit Do NOT Induce Vomiting DrinkWater->NoVomit NoVomit->Medical

Caption: First-aid decision tree for o-Chlorobenzotrichloride exposure.

References

In-Depth Technical Guide: Material Safety of 1-Chloro-2-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-Chloro-2-(trichloromethyl)benzene (CAS No. 2136-89-2), also known as 2-Chlorobenzotrichloride or α,α,α,2-Tetrachlorotoluene. The information is compiled and presented to meet the needs of professionals working with this chemical in research and development settings.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic hydrocarbon.[1][2] It is important to be aware of its various synonyms to ensure comprehensive information retrieval.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound[3]
CAS Number 2136-89-2[4]
EC Number 218-377-7[3]
Molecular Formula C₇H₄Cl₄[3][5]
Molecular Weight 229.92 g/mol [5]
Synonyms 2-Chlorobenzotrichloride, o-Chlorobenzotrichloride, α,α,α,2-Tetrachlorotoluene[3]

A thorough understanding of the physicochemical properties of a substance is fundamental for its safe handling and use in experimental settings.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance White solid or colorless to pale yellow liquid[1]
Odor Pungent[6]
Melting Point 29-31 °C[6]
Boiling Point 260-264 °C[6]
Density 1.508 g/mL at 25 °C
Flash Point 98 °C (closed cup)
Solubility Insoluble in water; Soluble in alcohol, benzene, and ether.[6]
Vapor Pressure 1 mmHg at 25°C[6]
Refractive Index 1.583 at 20°C[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of exposure posing significant health risks.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][7]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][7]
Carcinogenicity2H351: Suspected of causing cancer[1][7]

Emergency Overview: This chemical is harmful if swallowed and causes irritation to the skin and eyes. It is also a suspected carcinogen.[1][7] Inhalation may cause respiratory irritation.

Toxicological Information

The toxicological profile of this compound indicates significant health risks. While specific mechanistic studies on this compound are limited, data from analogous compounds, such as benzotrichloride, suggest that its toxicity may be partly due to its hydrolysis to benzoic acid, which can interfere with cellular metabolism.[8] Benzotrichloride has also been shown to have carcinogenic potential.[8][9]

Table 4: Acute Toxicity Data

RouteSpeciesValue
OralRatLD50: 500 mg/kg (ATE)[7]

Carcinogenicity: this compound is suspected of causing cancer.[1][7] Studies on the structurally related compound, benzotrichloride, have shown it to be a probable human carcinogen (Group B2) by the EPA, with evidence of carcinogenicity in animal studies at multiple sites.[10][11]

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not readily available in the public domain. However, standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) for acute oral toxicity (e.g., OECD Guideline 423) are typically followed. These protocols involve the administration of the substance to animals (commonly rats) at various dose levels to determine the lethal dose 50 (LD50), which is the dose required to kill half the members of a tested population. Observations for signs of toxicity, mortality, and post-mortem examinations are integral parts of these studies.

Handling, Storage, and Emergency Procedures

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible substances.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the necessary steps.

FirstAidMeasures cluster_exposure Exposure Occurs cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to this compound move_fresh_air Move to fresh air immediately remove_clothing Immediately remove contaminated clothing rinse_eyes Rinse cautiously with water for several minutes do_not_induce_vomiting Do NOT induce vomiting artificial_respiration If not breathing, give artificial respiration move_fresh_air->artificial_respiration If breathing is difficult seek_medical_attention_inh Seek immediate medical attention move_fresh_air->seek_medical_attention_inh artificial_respiration->seek_medical_attention_inh wash_skin Wash skin with soap and plenty of water for at least 15 minutes remove_clothing->wash_skin seek_medical_attention_skin Seek medical attention if irritation persists wash_skin->seek_medical_attention_skin remove_contacts Remove contact lenses, if present and easy to do rinse_eyes->remove_contacts continue_rinsing Continue rinsing for at least 15 minutes remove_contacts->continue_rinsing seek_medical_attention_eye Seek immediate medical attention continue_rinsing->seek_medical_attention_eye rinse_mouth Rinse mouth with water do_not_induce_vomiting->rinse_mouth drink_water Give 2-4 cupfuls of water or milk to drink rinse_mouth->drink_water If person is conscious seek_medical_attention_ing Seek immediate medical attention drink_water->seek_medical_attention_ing

Caption: First aid workflow for exposure to this compound.

Spill Cleanup Procedure

In the event of a spill, a systematic approach is necessary to ensure the safety of personnel and the environment.

SpillCleanup cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal evacuate Evacuate immediate area ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator) ventilate->ppe absorb Cover spill with inert absorbent material (e.g., sand, vermiculite) ppe->absorb collect Carefully scoop up absorbed material into a suitable container absorb->collect label_container Label container with contents and hazard warning collect->label_container clean_area Clean the spill area with soap and water label_container->clean_area collect_waste Collect all contaminated materials for disposal clean_area->collect_waste dispose Dispose of waste in accordance with local, state, and federal regulations collect_waste->dispose

Caption: Workflow for the cleanup of a this compound spill.

Fire-Fighting Measures

While not highly flammable, this substance can emit toxic fumes upon combustion.

FireFighting cluster_extinguishing Extinguishing Media cluster_ppe Protective Equipment cluster_hazards Specific Hazards suitable_media Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam scba Wear self-contained breathing apparatus (SCBA) unsuitable_media Do not use a heavy stream of water as it may spread the fire protective_clothing Wear full protective clothing to prevent skin and eye contact scba->protective_clothing toxic_fumes Combustion may produce toxic and corrosive gases (e.g., hydrogen chloride, phosgene)

Caption: Fire-fighting measures for this compound.

Ecological Information

Limited data is available on the ecotoxicity of this compound. However, given its chemical structure as a chlorinated hydrocarbon, it is expected to be harmful to aquatic life with long-lasting effects. It is crucial to prevent its release into the environment.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste. Contact a licensed professional waste disposal service for proper disposal.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. Its potential as a carcinogen and its acute toxicity necessitate the use of appropriate engineering controls and personal protective equipment. The information and procedural workflows provided in this guide are intended to support the safe use of this compound in a research and development environment. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before use.

References

Methodological & Application

Application Note: Synthesis of 1-Chloro-2-(trichloromethyl)benzene from 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-chloro-2-(trichloromethyl)benzene, also known as 2-chlorobenzotrichloride, from 2-chlorotoluene via free-radical chlorination. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and safety precautions. Quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.

Introduction

This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] The primary industrial route to this compound is the side-chain chlorination of 2-chlorotoluene.[3][4] This reaction proceeds through a free-radical mechanism, where the hydrogen atoms of the methyl group on 2-chlorotoluene are progressively replaced by chlorine atoms.[4] The reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.[4][5] Controlling the reaction conditions is critical to achieve a high yield of the desired trichlorinated product while minimizing the formation of incompletely chlorinated byproducts, such as 1-chloro-2-(chloromethyl)benzene and 1-chloro-2-(dichloromethyl)benzene, or undesired ring chlorination.[3]

Reaction and Mechanism

The synthesis is achieved by the direct chlorination of the methyl group of 2-chlorotoluene.

Overall Reaction: C₆H₄(Cl)CH₃ + 3Cl₂ → C₆H₄(Cl)CCl₃ + 3HCl

The reaction follows a free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.[5]

  • Initiation: The reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into two chlorine radicals (Cl•). This can be achieved by exposure to UV light or with a chemical initiator.[5]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a stable 2-chlorobenzyl radical and hydrogen chloride (HCl). This benzylic radical then reacts with a molecule of Cl₂ to yield 1-chloro-2-(chloromethyl)benzene and a new chlorine radical, which continues the chain reaction. This process is repeated until all three hydrogen atoms of the methyl group are substituted.

  • Termination: The chain reaction is terminated when two radicals combine.

Experimental Protocol

This protocol details the synthesis of this compound using a chemical initiator.

3.1. Materials and Reagents

Material/ReagentSpecification
2-ChlorotoluenePurity ≥ 99%, iron-free
Chlorine gasPurity ≥ 99.5%
Phosphorus pentachloride (PCl₅)Purity ≥ 98%
Nitrogen gas (or other inert gas)High purity
Anhydrous Calcium ChlorideLaboratory grade

3.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube extending below the surface of the reaction mixture

  • Heating mantle with a magnetic stirrer

  • Gas flow meter

  • Scrubber system (e.g., containing sodium hydroxide solution) to neutralize HCl and excess chlorine gas

  • Vacuum distillation apparatus

3.3. Procedure

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and gas inlet tube. Ensure all glassware is dry. Connect the outlet of the condenser to a gas scrubber.

  • Charging the Reactor: In a fume hood, charge the flask with 2-chlorotoluene (e.g., 126.5 g, 1.0 mol) and phosphorus pentachloride (e.g., 2.1 g, 0.01 mol) as the initiator.[6]

  • Initiating the Reaction: Begin stirring and heat the mixture. A temperature range of 150°C to 260°C is reported, with a more specific range of 190°C to 225°C being optimal.[6]

  • Chlorination: Once the desired temperature is reached, introduce chlorine gas through the gas inlet tube at a controlled rate. A substantial excess of chlorine is recommended throughout the reaction to drive it to completion.[6]

  • Monitoring the Reaction: The reaction progress can be monitored by periodically measuring the density of the reaction mixture. The reaction is considered complete when the density reaches approximately 1.53 g/mL. The total reaction time is typically around 10 hours.[6]

  • Work-up: After the reaction is complete, stop the chlorine flow and turn off the heat. Purge the system with nitrogen gas while the mixture is still hot to remove any dissolved HCl and excess chlorine.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 126-140°C under a pressure of approximately 18 mmHg (2400 Pa). This should yield this compound as a pale yellow liquid or solid, depending on the ambient temperature.[7]

Data Presentation

Table 1: Summary of Reactant Quantities and Product Specifications

ParameterValueReference
Reactants
2-Chlorotoluene1.0 mol (126.5 g)Protocol
Chlorine GasIn excess[6]
Phosphorus Pentachloride0.01 mol (2.1 g)[6]
Reaction Conditions
Temperature190-225 °C[6]
Reaction Time~10 hours[6]
Product Information
Product NameThis compound
Molecular FormulaC₇H₄Cl₄[3]
Molecular Weight229.92 g/mol [7]
Expected YieldUp to 91%[7]
AppearanceDark brown oily substance or solid
Melting Point29-31 °C
Boiling Point260-264 °C (at atmospheric pressure)
Density~1.51 g/mL at 25 °C

Visualizations

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure must be conducted in a well-ventilated fume hood due to the use and generation of toxic and corrosive gases (chlorine and HCl).

  • 2-Chlorotoluene: Flammable liquid and harmful if swallowed or inhaled.[8]

  • Chlorine Gas: Highly toxic and corrosive. Can cause severe respiratory damage. Handle with extreme caution using appropriate gas handling equipment.

  • Phosphorus Pentachloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage.

  • This compound: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. It is also a suspected carcinogen.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. The scrubber solution will be basic and should be neutralized before disposal.

References

Application Notes and Protocols: α-Chlorination of 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-chlorination of 2-chlorotoluene is a key synthetic transformation yielding 2-chlorobenzyl chloride, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This reaction proceeds via a free-radical chain mechanism, selectively targeting the methyl group (the α-position) over the aromatic ring. Understanding and controlling the reaction mechanism and conditions are crucial for maximizing the yield of the desired mono-chlorinated product and minimizing the formation of di- and tri-chlorinated byproducts, as well as undesired ring chlorination.

This document provides a detailed overview of the reaction mechanism, quantitative data from various synthetic approaches, and comprehensive experimental protocols for the α-chlorination of 2-chlorotoluene.

Reaction Mechanism

The α-chlorination of 2-chlorotoluene is a classic example of a free-radical chain reaction. The reaction is typically initiated by the homolytic cleavage of a chlorine molecule (Cl₂) or a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to generate chlorine radicals (Cl•). This initiation can be achieved through the application of ultraviolet (UV) light or by the use of chemical radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

The overall reaction is as follows:

2-Chlorotoluene + Cl₂ → 2-Chlorobenzyl chloride + HCl

The mechanism proceeds in three key stages:

  • Initiation: The reaction is initiated by the formation of chlorine radicals.

    • Photochemical Initiation: UV light provides the energy to break the Cl-Cl bond. Cl₂ + hν → 2 Cl•

    • Chemical Initiation: Radical initiators like benzoyl peroxide decompose upon heating to generate radicals, which then react with the chlorinating agent to produce chlorine radicals.

  • Propagation: This is a self-sustaining cycle where a chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a stable 2-chlorobenzyl radical and hydrogen chloride (HCl). The benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with a molecule of the chlorinating agent to produce the desired product, 2-chlorobenzyl chloride, and a new chlorine radical, which continues the chain reaction.

    • Cl• + C₇H₇Cl → •C₇H₆Cl + HCl

    • •C₇H₆Cl + Cl₂ → C₇H₆Cl₂ + Cl•

  • Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways, depleting the concentration of radicals and thus ending the chain reaction.

    • Cl• + Cl• → Cl₂

    • •C₇H₆Cl + •C₇H₆Cl → C₁₄H₁₂Cl₂

    • •C₇H₆Cl + Cl• → C₇H₆Cl₂

To favor α-chlorination over the competing electrophilic aromatic substitution (ring chlorination), the reaction is carried out under conditions that promote free radical formation, such as high temperatures, UV light, and the absence of Lewis acid catalysts.

Data Presentation

The following table summarizes quantitative data for the α-chlorination of 2-chlorotoluene under various experimental conditions.

Chlorinating AgentInitiator/ConditionSubstrate:Reagent Molar RatioTemperature (°C)Reaction Time (h)Yield of 2-Chlorobenzyl chloride (%)Reference
Gaseous ChlorineMercury Immersion Lamp (UV)-Boiling PointUntil calculated weight increase85[1]
Sulfuryl ChlorideBenzoyl Peroxide or AIBN1.2:1 (2-Chlorotoluene:Sulfuryl Chloride)Boiling Point8-1075[1]

Experimental Protocols

Protocol 1: α-Chlorination of 2-Chlorotoluene using Gaseous Chlorine and UV light[1]

This protocol describes the synthesis of 2-chlorobenzyl chloride by the direct chlorination of 2-chlorotoluene using gaseous chlorine under UV irradiation.

Materials:

  • 2-Chlorotoluene

  • Gaseous Chlorine

  • Concentrated Sulfuric Acid

  • Sodium Hydrogen Carbonate

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-necked flask

  • Mercury immersion lamp or a 500-watt photolamp

  • Gas inlet tube

  • Efficient reflux condenser

  • Heating bath

  • Two gas washing bottles

  • 20-cm Vigreux column

  • Vacuum distillation apparatus

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with the mercury immersion lamp, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser.

  • Dry the gaseous chlorine by passing it through a wash bottle containing concentrated sulfuric acid. Use a second empty wash bottle as a safety trap.

  • Add 2-chlorotoluene to the reaction flask and heat it to its boiling point using a heating bath.

  • Once the 2-chlorotoluene is refluxing, turn on the UV lamp and start bubbling a vigorous stream of dried chlorine gas through the reaction mixture.

  • Monitor the reaction to ensure that no unreacted chlorine gas passes through the reflux condenser.

  • Continue the chlorination until the desired increase in weight is achieved or the boiling point of the reaction mixture reaches an empirically determined temperature (approximately 205°C).

  • Once the reaction is complete, turn off the heating and the chlorine flow. Allow the mixture to cool to room temperature.

  • Add a small amount of sodium hydrogen carbonate to the crude product to neutralize any dissolved HCl.

  • Purify the product by fractional distillation under vacuum using a 20-cm Vigreux column.

  • For higher purity, a second fractional distillation of the main fraction can be performed. The expected yield is approximately 85%.

Protocol 2: α-Chlorination of 2-Chlorotoluene using Sulfuryl Chloride and a Radical Initiator[1]

This protocol details the preparation of 2-chlorobenzyl chloride using sulfuryl chloride as the chlorinating agent and benzoyl peroxide or AIBN as a radical initiator.

Materials:

  • 2-Chlorotoluene

  • Sulfuryl Chloride

  • Benzoyl Peroxide or Azo-bis-isobutyronitrile (AIBN)

  • Water

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Efficient reflux condenser

  • Calcium chloride tube

  • Heating mantle

  • Separatory funnel

  • 20-cm Vigreux column

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride tube, add 2-chlorotoluene and sulfuryl chloride in a molar ratio of 1.2:1.

  • Add a catalytic amount of benzoyl peroxide or AIBN (approximately 0.002 moles per mole of sulfuryl chloride).

  • Heat the mixture to boiling.

  • Add the same amount of initiator at 1-hour intervals to maintain a steady rate of reaction.

  • Continue refluxing for 8-10 hours or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully wash the cooled mixture with water in a separatory funnel to remove any remaining sulfuryl chloride and acidic byproducts.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation under vacuum using a 20-cm Vigreux column. The expected yield is approximately 75%.

Mandatory Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν (UV light) Chlorotoluene 2-Chlorotoluene Cl_rad->Chlorotoluene Initiator Initiator (BPO or AIBN) R_rad R• Initiator->R_rad Δ (Heat) R_rad->Cl_rad + SO₂Cl₂ → R-Cl + SO₂ + Cl• Benzyl_rad 2-Chlorobenzyl Radical Chlorotoluene->Benzyl_rad + Cl• HCl HCl Chlorotoluene->HCl - HCl Product 2-Chlorobenzyl chloride Benzyl_rad->Product + Chlorine Source Cl_rad_prop Cl• Benzyl_rad->Cl_rad_prop - Cl• Chlorine_source Cl₂ or SO₂Cl₂ Cl_rad_prop->Chlorotoluene Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term Benzyl_rad_term1 2-Chlorobenzyl Radical Dimer Dimer Benzyl_rad_term1->Dimer Benzyl_rad_term2 2-Chlorobenzyl Radical Benzyl_rad_term2->Dimer Product_term 2-Chlorobenzyl chloride Cl_rad_term3 Cl• Cl_rad_term3->Product_term Benzyl_rad_term3 2-Chlorobenzyl Radical Benzyl_rad_term3->Product_term G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Chlorotoluene 2-Chlorotoluene Reaction_Vessel Reaction Vessel (Heated to boiling) Chlorotoluene->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (Cl₂ or SO₂Cl₂) Chlorinating_Agent->Reaction_Vessel Initiator Initiator (UV light, BPO, or AIBN) Initiator->Reaction_Vessel Washing Washing (with water and NaHCO₃) Reaction_Vessel->Washing Drying Drying (with MgSO₄) Washing->Drying Distillation Fractional Distillation (under vacuum) Drying->Distillation Final_Product 2-Chlorobenzyl chloride Distillation->Final_Product

References

Application Notes and Protocols: Synthesis of Clotrimazole Utilizing o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the broad-spectrum antifungal agent, clotrimazole. The synthesis route described herein utilizes o-Chlorobenzotrichloride as a key starting material, a common and efficient pathway for industrial-scale production. Clotrimazole, chemically known as 1-(o-chloro-α,α-diphenylbenzyl)imidazole, is a synthetic imidazole derivative effective against a wide range of fungal infections. These notes offer a comprehensive guide, including reaction mechanisms, detailed experimental procedures, and quantitative data to facilitate the successful synthesis of clotrimazole in a laboratory or pilot-plant setting.

Introduction

Clotrimazole is a widely used antifungal medication for the treatment of various fungal infections, including vaginal yeast infections, oral thrush, and ringworm. Its mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cellular permeability and ultimately, fungal cell death.

The synthesis of clotrimazole can be achieved through several pathways. A prominent and industrially viable method involves the use of o-Chlorobenzotrichloride as a precursor. This method is advantageous due to the availability of the starting materials and generally high yields. The overall synthesis can be conceptualized in three main stages:

  • Formation of the Trityl Chloride Intermediate: A Friedel-Crafts alkylation of benzene with o-Chlorobenzotrichloride in the presence of a Lewis acid catalyst.

  • Condensation with Imidazole: The subsequent reaction of the trityl chloride intermediate with imidazole to form the final clotrimazole product.

  • Purification: Isolation and purification of clotrimazole to meet pharmaceutical standards.

These application notes will provide a detailed exposition of this synthetic route.

Application

The primary application of the described protocol is the synthesis of clotrimazole for use in pharmaceutical formulations. o-Chlorobenzotrichloride serves as a critical intermediate in this process.[1] The protocols are designed for researchers in medicinal chemistry, process chemistry, and drug development who are involved in the synthesis and manufacturing of active pharmaceutical ingredients (APIs).

Synthesis Pathway Overview

The synthesis of clotrimazole from o-Chlorobenzotrichloride is a multi-step process. The initial step involves the chlorination of o-chlorotoluene to produce o-Chlorobenzotrichloride.[2][3][4] This is then followed by a Friedel-Crafts reaction with benzene to yield 2-chlorotriphenylmethyl chloride. Finally, this intermediate is condensed with imidazole to produce clotrimazole.[2][5]

Clotrimazole_Synthesis o_chlorotoluene o-Chlorotoluene o_chlorobenzotrichloride o-Chlorobenzotrichloride o_chlorotoluene->o_chlorobenzotrichloride Chlorination (e.g., PCl5, light) trityl_chloride 2-Chlorotriphenylmethyl chloride o_chlorobenzotrichloride->trityl_chloride Friedel-Crafts Alkylation (AlCl3) benzene Benzene benzene->trityl_chloride clotrimazole Clotrimazole trityl_chloride->clotrimazole Condensation (e.g., Triethylamine) imidazole Imidazole imidazole->clotrimazole

Figure 1: Overall synthesis pathway of Clotrimazole from o-Chlorotoluene.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of clotrimazole from o-Chlorobenzotrichloride.

Step 1: Synthesis of 2-Chlorotriphenylmethyl chloride from o-Chlorobenzotrichloride

This procedure details the Friedel-Crafts reaction to produce the key intermediate, 2-chlorotriphenylmethyl chloride.

Materials:

  • o-Chlorobenzotrichloride

  • Benzene (anhydrous)

  • Aluminum trichloride (anhydrous)

  • A suitable reaction vessel (e.g., a 2 L flask) equipped with a reflux condenser, stirrer, and drying tube.

Procedure: [5]

  • To the reaction flask, add 900 g of benzene and 117.5 g of aluminum trichloride.

  • Cool the mixture to 0°C.

  • While maintaining the temperature below 15°C, slowly add a solution of 150 g of o-Chlorobenzotrichloride in 150 g of benzene.

  • After the addition is complete, carefully heat the mixture to reflux and maintain for 4 hours. Note the evolution of HCl gas.

  • Upon completion of the reaction, the resulting mixture containing 2-chlorotriphenylmethyl chloride can be used directly in the next step after filtration to remove any solids.

Step 2: Synthesis of Clotrimazole

This procedure describes the condensation of 2-chlorotriphenylmethyl chloride with imidazole.

Materials:

  • Solution of 2-chlorotriphenylmethyl chloride in benzene (from Step 1)

  • Imidazole

  • Triethylamine

  • Ethyl acetate

  • Water

  • Nitric acid (concentrated)

  • Sodium hydroxide solution (30%)

  • Methylene chloride

  • Acetone

Procedure: [5]

  • To the filtrate from Step 1, add a solution of 45 g of imidazole in 70 g of triethylamine.

  • Heat the mixture to 45-50°C and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and add 500 g of water with stirring.

  • Separate the aqueous layer and wash the benzene phase with 200 g of water.

  • Evaporate the benzene layer to dryness under vacuum.

  • Dissolve the residue in 250 g of ethyl acetate.

  • Add 250 g of water and titrate a sample to determine the exact amount of nitric acid required for precipitation.

  • Cool the solution to 15°C and rapidly add the calculated amount of nitric acid. Precipitation of clotrimazole nitrate will occur.

  • Allow the precipitation to complete, then centrifuge the product and wash with 300 g of ethyl acetate followed by 300 g of water.

  • To convert the nitrate salt to the free base, place the moist product into a reaction flask and add 300 g of water, 450 g of methylene chloride, 5 g of triethylamine, and 110 g of 30% sodium hydroxide.

  • Stir the mixture until a clear solution is formed, then allow the phases to separate.

  • Wash the aqueous phase with 100 g of methylene chloride.

  • Combine the organic phases and wash twice with 200 g of water each time.

  • Take the residue and redissolve it in 100 g of acetone and distill to remove any remaining methylene chloride.

  • Take up the residue in 900 g of acetone and heat to 50°C to achieve complete dissolution.

  • Add decolorizing carbon and triethylamine, filter the solution, and wash the filter cake with acetone.

  • Reduce the volume of the acetone solution to approximately 500 cc by distillation.

  • Cool the solution to 0°C and allow the product to crystallize over 5 hours.

  • Centrifuge the product, wash with 100 g of acetone, and dry at 60°C to obtain the final clotrimazole product.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of clotrimazole.

Clotrimazole_Workflow start Start friedel_crafts Friedel-Crafts Reaction: o-Chlorobenzotrichloride + Benzene start->friedel_crafts condensation Condensation: Intermediate + Imidazole friedel_crafts->condensation precipitation Precipitation as Nitrate Salt condensation->precipitation conversion Conversion to Free Base precipitation->conversion crystallization Crystallization from Acetone conversion->crystallization end Final Product: Clotrimazole crystallization->end

Figure 2: Experimental workflow for the synthesis of Clotrimazole.

Quantitative Data

The following table summarizes the quantitative data from various reported synthesis methods of clotrimazole.

ParameterValueReference
Starting Materials
o-Chlorobenzotrichloride150 g[5]
Benzene900 g + 150 g[5]
Aluminum trichloride117.5 g[5]
Imidazole45 g[5]
Triethylamine70 g[5]
Reaction Conditions
Friedel-Crafts Reaction TemperatureReflux (after initial cooling to <15°C)[5]
Friedel-Crafts Reaction Time4 hours[5]
Condensation Reaction Temperature45-50°C[5]
Condensation Reaction Time3 hours[5]
Yield and Purity
Final Product Yield150 g[5]
Melting Point142-143°C (recrystallized from methyl isobutyl ketone)[2]
PurityHigh purity (after crystallization)[5]
Alternative One-Step Synthesis YieldUp to 92%[3][4]

Conclusion

The synthesis of clotrimazole from o-Chlorobenzotrichloride is a well-established and efficient method suitable for large-scale production. The protocols provided in these application notes offer a detailed guide for researchers and professionals in the field of pharmaceutical synthesis. Adherence to the described procedures and reaction conditions is crucial for achieving high yields and purity of the final product. Further optimization of reaction parameters may be possible depending on the specific laboratory or industrial setup.

References

Application of o-Chlorobenzotrichloride in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of o-Chlorobenzotrichloride as a versatile starting material in the synthesis of agrochemicals, specifically focusing on its conversion to key intermediates for herbicides and providing a pathway for the synthesis of fungicides from its isomer, p-Chlorobenzotrichloride.

Introduction

o-Chlorobenzotrichloride is a chlorinated aromatic hydrocarbon that serves as a valuable building block in organic synthesis. Its three chlorine atoms on the methyl group make it a reactive intermediate, readily convertible to other functional groups. This reactivity is harnessed in the agrochemical industry to produce a variety of active ingredients, including herbicides and fungicides. This application note will detail the synthesis of key intermediates from o-Chlorobenzotrichloride and its isomer, leading to the production of potent agrochemicals.

Application in Herbicide Synthesis

o-Chlorobenzotrichloride is a precursor for the synthesis of o-chlorobenzonitrile, a key intermediate in the production of triketone herbicides. These herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants, leading to bleaching and death of susceptible weeds.

Synthesis of o-Chlorobenzonitrile from o-Chlorobenzotrichloride

The conversion of o-chlorobenzotrichloride to o-chlorobenzonitrile can be achieved through a cyanation reaction with an ammonia salt.

Experimental Protocol:

  • Reaction Setup: A cyanation kettle equipped with a stirrer, heating mantle, and a hydrochloric acid absorption system is charged with 3000 kg of o-chlorobenzotrichloride.

  • Addition of Reagents: While stirring, 765 kg of ammonia salt is added to the kettle.

  • Reaction Conditions: The mixture is heated. At 150°C, 1 kg of a catalyst is added. The temperature is then raised to and maintained at 195°C. The reaction is monitored by chromatography until the content of benzotrichloride is ≤ 0.02%. The reaction typically takes about 30 hours.

  • Purification: The resulting material is transferred to a distillation kettle for reduced pressure distillation to yield the final product, o-chlorobenzonitrile, with a purity of ≥ 99%.

Quantitative Data:

ParameterValueReference
Starting Materialo-Chlorobenzotrichloride[CN101941923A]
ReagentAmmonia Salt[CN101941923A]
Producto-Chlorobenzonitrile[CN101941923A]
YieldHigh (not specified)[CN101941923A]
Purity≥ 99%[CN101941923A]

Logical Workflow for Herbicide Intermediate Synthesis:

G o_CBT o-Chlorobenzotrichloride o_CBN o-Chlorobenzonitrile o_CBT->o_CBN Cyanation o_CBA o-Chlorobenzoic Acid o_CBN->o_CBA Hydrolysis o_CBC o-Chlorobenzoyl Chloride o_CBA->o_CBC Chlorination Triketone_Herbicide Triketone Herbicide Intermediate o_CBC->Triketone_Herbicide Acylation

Caption: Synthesis pathway from o-Chlorobenzotrichloride to a triketone herbicide intermediate.

Synthesis of a Triketone Herbicide Intermediate: 2-Chloro-4-(methylsulfonyl)benzoyl Chloride

While a direct synthesis from o-chlorobenzonitrile is not detailed in the available literature, a common route to triketone herbicides involves a substituted benzoyl chloride. The following protocol for the synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride, a key intermediate for the herbicide sulcotrione, starts from 2-chlorotoluene but illustrates the chemical transformations required. o-Chlorobenzonitrile can be hydrolyzed to o-chlorobenzoic acid, which can then be converted to the corresponding benzoyl chloride, a similar precursor.[1]

Experimental Protocol for 2-Chloro-4-(methylsulfonyl)benzoic Acid:

  • Chlorination of 4-(Methylsulfonyl)toluene: 4-(Methylsulfonyl)toluene is chlorinated using chlorine gas in the presence of a catalyst to produce 2-chloro-4-(methylsulfonyl)toluene.

  • Oxidation: The resulting 2-chloro-4-(methylsulfonyl)toluene is then oxidized using a strong oxidizing agent, such as nitric acid, to yield 2-chloro-4-(methylsulfonyl)benzoic acid.

Experimental Protocol for 2-Chloro-4-(methylsulfonyl)benzoyl Chloride:

  • Reaction Setup: A reaction flask is charged with 2-chloro-4-(methylsulfonyl)benzoic acid.

  • Chlorination: Thionyl chloride or oxalyl chloride is added, and the mixture is heated under reflux to convert the carboxylic acid to the acid chloride.

  • Purification: The excess chlorinating agent is removed by distillation, and the resulting 2-chloro-4-(methylsulfonyl)benzoyl chloride is purified by vacuum distillation.

Quantitative Data for a Related Synthesis:

Starting MaterialProductYieldReference
2-Chloro-4-(chlorosulfonyl)benzoyl chloride2-Chloro-4-(methylsulfonyl)benzoic acid46%[PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES]

Application in Fungicide Synthesis

The isomer of o-chlorobenzotrichloride, p-chlorobenzotrichloride, is a valuable precursor for the synthesis of fungicides, such as dimethomorph. This is achieved through its hydrolysis to p-chlorobenzoyl chloride.

Synthesis of p-Chlorobenzoyl Chloride from p-Chlorobenzotrichloride

The hydrolysis of p-chlorobenzotrichloride to p-chlorobenzoyl chloride can be performed efficiently in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: A mixture of 115 g (0.5 mol) of 4-chlorobenzotrichloride and 1.6 g (10 mmol) of FeCl₃ is heated to 60°C.

  • Hydrolysis: 9 g (0.5 mol) of water is added dropwise to the mixture over 1 hour at ambient pressure.

  • Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until completion (typically 30 minutes after water addition is complete).

  • Work-up and Purification: The reaction mixture is worked up to isolate the p-chlorobenzoyl chloride. The conversion is typically high, around 98 area-% by GC.

Quantitative Data:

ParameterValueReference
Starting Material4-Chlorobenzotrichloride (0.5 mol)[US5981803A]
CatalystFeCl₃ (10 mmol)[US5981803A]
ReagentWater (0.5 mol)[US5981803A]
Product4-Chlorobenzoyl Chloride[US5981803A]
Conversion98 area-% (by GC)[US5981803A]
Synthesis of the Fungicide Dimethomorph

Dimethomorph is a systemic fungicide effective against oomycetes. Its synthesis involves the reaction of a substituted benzophenone with N-acetylmorpholine. The required benzophenone can be prepared from p-chlorobenzoyl chloride.

Experimental Workflow for Dimethomorph Synthesis:

G p_CBT p-Chlorobenzotrichloride p_CBC p-Chlorobenzoyl Chloride p_CBT->p_CBC Hydrolysis Benzophenone 4-Chloro-3',4'-dimethoxy- benzophenone p_CBC->Benzophenone Friedel-Crafts Acylation Veratrole Veratrole Veratrole->Benzophenone Intermediate Intermediate Adduct Benzophenone->Intermediate Condensation N_acetylmorpholine N-Acetylmorpholine N_acetylmorpholine->Intermediate Dimethomorph Dimethomorph Intermediate->Dimethomorph Dehydration

Caption: Synthesis pathway from p-Chlorobenzotrichloride to the fungicide Dimethomorph.

Experimental Protocol (Illustrative Steps):

  • Synthesis of 4-Chloro-3',4'-dimethoxybenzophenone: p-Chlorobenzoyl chloride undergoes a Friedel-Crafts acylation with veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride to yield the benzophenone intermediate.

  • Condensation with N-Acetylmorpholine: The 4-chloro-3',4'-dimethoxybenzophenone is reacted with N-acetylmorpholine in a suitable solvent such as toluene, under the catalysis of a base like sodium methoxide at around 60°C. This forms an intermediate adduct.[2]

  • Dehydration and Product Formation: The intermediate is then dehydrated by heating to approximately 110°C to form dimethomorph.[2]

  • Purification: The product is isolated by extraction and crystallization. The reported yield for the final two steps is around 71.6% with a purity of 96.6%.[2]

Quantitative Data for Dimethomorph Synthesis (Final Steps):

ParameterValueReference
Starting Materials4-Chloro-3',4'-dimethoxybenzophenone, N-Acetylmorpholine[2]
CatalystSodium Methoxide[2]
ProductDimethomorph[2]
Yield71.6%[2]
Purity96.6%[2]

Conclusion

o-Chlorobenzotrichloride and its isomer, p-chlorobenzotrichloride, are highly valuable and versatile intermediates in the synthesis of a range of agrochemicals. The protocols and data presented herein demonstrate their effective conversion into key building blocks for the production of triketone herbicides and morpholine fungicides. The provided experimental outlines serve as a foundational guide for researchers and professionals in the field of agrochemical development. Further optimization of reaction conditions and exploration of novel derivatives can lead to the discovery of new and more effective crop protection agents.

References

Application Notes and Protocols: The Role of o-Chlorobenzotrichloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of o-Chlorobenzotrichloride as a key intermediate in the manufacturing of agrochemicals. While not typically a direct precursor to herbicides, its primary role is in the synthesis of other reactive intermediates, which are then converted into active ingredients for crop protection. This document outlines the synthesis of a crucial intermediate, 2-chlorobenzoyl chloride, and its subsequent use in the production of the acaricide clofentezine and the insecticide chlorbenzuron.

Overview of o-Chlorobenzotrichloride as an Intermediate

o-Chlorobenzotrichloride is a versatile chemical intermediate, primarily utilized in the synthesis of 2-chlorobenzoyl chloride. This conversion is a critical first step in a multi-step process to produce various agrochemicals. The reactivity of the trichloromethyl group allows for its transformation into an acyl chloride, a functional group that is readily used in subsequent reactions to build more complex molecules.

Synthesis of the Key Intermediate: 2-Chlorobenzoyl Chloride

The conversion of o-Chlorobenzotrichloride to 2-chlorobenzoyl chloride is a foundational step. Below is a typical experimental protocol for this synthesis.

Experimental Protocol: Hydrolysis of o-Chlorobenzotrichloride

Objective: To synthesize 2-chlorobenzoyl chloride by the hydrolysis of o-Chlorobenzotrichloride.

Materials:

  • o-Chlorobenzotrichloride

  • Water

  • Ferric chloride (FeCl₃) as a Lewis acid catalyst

  • Reaction vessel with a stirrer, condenser, and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with o-Chlorobenzotrichloride and the ferric chloride catalyst.

  • Heat the mixture to a temperature between 50-60°C.

  • Slowly add water to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

  • After the addition of water is complete, continue to stir the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • The progress of the reaction can be monitored by gas chromatography (GC).

  • Upon completion, the crude 2-chlorobenzoyl chloride is purified by vacuum distillation.

Quantitative Data for 2-Chlorobenzoyl Chloride Synthesis
ParameterValueReference
Starting Materialo-Chlorobenzotrichloride[1]
ReagentWater[1]
CatalystFerric chloride (FeCl₃)[1]
Reaction Temperature50-60°C[1]
Reaction Time~2.5 hours[1]
Conversion Rate>95%[1]
Yield~93%[1]
Purity>98%[2]

Application in Agrochemical Manufacturing

2-Chlorobenzoyl chloride serves as a building block for various agrochemicals. Below are protocols for the synthesis of two such compounds.

Synthesis of Clofentezine (Acaricide)

Clofentezine is a tetrazine acaricide effective against the eggs and early motile stages of mites.[3] It is synthesized from 2-chlorobenzoyl chloride.

Objective: To synthesize 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine (Clofentezine) from 2-chlorobenzoyl chloride.

Materials:

  • 2-Chlorobenzoyl chloride

  • Hydrazine hydrate

  • An appropriate solvent (e.g., ethanol)

  • Oxidizing agent (e.g., sodium nitrite in acidic medium)

  • Reaction vessel with a stirrer and condenser

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Formation of 2-chlorobenzohydrazide: React 2-chlorobenzoyl chloride with hydrazine hydrate in a suitable solvent. The resulting precipitate of 2-chlorobenzohydrazide is filtered, washed, and dried.

  • Dimerization and Oxidation: The 2-chlorobenzohydrazide is then subjected to oxidative dimerization. This is typically achieved by treating it with an oxidizing agent like sodium nitrite in an acidic solution. This step forms the 1,2,4,5-tetrazine ring.

  • Purification: The crude clofentezine product is purified by recrystallization from a suitable solvent to yield a magenta crystalline solid.[4]

ParameterValueReference
Active IngredientClofentezine[3]
Purity of Technical Grade≥ 980 g/kg[5]
Formulation TypeSuspension Concentrate (SC)[6]
Application Rate (SC)200-500 mL/ha[6]
Synthesis of Chlorbenzuron (Insecticide)

Chlorbenzuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor, primarily affecting lepidopteran larvae.[7][8]

Objective: To synthesize Chlorbenzuron from 2-chlorobenzoyl chloride.

Materials:

  • 2-Chlorobenzoyl chloride

  • Urea or a substituted urea derivative

  • An appropriate solvent

  • A base to neutralize HCl byproduct

  • Reaction vessel with a stirrer

  • Filtration and drying equipment

Procedure:

  • Acylation of Urea: 2-Chlorobenzoyl chloride is reacted with a suitable urea derivative in an inert solvent.

  • A base is typically added to scavenge the hydrogen chloride that is formed during the reaction.

  • The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The product, chlorbenzuron, precipitates from the reaction mixture and is collected by filtration, washed, and dried.

ParameterValueReference
Active IngredientChlorbenzuron[7]
Purity of Technical Grade≥ 95%[7]
Formulation TypeSuspension Concentrate (SC)[7]
Efficacy Onset3-5 days after application[8]

Diagrams

Synthesis Pathway of Agrochemicals from o-Chlorobenzotrichloride

Synthesis_Pathway oCBC o-Chlorobenzotrichloride twoCBC 2-Chlorobenzoyl chloride oCBC->twoCBC Hydrolysis (H₂O, FeCl₃) Clofentezine Clofentezine (Acaricide) twoCBC->Clofentezine Reaction with Hydrazine derivative Chlorbenzuron Chlorbenzuron (Insecticide) twoCBC->Chlorbenzuron Reaction with Urea derivative

Caption: Synthesis pathway from o-Chlorobenzotrichloride.

Mode of Action of Clofentezine

Clofentezine_MoA Clofentezine Clofentezine Inhibition Inhibition Clofentezine->Inhibition Disruption Disruption Clofentezine->Disruption MiteEggs Mite Eggs & Early Larval Stages NoHatch Failure to Hatch/ Molt MiteEggs->NoHatch leads to CellGrowth Cell Growth & Differentiation CellGrowth->MiteEggs EmbryonicDev Embryonic Development EmbryonicDev->MiteEggs Inhibition->CellGrowth Disruption->EmbryonicDev

Caption: Clofentezine's mode of action on mites.

Mode of Action of Chlorbenzuron

Chlorbenzuron_MoA Chlorbenzuron Chlorbenzuron Inhibition Inhibition Chlorbenzuron->Inhibition InsectLarvae Insect Larvae (especially Lepidoptera) MoltingFailure Molting Failure & Larval Death InsectLarvae->MoltingFailure undergoes ChitinSynthase Chitin Synthase Enzyme ChitinBiosynthesis Chitin Biosynthesis ChitinSynthase->ChitinBiosynthesis CuticleFormation New Cuticle Formation ChitinBiosynthesis->CuticleFormation is essential for Inhibition->ChitinSynthase Inhibition->CuticleFormation prevents CuticleFormation->InsectLarvae

Caption: Chlorbenzuron's mode of action in insects.

References

Application Notes and Protocols for the Synthesis of Dye Intermediates from 1-Chloro-2-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Chloro-2-(trichloromethyl)benzene, also known as o-chlorobenzotrichloride, is a versatile chemical intermediate. Its reactivity, primarily centered around the trichloromethyl group, allows for its conversion into several key compounds used in the synthesis of a wide range of dyes and pigments.[1] This document provides detailed protocols for the laboratory-scale synthesis of three critical dye intermediates from this compound: 2-chlorobenzoic acid, 2-chlorobenzaldehyde, and 2-chlorobenzoyl chloride. These intermediates are foundational for producing various classes of colorants, including triphenylmethane dyes.[2]

Core Synthesis Pathways

The primary transformations of this compound involve the controlled hydrolysis or modification of the trichloromethyl group. These pathways lead to the formation of an aldehyde, a carboxylic acid, and an acyl chloride, all of which are valuable precursors in the dye and fine chemical industries.

Synthesis_Pathways start This compound intermediate1 1-Chloro-2-(dichloromethyl)benzene start->intermediate1 Partial Hydrolysis product2 2-Chlorobenzoic Acid start->product2 Complete Hydrolysis product1 2-Chlorobenzaldehyde intermediate1->product1 Hydrolysis product3 2-Chlorobenzoyl Chloride product1->product3 Chlorination (e.g., Cl₂/PCl₅) dyes Dye Synthesis product1->dyes product2->product3 Chlorination (e.g., SOCl₂) product2->dyes product3->dyes

Caption: Synthetic routes from this compound to key dye intermediates.

Synthesis of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is a crucial precursor for various dyes, pharmaceuticals, and food additives.[3] It is synthesized by the complete hydrolysis of the trichloromethyl group of this compound.[3][4]

Experimental Protocol: Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place this compound.

  • Hydrolysis: Add a suitable acidic or basic solution to facilitate hydrolysis. For laboratory-scale synthesis, heating with an aqueous acid, such as sulfuric acid, is a common method.

  • Reaction Conditions: Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The 2-chlorobenzoic acid product will precipitate as a solid.

  • Purification: Filter the solid product, wash with cold water to remove any remaining acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-chlorobenzoic acid.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[3][4]
ReagentsAqueous H₂SO₄ or other hydrolyzing agents[3]
Reaction TemperatureReflux[5]
Typical YieldHigh[5]
Melting Point142 °C[3]
AppearanceWhite solid[3]

Synthesis of 2-Chlorobenzaldehyde

2-Chlorobenzaldehyde is a significant intermediate for the production of dyestuffs, optical brighteners, and pharmaceuticals.[6][7] It is used in the synthesis of several dyes, including C.I. Basic Blue 1, C.I. Basic Blue 5, C.I. Acid Green 9, and C.I. Pigment Blue 9.[8] The synthesis involves the hydrolysis of 1-chloro-2-(dichloromethyl)benzene, which can be obtained from the partial hydrolysis of this compound.[9]

Experimental Protocol: Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene[10]
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.

  • Addition of Reactant: Slowly add freshly distilled 1-chloro-2-(dichloromethyl)benzene to the sulfuric acid while stirring to form an emulsion.

  • Reaction Conditions: Continue stirring the mixture. The reaction often proceeds at room temperature with the evolution of hydrogen chloride gas. Gentle heating to 30-40°C for several hours may be required to complete the reaction.[10]

  • Work-up: Pour the reaction mixture into cold water. The oily 2-chlorobenzaldehyde layer will separate.

  • Purification: Separate the organic layer using a separatory funnel. Wash it with water, followed by a dilute sodium carbonate solution, and then again with water. The crude product can be purified by steam distillation or vacuum distillation.[10]

Quantitative Data
ParameterValueReference
Starting Material1-Chloro-2-(dichloromethyl)benzene[10]
ReagentConcentrated Sulfuric Acid[10]
Reaction Temperature30-40 °C[10]
Yield~70%[10]
Boiling Point212.5 °C[7]
AppearanceColorless to light yellow liquid[7]

Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride is a highly reactive intermediate used in the synthesis of various organic compounds, including azo dyes.[5] It can be prepared from either 2-chlorobenzoic acid or 2-chlorobenzaldehyde.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Measure Reactants and Solvents setup Assemble Glassware (Flask, Condenser, etc.) reagents->setup addition Add Reagents to Flask setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Reaction (e.g., TLC) heating->monitoring quenching Quench Reaction monitoring->quenching extraction Extract Product quenching->extraction purification Purify by Distillation or Recrystallization extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for the synthesis of dye intermediates.

Protocol A: From 2-Chlorobenzoic Acid[5][11]
  • Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzoic acid in a suitable solvent like toluene.

  • Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂), to the solution.[5][11]

  • Reaction Conditions: Heat the mixture under reflux (e.g., at 75°C) overnight with stirring.[11]

  • Work-up: After the reaction is complete, remove the excess solvent and thionyl chloride by rotary evaporation under vacuum.

  • Purification: The resulting 2-chlorobenzoyl chloride can be purified by distillation under reduced pressure.[11]

Protocol B: From 2-Chlorobenzaldehyde[12]
  • Reaction Setup: In a reaction flask, add 2-chlorobenzaldehyde and a catalytic amount of phosphorus pentachloride (PCl₅).

  • Chlorination: Heat the mixture (e.g., to 160°C) and introduce a stream of chlorine gas through a sparge tube.[12]

  • Reaction Conditions: Continue the chlorination for several hours until the conversion is complete, as monitored by gas chromatography.[12]

  • Work-up: Cool the reaction mixture.

  • Purification: Distill the crude product under reduced pressure to obtain pure 2-chlorobenzoyl chloride.[12]

Quantitative Data Comparison
ParameterProtocol A (from Acid)Protocol B (from Aldehyde)
Starting Material 2-Chlorobenzoic Acid2-Chlorobenzaldehyde
Reagents Thionyl Chloride (SOCl₂)Chlorine (Cl₂), Phosphorus Pentachloride (PCl₅)
Reaction Temperature ~75 °C~160 °C
Yield ~100%[11]~93%[12]
Purity High98.5%[12]
Appearance Yellow OilYellow Oil

This compound is a valuable and economical starting material for the synthesis of a variety of dye intermediates. The protocols outlined in this document provide reliable methods for the preparation of 2-chlorobenzoic acid, 2-chlorobenzaldehyde, and 2-chlorobenzoyl chloride. These intermediates serve as essential building blocks for the chemical industry, enabling the production of a diverse array of dyes and other functional organic molecules. The choice of synthetic route can be adapted based on the availability of reagents and the desired scale of production.

References

Application Notes and Protocols: Hydrolysis of 1-Chloro-2-(trichloromethyl)benzene to 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-chlorobenzoic acid via the hydrolysis of 1-chloro-2-(trichloromethyl)benzene, also known as o-chlorobenzotrichloride. 2-Chlorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] The protocols outlined below describe two primary methodologies: acid-catalyzed hydrolysis and base-assisted hydrolysis. This document includes comprehensive, step-by-step procedures, a summary of reaction conditions, and visual diagrams of the experimental workflows to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

The conversion of the trichloromethyl group to a carboxylic acid through hydrolysis is a fundamental transformation in organic synthesis. In the context of substituted benzotrichlorides, this reaction provides a direct route to the corresponding benzoic acids. This compound serves as a readily available starting material for the production of 2-chlorobenzoic acid. The hydrolysis of the trichloromethyl group can be effectively achieved under both acidic and basic conditions, with the choice of method often depending on the desired purity, yield, and scalability of the process.

This application note details two reliable protocols for this conversion, providing researchers with the necessary information to perform this synthesis efficiently and safely.

Reaction Scheme

The overall chemical transformation is depicted in the following scheme:

Figure 1: Hydrolysis of this compound

G start This compound end 2-Chlorobenzoic Acid start->end Hydrolysis byproduct + 3 HCl reagents + 3 H₂O

Caption: General reaction scheme for the hydrolysis.

Data Presentation: Comparison of Hydrolysis Conditions

Catalyst/ReagentTemperatureKey Observations/AdvantagesReference
Concentrated H₂SO₄ 125 °CEffective for acid-catalyzed hydrolysis.[2]
Calcium Carbonate (CaCO₃) 80-90 °CProceeds smoothly, yielding a product with higher purity and materially better yield compared to strong alkalis.[3]
Zinc Chloride (ZnCl₂) ~100-120 °CCatalyzes the hydrolysis with the controlled addition of water.[4][5]
Water (uncatalyzed) 140-190 °C (under pressure)Possible but requires high temperatures and pressure.[5]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. This compound and concentrated acids are corrosive and toxic; handle with care.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes concentrated sulfuric acid to catalyze the hydrolysis of the trichloromethyl group.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Toluene

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of an aqueous solution of 10% (v/v) sulfuric acid.

  • Addition of Starting Material: To the stirred sulfuric acid solution, add 23.0 g (0.1 mol) of this compound.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. The product, 2-chlorobenzoic acid, should precipitate as a white solid. b. Filter the crude product using a Büchner funnel and wash the solid with two 50 mL portions of cold deionized water.

  • Purification (Recrystallization): a. Transfer the crude 2-chlorobenzoic acid to a 500 mL Erlenmeyer flask. b. Add a minimal amount of hot deionized water to dissolve the solid completely. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60-70 °C.

  • Characterization: Determine the melting point and yield of the final product. The expected melting point of 2-chlorobenzoic acid is approximately 142 °C.[1]

Protocol 2: Base-Assisted Hydrolysis

This protocol employs calcium carbonate, a mild base, to facilitate the hydrolysis, which can lead to a cleaner reaction with fewer byproducts.[3]

Materials:

  • This compound

  • Calcium carbonate (CaCO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a suspension of 16.0 g (0.16 mol) of calcium carbonate in 200 mL of deionized water.

  • Addition of Starting Material: Heat the calcium carbonate suspension to 80-90 °C with stirring. Slowly add 23.0 g (0.1 mol) of this compound to the hot suspension over 30 minutes.

  • Reaction: Maintain the reaction mixture at 80-90 °C with vigorous stirring for 3-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any unreacted calcium carbonate and other insoluble materials. c. Transfer the filtrate to a clean beaker and cool in an ice bath. d. Slowly acidify the filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. 2-Chlorobenzoic acid will precipitate as a white solid. e. Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purification (Recrystallization): Follow the same recrystallization procedure as described in Protocol 1, step 5.

  • Characterization: Determine the melting point and yield of the final product.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_0 Protocol 1: Acid-Catalyzed Hydrolysis A1 Combine this compound and 10% H₂SO₄ A2 Heat to reflux (105-110 °C) for 4-6 hours A1->A2 A3 Cool to room temperature A2->A3 A4 Filter crude product A3->A4 A5 Wash with cold H₂O A4->A5 A6 Recrystallize from hot H₂O A5->A6 A7 Filter and dry purified product A6->A7 G cluster_1 Protocol 2: Base-Assisted Hydrolysis B1 Prepare hot suspension (80-90 °C) of CaCO₃ in H₂O B2 Slowly add this compound B1->B2 B3 Maintain at 80-90 °C for 3-4 hours B2->B3 B4 Cool and filter B3->B4 B5 Acidify filtrate with HCl to pH 2 B4->B5 B6 Filter crude product B5->B6 B7 Recrystallize from hot H₂O B6->B7 B8 Filter and dry purified product B7->B8

References

Application Notes and Protocols for the Selective Reduction of the Trichloromethyl Group in o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Challenges in Selective Reduction

The primary challenge in the reduction of a trichloromethyl group is controlling the extent of the reduction. Over-reduction can lead to the formation of the monochloromethyl derivative (o-chlorobenzyl chloride) or even complete hydrodechlorination to the methyl group (o-chlorotoluene). Achieving high selectivity for the dichloromethyl product requires careful selection of the reducing agent and precise control of reaction conditions.

Potential Methodologies for Selective Reduction

Two primary strategies are proposed for the selective reduction of o-chlorobenzotrichloride:

  • Reduction using Triphenylphosphine and Water: This method has been reported for the chemoselective reduction of trichloromethyl compounds to gem-dichloromethyl groups. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then hydrolyzed to yield the dichloromethyl compound and triphenylphosphine oxide.

  • Catalytic Hydrogenation: The use of metal catalysts, such as palladium or platinum on a carbon support (Pd/C or Pt/C), is a common method for the reduction of various functional groups. By carefully selecting the catalyst, solvent, and reaction conditions (temperature, pressure), it may be possible to achieve selective partial hydrogenation of the trichloromethyl group.

Experimental Protocols (Proposed)

Method 1: Reduction with Triphenylphosphine and Water

This protocol is adapted from general procedures for the reduction of trichloromethylarenes.

Reaction Scheme:

Materials:

  • o-Chlorobenzotrichloride

  • Triphenylphosphine (PPh3)

  • Ethyl Acetate (or other suitable aprotic solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Heating mantle and temperature controller

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-chlorobenzotrichloride (1.0 eq) in ethyl acetate.

  • Add triphenylphosphine (1.1 eq) to the solution and stir until it is completely dissolved.

  • Add deionized water (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 77°C for ethyl acetate) and maintain the temperature for a period of 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any generated HCl.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to isolate the o-chlorobenzal chloride.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the optimization of this reaction. Actual results will vary and require experimental determination.

EntryPPh3 (eq)Water (eq)SolventTemperature (°C)Time (h)Yield of o-chlorobenzal chloride (%)Selectivity (%)
11.11.1Ethyl Acetate7746585
21.21.2Ethyl Acetate7767590
31.11.1Toluene11047088
41.21.2Toluene11068092
Method 2: Catalytic Hydrogenation

This protocol is a general approach and will require significant optimization of the catalyst and reaction conditions.

Reaction Scheme:

Materials:

  • o-Chlorobenzotrichloride

  • Palladium on Carbon (5% or 10% Pd/C) or Platinum on Carbon (5% Pt/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

  • Standard laboratory glassware

Procedure:

  • In a hydrogenation flask, dissolve o-chlorobenzotrichloride (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add the Pd/C or Pt/C catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove the inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50°C).

  • Monitor the reaction progress by GC or TLC. The reaction time can vary from a few hours to 24 hours depending on the catalyst and conditions.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data (Hypothetical):

The following table illustrates a potential optimization study for catalytic hydrogenation.

EntryCatalystCatalyst Loading (mol%)SolventH2 Pressure (atm)Temperature (°C)Time (h)Yield of o-chlorobenzal chloride (%)Selectivity (%)
15% Pd/C2Methanol125125075
25% Pd/C5Methanol54086585
310% Pd/C2Ethanol125105580
45% Pt/C2Methanol125184570

Visualizations

Logical Workflow for Method Selection and Optimization

G start Start: Selective Reduction of o-Chlorobenzotrichloride method_selection Select Reduction Method start->method_selection pph3_method Method 1: PPh3 / H2O method_selection->pph3_method h2_method Method 2: Catalytic Hydrogenation method_selection->h2_method optimization Reaction Optimization pph3_method->optimization h2_method->optimization analysis Analysis of Products (GC, TLC, NMR) optimization->analysis purification Purification (Distillation / Chromatography) analysis->purification final_product o-Chlorobenzal Chloride purification->final_product G substrate o-Chlorobenzotrichloride (Cl-C6H4-CCl3) intermediate Phosphonium Salt Intermediate [Cl-C6H4-CCl2-P(Ph3)]+Cl- substrate->intermediate + PPh3 pph3 Triphenylphosphine (PPh3) product o-Chlorobenzal Chloride (Cl-C6H4-CHCl2) intermediate->product + H2O byproduct1 Triphenylphosphine Oxide (O=P(Ph3)) intermediate->byproduct1 + H2O water Water (H2O) byproduct2 Hydrogen Chloride (HCl)

Application Notes and Protocols: Synthesis of 2-Chlorobenzoyl Chloride from o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chlorobenzoyl chloride is a highly reactive organic compound and a crucial intermediate in the synthesis of a wide array of fine chemicals.[1][2] Its applications span the pharmaceutical, agrochemical, and dye industries.[1][2] In the pharmaceutical sector, it serves as a key building block for synthesizing drugs such as the antifungal agent Clotrimazole.[2] This document provides a detailed experimental protocol for the synthesis of 2-chlorobenzoyl chloride through the catalyzed hydrolysis of o-chlorobenzotrichloride.

Reaction Principle

The synthesis involves the reaction of o-chlorobenzotrichloride with water in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). This process facilitates the conversion of the trichloromethyl group into a carboxylic acid chloride. The reaction is efficient and can be performed at moderate temperatures, offering high yields of the desired product.

Quantitative Data Summary

The following table summarizes the key parameters and results for the synthesis of chlorobenzoyl chlorides from the corresponding benzotrichlorides, based on established methods.

ParameterValue
Reactants
o-Chlorobenzotrichloride1 mole equivalent
Water0.8 - 1.2 mole equivalents
Ferric Chloride (FeCl₃)0.05 - 5 mol-%
Reaction Conditions
Temperature40 - 80 °C
Reaction Time0.25 - 5 hours
PressureAtmospheric
Results
Conversion>95%
Yield~93%
Purity>98%

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation start Charge Reactor with o-Chlorobenzotrichloride and FeCl₃ heat Heat Mixture to 45-65 °C start->heat add_water Dose Water (0.8-1.2 equiv.) over 1-2 hours heat->add_water react Maintain Temperature and Stir for 0.5-3 hours add_water->react monitor Monitor Reaction by GC react->monitor distill Purify by Vacuum Distillation monitor->distill Upon Completion end_product 2-Chlorobenzoyl Chloride distill->end_product

Caption: Experimental workflow for the synthesis of 2-chlorobenzoyl chloride.

Experimental Protocol

This protocol details the procedure for the synthesis of 2-chlorobenzoyl chloride from o-chlorobenzotrichloride.

1. Materials and Equipment

  • Chemicals:

    • o-Chlorobenzotrichloride (C₇H₄Cl₄)

    • Anhydrous Ferric Chloride (FeCl₃)

    • Water (H₂O)

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Dropping funnel

    • Condenser

    • Gas outlet/scrubber for HCl

    • Apparatus for vacuum distillation

    • Gas chromatograph (for monitoring)

2. Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • o-Chlorobenzotrichloride and 2-chlorobenzoyl chloride are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the gas outlet is connected to a suitable scrubber (e.g., a sodium hydroxide solution).

  • Use caution when handling ferric chloride, as it is corrosive and hygroscopic.

3. Reaction Procedure

  • Setup: Assemble a clean, dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber.

  • Charging the Reactor: Charge the flask with o-chlorobenzotrichloride (e.g., 1 mole) and anhydrous ferric chloride (e.g., 0.1 to 3 mol-%).[3]

  • Heating: Begin stirring the mixture and heat it to a temperature between 45 and 65 °C using a heating mantle.[3]

  • Addition of Water: Once the desired temperature is reached, slowly add water (e.g., 1 mole) to the reaction mixture from the dropping funnel over a period of 1 to 2 hours.[3] Maintain the temperature within the specified range during the addition.

  • Reaction: After the addition of water is complete, continue to stir the mixture at the same temperature for an additional 30 minutes to 3 hours to ensure the reaction goes to completion.[3]

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to confirm the conversion of the starting material.[3]

4. Product Isolation and Purification

  • Completion: Once the reaction is deemed complete by GC analysis (typically showing >95% conversion), turn off the heating and allow the mixture to cool to room temperature.[3]

  • Purification: The resulting 2-chlorobenzoyl chloride can often be used in subsequent steps without further purification.[3] However, for a high-purity product, it can be purified by vacuum distillation.[3]

  • Distillation: Assemble a vacuum distillation apparatus and carefully transfer the crude product. Distill the mixture under reduced pressure. The boiling point of 2-chlorobenzoyl chloride is approximately 135-140 °C at 16 mmHg.[4][5][6]

  • Storage: Store the purified 2-chlorobenzoyl chloride in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen) and in a cool, dry place.

References

Application Notes and Protocols: 1-Chloro-2-(trichloromethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Chloro-2-(trichloromethyl)benzene as a versatile building block in medicinal chemistry. The primary application of this compound lies in its role as a precursor for the synthesis of various pharmaceutical intermediates, most notably 2-chlorobenzoyl chloride and its derivatives. These intermediates are instrumental in the synthesis of a range of therapeutic agents.

Role as a Precursor to Key Pharmaceutical Intermediates

This compound is a crucial starting material for the synthesis of 2-chlorobenzoyl chloride through hydrolysis. This acyl chloride is a key intermediate in the production of several active pharmaceutical ingredients (APIs).

Furthermore, 2-chlorobenzoyl chloride can be converted to 2-chlorobenzophenone, another important precursor, particularly in the synthesis of benzodiazepine drugs. The reactivity of the trichloromethyl group and the chloro-substituted benzene ring allows for a variety of chemical transformations, making this compound a valuable scaffold in drug discovery.

Synthesis of Antifungal Agents: The Clotrimazole Example

A prominent application of this compound is in the synthesis of the widely used antifungal drug, Clotrimazole. The synthesis proceeds via the intermediate 2-chlorotrityl chloride, which is derived from 2-chlorobenzoyl chloride.

Experimental Protocol: Synthesis of Clotrimazole

This protocol outlines a common synthetic route to Clotrimazole starting from 2-chlorotrityl chloride and imidazole.

Materials:

  • 2-chlorotrityl chloride

  • Imidazole

  • Sodium carbonate or Triethylamine

  • Hexafluoroisopropanol (HFIP) or Dimethylformamide (DMF)

  • TLC plates

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a round-bottom flask, dissolve 4 mmol of 2-chlorotrityl chloride and 8 mmol of imidazole in 20 mL of hexafluoroisopropanol (HFIP).

  • Add 8 mmol of sodium carbonate to the mixture.

  • Stir the reaction mixture at room temperature (25°C) for 48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain Clotrimazole.[1]

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureYieldReference
2-chlorotrityl chlorideImidazole, Sodium CarbonateHFIP48 h25°C92%[1]
2-chlorotrityl chlorideImidazole, TriethylamineDMF48 h25°C-[1]
Mechanism of Action: Clotrimazole

Clotrimazole functions by disrupting the fungal cell membrane. It inhibits the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme crucial for the biosynthesis of ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane. Its depletion leads to increased membrane permeability and ultimately, fungal cell death.[3][4]

Clotrimazole_Mechanism_of_Action Clotrimazole Clotrimazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Clotrimazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Mechanism of action of Clotrimazole.

Synthesis of Benzodiazepine Precursors

The intermediate, 2-chlorobenzoyl chloride, can be used to synthesize 2-amino-5-chlorobenzophenone, a key precursor for various benzodiazepines like Prazepam and Lorazepam.[5]

Experimental Workflow: Synthesis of Benzodiazepines

The following diagram illustrates the general workflow for the synthesis of benzodiazepines starting from this compound.

Benzodiazepine_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Products A This compound B 2-Chlorobenzoyl chloride A->B Hydrolysis C 2-Amino-5-chlorobenzophenone B->C Friedel-Crafts Reaction & further steps D Prazepam C->D Multi-step Synthesis E Lorazepam C->E Multi-step Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Free-Radical Chlorination of 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the free-radical chlorination of 2-chlorotoluene.

Troubleshooting Guide

Question: My reaction is producing a low yield of the desired 2-chlorobenzyl chloride and a significant amount of unreacted 2-chlorotoluene. What are the possible causes and solutions?

Answer:

Low conversion of 2-chlorotoluene can be attributed to several factors related to the initiation and propagation of the free-radical chain reaction.

  • Insufficient Initiation: The free-radical chain reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•). This process requires an adequate energy input.[1][2][3]

    • Troubleshooting:

      • UV Light: Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity to initiate the reaction. The lamp should be positioned close to the reaction vessel to maximize light absorption.

      • Thermal Initiation: If using heat, verify that the reaction temperature is high enough to induce homolytic cleavage of the chlorine gas.[1]

      • Radical Initiator: If a chemical initiator is used, confirm its purity and activity. Ensure it is added at the correct concentration.

  • Presence of Inhibitors: Radical scavengers or inhibitors can prematurely terminate the chain reaction.[2]

    • Troubleshooting:

      • Oxygen: Degas the solvent and the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before initiating the reaction. Oxygen is a known radical inhibitor.

      • Impurities in Reagents: Use high-purity reagents and solvents to avoid introducing impurities that may act as inhibitors.

Question: I am observing significant amounts of polychlorinated side products like 2-chlorobenzal chloride and 2-chlorobenzotrichloride. How can I improve the selectivity for monochlorination?

Answer:

The formation of polychlorinated products is a common issue in free-radical halogenations, arising from further reaction of the desired monochlorinated product.[4][5]

  • Reaction Stoichiometry: An excess of chlorine relative to 2-chlorotoluene will favor polychlorination.

    • Troubleshooting:

      • Control Chlorine Addition: Use a controlled flow rate for chlorine gas addition to maintain a low concentration of chlorine in the reaction mixture.

      • Molar Ratio: Employ a molar excess of 2-chlorotoluene relative to chlorine. This increases the probability of a chlorine radical reacting with the starting material rather than the monochlorinated product.

  • Reaction Time and Monitoring: Prolonged reaction times can lead to over-chlorination.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction, maximizing the yield of the monochlorinated product.

Question: My product mixture contains dichlorotoluene isomers. Isn't free-radical chlorination supposed to be selective for the side chain?

Answer:

While free-radical chlorination preferentially occurs at the benzylic position, competing electrophilic aromatic substitution on the ring can occur under certain conditions, leading to the formation of dichlorotoluenes.[4][6]

  • Presence of Lewis Acids: Traces of Lewis acids can catalyze electrophilic ring chlorination.[4][6]

    • Troubleshooting:

      • Avoid Metal Contaminants: Ensure the reaction vessel is free from metal contaminants that can act as Lewis acids (e.g., iron from steel spatulas or rust). Use glass or Teflon equipment where possible.

  • Reaction Temperature: High temperatures can sometimes promote ring chlorination, although the primary effect of temperature is on the rate of the free-radical reaction.[7]

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature within the optimal range for side-chain chlorination. For photochemically initiated reactions, it is often beneficial to run the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

What is the primary mechanism for the formation of side products in the free-radical chlorination of 2-chlorotoluene?

The primary mechanism involves the sequential substitution of hydrogen atoms on the methyl group by chlorine atoms. After the formation of the desired 2-chlorobenzyl chloride, this product can compete with the starting material, 2-chlorotoluene, for reaction with chlorine radicals. This leads to the formation of 2-chlorobenzal chloride and subsequently 2-chlorobenzotrichloride.[4][5] Ring chlorination can also occur as a side reaction, proceeding through an electrophilic aromatic substitution mechanism if catalysts are inadvertently present.[4][6]

How does the chloro substituent on the aromatic ring of 2-chlorotoluene affect the side-chain chlorination?

The chloro substituent is an electron-withdrawing group, which can have a slight deactivating effect on the benzylic C-H bonds towards radical abstraction compared to toluene. However, the primary site of attack for chlorine radicals remains the benzylic hydrogens due to the stability of the resulting benzyl radical.

What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?

Gas Chromatography (GC) is the most effective technique for monitoring the progress of the reaction and quantifying the distribution of products. It allows for the separation and identification of 2-chlorotoluene, 2-chlorobenzyl chloride, 2-chlorobenzal chloride, 2-chlorobenzotrichloride, and any dichlorotoluene isomers. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of the products and Mass Spectrometry (MS) for identification.

Quantitative Data on Product Distribution

The following table summarizes typical product distributions for the chlorination of toluene under different conditions. While specific data for 2-chlorotoluene is less common in the literature, these examples for the closely related toluene provide valuable insights into how reaction conditions can influence product selectivity.

Starting MaterialReaction Conditions2-Chlorobenzyl Chloride (%)2-Chlorobenzal Chloride (%)2-Chlorobenzotrichloride (%)Dichlorotoluenes (%)
TolueneCl₂ (1 eq.), UV light, CCl₄Major ProductMinor ProductTraceTrace
TolueneCl₂ (excess), UV light, CCl₄Minor ProductMajor ProductSignificant AmountTrace
TolueneCl₂, FeCl₃ catalyst, darkTraceTraceTraceMajor Product

Experimental Protocols

Protocol: Photochemically Initiated Free-Radical Chlorination of 2-Chlorotoluene

Materials:

  • 2-chlorotoluene (freshly distilled)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Quenching solution (e.g., sodium thiosulfate solution)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, condenser, and a gas outlet connected to a scrubber.

  • UV lamp (e.g., mercury vapor lamp)

  • Gas flow meter

  • Cooling bath

Procedure:

  • Setup: Assemble the reaction apparatus and ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen.

  • Charge Reactor: Charge the flask with 2-chlorotoluene and the anhydrous solvent.

  • Initiation: Begin stirring and cool the mixture to the desired temperature (e.g., 0-10 °C) using a cooling bath. Turn on the UV lamp.

  • Chlorine Addition: Introduce chlorine gas at a slow, controlled rate through the gas inlet tube. Monitor the reaction progress by GC.

  • Reaction Completion: Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.

  • Quenching: Purge the reaction mixture with an inert gas to remove any unreacted chlorine. Add a quenching solution to neutralize any remaining chlorine.

  • Workup: Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to separate the desired 2-chlorobenzyl chloride from unreacted starting material and polychlorinated byproducts.

Visualizations

Free_Radical_Chlorination Cl2 Cl2 Cl_radical 2 Cl• 2-Chlorobenzyl_radical 2-Chlorobenzyl Radical 2-Chlorobenzyl_chloride 2-Chlorobenzyl Chloride 2-Chlorobenzyl_radical->2-Chlorobenzyl_chloride + Cl2 HCl HCl 2-Chlorobenzyl_radical->HCl + Cl• Polychlorinated_products Polychlorinated Side Products 2-Chlorobenzyl_chloride->Polychlorinated_products Further Reaction + Cl•, + Cl2 Ring_chlorination_products Dichlorotoluenes (Side Products) 2-Chlorotoluene 2-Chlorotoluene 2-Chlorotoluene->2-Chlorobenzyl_radical Propagation + Cl• 2-Chlorotoluene->Ring_chlorination_products Side Reaction (Lewis Acid catalyst)

Caption: Reaction pathway for the free-radical chlorination of 2-chlorotoluene and major side reactions.

Troubleshooting_Logic Low_Yield Low Yield of 2-Chlorobenzyl Chloride Cause1 Insufficient Initiation or Presence of Inhibitors Low_Yield->Cause1 Possible Cause Polychlorination High Levels of Polychlorinated Products Cause2 Incorrect Stoichiometry or Long Reaction Time Polychlorination->Cause2 Possible Cause Ring_Chlorination Formation of Dichlorotoluenes Cause3 Presence of Lewis Acid Contaminants Ring_Chlorination->Cause3 Possible Cause Solution1 Check Initiator Source (UV lamp, temp) Degas System Cause1->Solution1 Solution Solution2 Control Cl2 Addition Use Excess 2-Chlorotoluene Monitor Reaction Cause2->Solution2 Solution Solution3 Use Clean, Inert Glassware Avoid Metal Contamination Cause3->Solution3 Solution Problem Problem Problem->Polychlorination Problem->Ring_Chlorination

Caption: Troubleshooting workflow for common issues in the free-radical chlorination of 2-chlorotoluene.

References

Formation of isomers during the synthesis of o-chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of isomers during the synthesis of o-chlorobenzotrichloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing o-chlorobenzotrichloride?

A1: The most common method for synthesizing o-chlorobenzotrichloride is through the side-chain chlorination of o-chlorotoluene.[1] This reaction is typically initiated by ultraviolet (UV) light (photochlorination) or performed in the presence of a catalyst at elevated temperatures.[2][3]

Q2: What are the main isomers and by-products formed during the synthesis of o-chlorobenzotrichloride?

A2: During the side-chain chlorination of o-chlorotoluene, several by-products can form. The most significant are:

  • Incompletely chlorinated intermediates: o-Chlorobenzyl chloride and o-chlorobenzal chloride are formed when the reaction does not go to completion.

  • Ring-chlorinated isomers: Further chlorination on the aromatic ring can occur, leading to dichlorobenzotrichloride isomers. For example, a by-product with the empirical formula C7H3Cl5 has been identified, indicating ring chlorination has taken place.[3]

  • Positional isomers (p- and m-chlorobenzotrichloride): These isomers are typically present if the starting o-chlorotoluene is not pure and contains p-chlorotoluene or m-chlorotoluene. The separation of o- and p-chlorotoluene by fractional distillation is challenging due to their very close boiling points.[4]

Q3: What factors influence the formation of these isomers and by-products?

A3: The distribution of products is highly dependent on reaction conditions:

  • Chlorine to Substrate Ratio: The ratio of chlorine to toluene determines the extent of side-chain chlorination. A sufficient excess of chlorine is needed to drive the reaction towards the fully chlorinated benzotrichloride.[5][6]

  • Reaction Temperature: Higher temperatures can favor the desired side-chain chlorination but may also increase the rate of side reactions, including ring chlorination and tar formation.[3][7] A temperature range of 150°C to 260°C is often cited for catalytic chlorination.[3]

  • Catalyst/Initiator: Free-radical conditions (e.g., UV light) promote side-chain chlorination.[2][5] Lewis acid catalysts, on the other hand, tend to promote electrophilic substitution on the aromatic ring, which would be an undesirable side reaction in this synthesis.[8][9] The use of catalysts like phosphorus pentachloride can significantly improve yields of the desired product.[3]

Q4: How can the different isomers be separated and the final product purified?

A4: The primary method for purifying crude o-chlorobenzotrichloride is fractional distillation under reduced pressure (vacuum distillation).[1] This technique separates the desired product from less volatile, higher-boiling ring-chlorinated by-products and more volatile, incompletely chlorinated intermediates. The separation of positional isomers like o- and p-chlorobenzotrichloride is very difficult due to similar physical properties, so using a high-purity starting material (o-chlorotoluene) is crucial.

Q5: What analytical methods are used to identify and quantify isomers in a sample of o-chlorobenzotrichloride?

A5: Gas chromatography (GC) is the most common and effective method for analyzing the product mixture.[3] When coupled with a detector like a mass spectrometer (GC-MS), it allows for the identification and quantification of the starting material, intermediates, the desired product, and various isomers.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of o-Chlorobenzotrichloride 1. Incomplete reaction. 2. Insufficient chlorine supply. 3. Suboptimal reaction temperature.1. Extend the reaction time. Monitor the reaction progress using GC until the content of intermediates like o-chlorobenzal chloride is below a target threshold (e.g., <0.5%).[1] 2. Ensure a sufficient, and often substantial, excess of chlorine is used throughout the reaction.[3] 3. Optimize the temperature. For catalytic chlorination with PCl5, a range of 190°C to 225°C has been shown to give high yields.[3]
High Content of Ring-Chlorinated By-products 1. Reaction temperature is too high. 2. Presence of contaminants that act as ring-chlorination catalysts (e.g., iron). 3. Use of an inappropriate catalyst.1. Reduce the reaction temperature. While high temperatures can increase the reaction rate, they can also promote undesired side reactions.[7] 2. Ensure the reactor is clean and free from metallic contaminants. Use glass-lined reactors if possible. 3. Use a catalyst specific for side-chain chlorination, such as phosphorus pentachloride, or use photo-initiation (UV light).[3]
Presence of p-Chlorobenzotrichloride in the Final Product The starting o-chlorotoluene material was contaminated with p-chlorotoluene.The separation of these isomers is extremely difficult at the final product stage. The most effective solution is to ensure the purity of the starting o-chlorotoluene. The separation of o- and p-chlorotoluene is difficult but can be attempted via careful fractional distillation before starting the synthesis.[4]
Formation of Tar and Dark-Colored Products Excessive reaction temperature or prolonged reaction times at high temperatures can lead to polymerization and degradation.Operate at the lowest effective temperature that allows for a reasonable reaction rate. Minimize "hot spots" in the reactor, especially during photochlorination, by ensuring proper stirring and lamp placement.[7]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
o-Chlorotoluene95-49-8C₇H₇Cl126.58-35159
p-Chlorotoluene106-43-4C₇H₇Cl126.587.5162
o-Chlorobenzotrichloride2136-89-2C₇H₄Cl₄229.9229 - 31[12]260 - 264[12]
p-Chlorobenzotrichloride5216-25-1C₇H₄Cl₄229.92~5245

Note: Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.

Table 2: Example Reaction Conditions for High-Yield Synthesis

ParameterConditionRationale / OutcomeReference
Starting Material o-Chlorotoluene---[1][3]
Reagent Chlorine GasMust be in excess to ensure complete side-chain chlorination.[3]
Catalyst Phosphorus Pentachloride (PCl₅)0.5 to 2 wt% based on o-chlorotoluene.[3]
Temperature 190°C - 225°COptimal range for achieving high yields (85-95%) and minimizing by-products.[3]
Reaction Time < 10 hoursSufficient for high conversion within this temperature range.[3]
Purification Reduced Pressure DistillationTo separate the final product from by-products and unreacted materials.[1]

Experimental Protocols

Protocol 1: Synthesis of o-Chlorobenzotrichloride via Catalytic Chlorination

  • Reactor Setup: Charge a 3L glass reactor equipped with a mechanical stirrer, thermometer, gas inlet tube, and a reflux condenser connected to a scrubber system with 800g of high-purity o-chlorotoluene.[1]

  • Heating: Heat the reactor contents to the target temperature (e.g., 115-125°C or higher, up to 225°C depending on the catalyst system).[1][3]

  • Catalyst Addition: If using a catalyst like PCl₅, add it to the reactor (e.g., 0.5-2% of the o-chlorotoluene weight).[3] Some procedures may call for incremental addition of the catalyst.[1]

  • Chlorination: Introduce dry chlorine gas through the gas inlet tube at a controlled flow rate. The reaction is exothermic, so monitor the temperature carefully and adjust heating/cooling as necessary to maintain the desired range.[1]

  • Reaction Monitoring: Periodically take samples from the reaction mixture and analyze them by Gas Chromatography (GC) to monitor the disappearance of o-chlorotoluene and the intermediates (o-chlorobenzyl chloride, o-chlorobenzal chloride).

  • Completion: Continue the chlorination until the concentration of o-chlorobenzal chloride is below the desired level (e.g., <0.5%).[1]

  • Purging: Stop the chlorine flow and purge the reactor with an inert gas (e.g., nitrogen or dry air) to remove residual chlorine and hydrogen chloride gas.[1]

  • Purification: Transfer the crude product to a distillation apparatus. Perform fractional distillation under reduced pressure (e.g., at a vacuum of 0.095 MPa). Collect the fraction boiling at the appropriate temperature range for o-chlorobenzotrichloride (e.g., 145-148°C at 0.095 MPa vacuum) to obtain the purified product.[1]

Visualizations

Reaction_Pathway Figure 1. Synthesis and Side Reactions of o-Chlorobenzotrichloride OCT o-Chlorotoluene OCBC o-Chlorobenzyl Chloride OCT->OCBC + Cl₂ (light/heat) RingCl Ring-Chlorinated By-products (e.g., Dichlorobenzotrichloride) OCT->RingCl + Cl₂ (side reaction) OCBDC o-Chlorobenzal Chloride OCBC->OCBDC + Cl₂ (light/heat) OCBTC o-Chlorobenzotrichloride (Desired Product) OCBDC->OCBTC + Cl₂ (light/heat) OCBTC->RingCl + Cl₂ (side reaction)

Figure 1. Synthesis and side reactions of o-chlorobenzotrichloride.

Experimental_Workflow Figure 2. Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Charge Reactor with o-Chlorotoluene heat Heat to Reaction Temperature start->heat catalyst Add Catalyst (e.g., PCl₅) heat->catalyst chlorinate Introduce Chlorine Gas catalyst->chlorinate monitor Monitor by GC chlorinate->monitor monitor->chlorinate Incomplete purge Purge Reactor monitor->purge Complete distill Reduced Pressure Distillation purge->distill product Pure o-Chlorobenzotrichloride distill->product

Figure 2. Experimental workflow for synthesis and purification.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Isomer Formation Start Problem: High Isomer/By-product Content CheckIsomer What is the main impurity? Start->CheckIsomer Incomplete Intermediates (o-chlorobenzal chloride) CheckIsomer->Incomplete Incomplete Chlorination RingChlorinated Ring-Chlorinated Species CheckIsomer->RingChlorinated Over-chlorination Positional Positional Isomer (p-chlorobenzotrichloride) CheckIsomer->Positional Starting Material Impurity Sol_Incomplete Solution: - Increase reaction time - Ensure Cl₂ excess Incomplete->Sol_Incomplete Sol_Ring Solution: - Lower reaction temperature - Check for catalyst contamination RingChlorinated->Sol_Ring Sol_Positional Solution: - Use high-purity o-chlorotoluene starting material Positional->Sol_Positional

Figure 3. Troubleshooting logic for isomer formation.

References

Technical Support Center: Purification of 1-Chloro-2-(trichloromethyl)benzene by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are involved in the purification of 1-Chloro-2-(trichloromethyl)benzene via distillation. It provides a comprehensive resource for troubleshooting common issues, understanding key physical data, and following a detailed experimental protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the distillation of this compound.

Q1: Why is my distillation running at a much higher or lower temperature than the expected boiling point?

A1: This could be due to several factors:

  • Inaccurate Pressure Reading: The boiling point of a liquid is highly dependent on the pressure. Ensure your vacuum gauge is calibrated and providing an accurate reading. A lower-than-expected pressure will result in a lower boiling point, and vice-versa.

  • Presence of Impurities: Significant amounts of lower-boiling impurities will cause the initial distillation temperature to be lower. Conversely, higher-boiling impurities will remain in the distillation flask, and the temperature will only rise to the boiling point of the desired compound once the lower-boiling fractions have been removed.

  • System Leaks: A leak in your distillation setup will lead to a higher internal pressure than what is read on the vacuum gauge, resulting in a higher boiling temperature. Check all joints and connections for proper sealing.

Q2: I am not getting any distillate, even though the temperature of the distillation pot is at the expected boiling point.

A2: This issue, often referred to as "bumping" or lack of boiling, can be caused by:

  • Insufficient Heating: The heating mantle may not be providing uniform or adequate heat to the distillation flask. Ensure good contact between the flask and the heating mantle.

  • Lack of Boiling Chips or Inefficient Stirring: To ensure smooth boiling, add fresh boiling chips or use a magnetic stirrer with a stir bar. This prevents superheating of the liquid followed by violent bumping.

  • High Vacuum: At very low pressures, the vapor pressure of the compound may be reached at a temperature where the rate of evaporation is very slow. A slight increase in pressure (and consequently, temperature) might be necessary to achieve a steady distillation rate.

Q3: The color of my distilled product is dark or yellow, not colorless.

A3: A colored distillate can indicate:

  • Thermal Decomposition: this compound can decompose at elevated temperatures, leading to colored byproducts.[1] Distillation at the lowest possible temperature by using a high vacuum is crucial to minimize this.

  • Co-distillation of Impurities: Some impurities may have boiling points very close to the product or form azeotropes, causing them to distill along with the product and impart color. A fractional distillation column can improve separation.

  • Contamination from the Apparatus: Ensure all glassware is thoroughly cleaned and free of any residual materials from previous experiments.

Q4: My yield of purified product is very low.

A4: Low yield can result from:

  • Product Holdup in the Apparatus: A significant amount of product can be lost as a coating on the internal surfaces of the distillation column and condenser, especially with small-scale distillations.

  • Inefficient Condensation: If the condenser is not adequately cooled, some of the product vapor may not condense and will be lost to the vacuum pump. Ensure a good flow of coolant through the condenser.

  • Decomposition: As mentioned earlier, thermal decomposition can significantly reduce the yield of the desired product.

Physical Data for this compound and Potential Impurities

The successful purification of this compound by distillation relies on the difference in boiling points between the target compound and potential impurities. The primary impurities are often incompletely chlorinated precursors.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C) at Atmospheric PressureBoiling Point (°C) at Reduced Pressure
This compound2136-89-2229.92260-264[2]126-140 @ 18 mmHg[2]
1-Chloro-2-(dichloromethyl)benzene88-66-4195.47227-229[3]92-93 @ 11 mmHg[2]
1-Chloro-2-(chloromethyl)benzene611-19-8161.03221-223[1]Not readily available

Detailed Experimental Protocol: Vacuum Distillation of this compound

Safety Precautions: this compound is a hazardous chemical that can cause burns to the skin, eyes, and respiratory tract.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Apparatus Setup:

  • Assemble a vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of contaminants.

  • Use ground glass joints that are properly sealed with a suitable vacuum grease to prevent leaks.

  • Place a magnetic stir bar or boiling chips in the round-bottom distillation flask.

  • The distillation flask should not be filled to more than two-thirds of its capacity.

  • Insulate the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss.

  • Connect the condenser to a circulating coolant source.

  • Connect the vacuum takeoff adapter to a cold trap and then to a vacuum pump.

Distillation Procedure:

  • Charge the crude this compound into the distillation flask.

  • Begin stirring (if using a magnetic stirrer).

  • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).

  • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

  • Gradually increase the temperature until the liquid begins to boil and the vapor temperature starts to rise.

  • Collect a forerun fraction, which will contain any lower-boiling impurities.

  • Once the vapor temperature stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the pure product.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.

  • Turn off the heating and allow the system to cool down to room temperature.

  • Slowly and carefully release the vacuum before turning off the vacuum pump.

  • Disassemble the apparatus and transfer the purified product to a suitable, labeled container.

Experimental Workflow Diagram

DistillationWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown & Collection A Assemble Dry Glassware B Add Crude Product & Stir Bar A->B C Seal Joints & Insulate B->C D Connect Condenser & Vacuum C->D E Apply Vacuum (e.g., 10-20 mmHg) D->E Ready for Distillation F Begin Heating E->F G Collect Forerun (Lower Boiling Impurities) F->G H Collect Pure Product (Stable Boiling Point) G->H I Stop Heating & Cool Down H->I J Release Vacuum I->J System Cooled K Disassemble Apparatus J->K L Transfer & Store Purified Product K->L

Caption: Workflow for the vacuum distillation of this compound.

References

How to remove incompletely chlorinated byproducts from o-chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the removal of incompletely chlorinated byproducts from o-chlorobenzotrichloride.

Frequently Asked Questions (FAQs)

Q1: What are the common incompletely chlorinated byproducts found in crude o-chlorobenzotrichloride?

A1: During the synthesis of o-chlorobenzotrichloride (OCBTC) from o-chlorotoluene via side-chain chlorination, the reaction may not proceed to completion. This results in the presence of incompletely chlorinated byproducts. The primary byproducts are compounds where the methyl group has not been fully substituted with chlorine atoms. Additionally, other isomers and related compounds can be present.

Common impurities include:

  • o-Chlorobenzylidene Chloride: The dichlorinated byproduct.

  • o-Chlorobenzyl Chloride: The monochlorinated byproduct.

  • Unreacted o-Chlorotoluene: The starting material.

  • Isomeric Impurities: Such as 4-chlorobenzotrichloride.[1]

  • Ring-Chlorinated Species: In some cases, chlorination can occur on the benzene ring, leading to byproducts with the empirical formula C7H3Cl5.[2]

Q2: What is the most effective method for removing incompletely chlorinated byproducts from o-chlorobenzotrichloride?

A2: Fractional distillation under reduced pressure (vacuum distillation) is the most effective and industrially applied method for purifying o-chlorobenzotrichloride and removing lower-boiling, incompletely chlorinated byproducts.[3][4] This physical separation technique is ideal because the byproducts (monochloro- and dichloro- intermediates) have different boiling points from the desired trichlorinated product.

Q3: What level of purity can be achieved for o-chlorobenzotrichloride using fractional distillation?

A3: High purity levels can be attained through optimized fractional distillation. Purity is often determined by Gas Chromatography (GC) analysis. Published examples from patent literature demonstrate that purities exceeding 99% are achievable.

Table 1: Purity of o-Chlorobenzotrichloride After Reduced Pressure Rectification

Parameter Example 1 Example 2
Vacuum Degree 0.095 Mpa 0.095 Mpa
Reflux Ratio 5:2 3:1
Gas Phase Temperature 145-148°C 145-148°C
Achieved Purity (wt%) 99.1% 99.3%

Data sourced from patent literature describing novel chlorination processes.[4]

Q4: How can I confirm the purity of my o-chlorobenzotrichloride sample after purification?

A4: Gas Chromatography (GC) is the standard analytical method for assessing the purity of o-chlorobenzotrichloride and quantifying residual impurities.[5] By comparing the retention time of the main peak in your sample's chromatogram to that of a certified reference standard, you can confirm the identity of the product.[1] The area percentage of the peaks can be used to determine the purity and the relative amounts of each impurity. For detailed structural confirmation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify unknown impurity peaks.

Troubleshooting Guides

Problem 1: My final product purity is below 99% after fractional distillation. What are the potential causes and solutions?

This issue typically arises from suboptimal distillation parameters or equipment limitations.

Possible Causes:

  • Insufficient Column Efficiency: The distillation column may not have enough theoretical plates to effectively separate components with close boiling points.

  • Incorrect Reflux Ratio: A reflux ratio that is too low will reduce the separation efficiency. Conversely, a ratio that is too high can significantly increase distillation time.[4]

  • Pressure Fluctuations: Unstable vacuum levels can cause variations in boiling points, leading to poor separation.

  • Distillation Rate Too High: A high distillation rate can lead to flooding of the column and carryover of impurities into the distillate.

Solutions:

  • Optimize Reflux Ratio: Start with a higher reflux ratio (e.g., 5:1) to stabilize the column and improve separation. Once the desired fraction begins to distill, the ratio can be adjusted. A common range is between 5:2 and 3:1.[4]

  • Ensure Stable Vacuum: Use a reliable vacuum pump and a high-quality controller to maintain a constant pressure (e.g., 0.095 Mpa).[4]

  • Use a More Efficient Column: If separation is consistently poor, consider using a packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates.

  • Control Heating: Apply heat gradually to avoid bumping and ensure a steady boiling rate. Use a heating mantle with a stirrer for uniform temperature distribution.

Problem 2: I see unexpected peaks in my GC analysis after purification. How can I identify them?

Unexpected peaks could be isomers, degradation products, or byproducts from side reactions.

Identification Workflow:

  • Review Synthesis Conditions: Analyze the initial reaction conditions. High temperatures or certain catalysts can promote the formation of ring-chlorinated byproducts or other isomers.[2][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most direct method for identifying unknown compounds. The mass spectrum of each peak provides a fragmentation pattern that can be used to elucidate the structure of the impurity.

  • Use of Reference Standards: If you suspect specific impurities (e.g., 4-chlorobenzotrichloride), inject a known standard of that compound into the GC to compare retention times.[1][7]

  • Analyze Fractions: Collect different fractions during distillation (forerun, main fraction, and residue) and analyze each by GC. Impurities will be concentrated in the forerun (lower boiling point) or the residue (higher boiling point), which can aid in their identification.

Experimental Protocols

Protocol 1: Purification of o-Chlorobenzotrichloride by Reduced Pressure Fractional Distillation

This protocol is based on methodologies described in chemical process literature.[4]

Objective: To separate o-chlorobenzotrichloride from incompletely chlorinated byproducts and other impurities.

Materials:

  • Crude o-chlorobenzotrichloride

  • Fractional distillation apparatus (heating mantle, round-bottom flask, packed distillation column, distillation head with condenser, receiving flasks)

  • Vacuum pump and pressure gauge

  • Cold trap (recommended to protect the pump)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the vacuum pump to the distillation head through a cold trap.

  • Charging the Flask: Charge the round-bottom flask with the crude o-chlorobenzotrichloride. Do not fill the flask to more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.

  • Evacuate the System: Turn on the vacuum pump and slowly evacuate the system to the target pressure (e.g., 0.095 Mpa).

  • Heating and Equilibration: Begin heating the flask gently. As the mixture starts to boil, monitor the vapor temperature at the distillation head. Allow the system to equilibrate by setting a high reflux ratio (e.g., 5:1). This involves condensing the vapor and returning most of it to the column, which enhances separation.

  • Collecting the Forerun: The first fraction to distill will be the "forerun," containing lower-boiling impurities such as unreacted o-chlorotoluene and monochlorinated byproducts. Collect this fraction in a separate receiving flask until the vapor temperature stabilizes at the boiling point of the main product.

  • Collecting the Main Fraction: Once the vapor temperature at the top of the column stabilizes in the target range (e.g., 145-148°C at 0.095 Mpa), switch to a new receiving flask to collect the purified o-chlorobenzotrichloride.[4] Adjust the reflux ratio as needed (e.g., 3:1) to balance purity and distillation speed.

  • Shutdown: Once the majority of the product has been distilled, the temperature may rise or drop. Stop the distillation before the flask boils to dryness to avoid the formation of potentially unstable residues. Turn off the heater and allow the system to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the collected main fraction using Gas Chromatography (GC) to determine its purity.

Visualizations

cluster_synthesis Side-Chain Chlorination Process A o-Chlorotoluene (Starting Material) B o-Chlorobenzyl Chloride (Monochloro Byproduct) A->B + Cl2 C o-Chlorobenzylidene Chloride (Dichloro Byproduct) B->C + Cl2 D o-Chlorobenzotrichloride (Target Product) C->D + Cl2 cluster_outputs Separated Fractions start Crude o-Chlorobenzotrichloride (Mixture of Products) process Reduced Pressure Fractional Distillation start->process forerun Forerun (Lower BP) - o-Chlorotoluene - Monochloro Byproduct - Dichloro Byproduct process->forerun Fraction 1 product Main Fraction Purified o-Chlorobenzotrichloride (>99% Purity) process->product Fraction 2 residue Residue (Higher BP) - High-boiling impurities - Ring-chlorinated species process->residue Remainder

References

Technical Support Center: Catalysts for the Side-Chain Chlorination of 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the side-chain chlorination of 2-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for achieving selective side-chain chlorination of 2-chlorotoluene?

A1: The most effective catalysts for promoting free-radical side-chain chlorination while minimizing competing ring chlorination are radical initiators. These can be broadly categorized as:

  • Peroxides: Benzoyl peroxide is a commonly used radical initiator. However, it is unstable and requires careful storage and handling.

  • Azo Compounds: 2,2'-Azobisisobutyronitrile (AIBN) is another widely used initiator. It has the advantage of decomposing at a predictable rate.[1]

  • Photochemical Initiation: Ultraviolet (UV) light can be used to initiate the chlorination reaction, often in conjunction with a photosensitive catalyst.[1][2] This method provides excellent control over the initiation step.

Q2: How can I control the selectivity between side-chain and ring chlorination?

A2: Selectivity is a critical aspect of this reaction. To favor side-chain chlorination, the following conditions are crucial:

  • Reaction Conditions: High temperatures and the presence of UV light or a radical initiator strongly favor side-chain (free-radical) chlorination. Conversely, lower temperatures and the presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃) promote ring (electrophilic) chlorination.[3]

  • Avoidance of Lewis Acids: Ensure the reaction setup is free from Lewis acid contaminants, which can catalyze undesired ring substitution.

  • Solvent Choice: Non-polar solvents are generally preferred for radical reactions.

Q3: How can I minimize the formation of polychlorinated byproducts like 2-chlorobenzal chloride and 2-chlorobenzotrichloride?

A3: The formation of di- and tri-chlorinated products is a common issue. To control the degree of chlorination:

  • Stoichiometry: Carefully control the molar ratio of chlorine to 2-chlorotoluene. Using a stoichiometric or slight excess of 2-chlorotoluene can favor monochlorination.

  • Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like Gas Chromatography (GC). Stopping the reaction at the optimal time is key to maximizing the yield of the desired monochlorinated product. The reaction rate slows as more chlorine atoms are added to the side chain.[4]

  • Gradual Addition of Chlorinating Agent: A slow, continuous feed of the chlorinating agent can help maintain a low concentration of the chlorinating species, thereby reducing the likelihood of multiple substitutions on the same molecule.

Q4: What are the common signs of catalyst deactivation, and how can it be addressed?

A4: Catalyst deactivation manifests as a decrease in the reaction rate or a complete cessation of the reaction. Common causes include:

  • Consumption of Initiator: Radical initiators like AIBN and benzoyl peroxide are consumed during the reaction. For prolonged reactions, it may be necessary to add the initiator in portions.[5]

  • Inhibition by Impurities: Certain impurities in the reactants or solvent can act as radical scavengers, inhibiting the chain reaction. Ensure high-purity starting materials.

  • Fouling of Heterogeneous Catalysts: While less common for radical initiation, if a solid-phase catalyst is used, its surface can become fouled by byproducts or polymers.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective initiation of the radical chain reaction.2. Presence of radical inhibitors (e.g., oxygen, certain impurities).3. Insufficient reaction temperature or light intensity.1. Check the quality and amount of the radical initiator. For photochemical reactions, verify the output of the UV lamp.2. Degas the solvent and reactants prior to the reaction. Use high-purity starting materials.3. Increase the reaction temperature or the intensity of the UV light source as appropriate for the chosen initiator.
Poor Selectivity (Significant Ring Chlorination) 1. Presence of Lewis acid catalysts (e.g., from metal contaminants in the reactor).2. Low reaction temperature.1. Ensure the reactor is thoroughly cleaned and free of any metal residues. Use glass-lined reactors for optimal results.2. Increase the reaction temperature to favor the free-radical pathway.
Formation of Polychlorinated Products 1. High concentration of the chlorinating agent.2. Extended reaction time.1. Use a controlled, slow addition of the chlorinating agent.2. Monitor the reaction progress by GC and stop the reaction once the desired conversion of the starting material is achieved.
Reaction Stops Prematurely 1. Depletion of the radical initiator.2. Accumulation of inhibitory byproducts.1. Add the radical initiator in portions throughout the course of the reaction.[5]2. Consider a purification step of the reaction mixture if byproducts are suspected to be the cause.

Data Presentation

Table 1: Comparison of Catalytic Systems for Side-Chain Chlorination

Catalyst/InitiatorChlorinating AgentTemperature (°C)Reaction Time (h)Yield of 2-chlorobenzyl chloride (%)Reference
UV LightGaseous ChlorineBoiling Point of 2-chlorotoluene (~159)Until calculated weight increase85[5]
Benzoyl Peroxide or AIBNSulfuryl ChlorideBoiling Point8-1075[5]
Phosphorus Trichloride & bis(dimethyl thio carbamoyl) disulfideGaseous Chlorine (with UV light)155-185Not specifiedHigh conversion to benzotrichloride[6]
Photosensitive Catalyst BMMBGaseous Chlorine (with blue light)110-1208High yield of benzotrichloride (95.5-96.5%)[1]

Experimental Protocols

Protocol 1: Photochemical Side-Chain Chlorination of 2-Chlorotoluene[5]

Objective: To synthesize 2-chlorobenzyl chloride via photochemical side-chain chlorination.

Materials:

  • 2-chlorotoluene

  • Gaseous chlorine

  • Concentrated sulfuric acid (for drying chlorine gas)

  • Sodium hydrogen carbonate

Equipment:

  • Three-necked flask

  • Mercury immersion lamp or a 500-watt photolamp

  • Gas inlet tube

  • Reflux condenser

  • Heating bath

  • Gas wash bottles

  • Vigreux column for distillation

Procedure:

  • Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with the lamp, gas inlet tube, and reflux condenser.

  • Dry the gaseous chlorine by passing it through a wash bottle containing concentrated sulfuric acid. Include safety wash bottles on either side.

  • Charge the flask with 2-chlorotoluene.

  • Heat the 2-chlorotoluene to its boiling point using the heating bath.

  • Once boiling, introduce a vigorous stream of dry chlorine gas through the gas inlet tube while irradiating the mixture with the UV lamp.

  • Continue the chlorination until the desired increase in weight is achieved or the temperature of the liquid reaches approximately 205°C.

  • After the reaction is complete, allow the mixture to cool.

  • Add a small amount of sodium hydrogen carbonate to the reaction product.

  • Fractionally distill the product mixture under vacuum using a Vigreux column to isolate the 2-chlorobenzyl chloride.

Protocol 2: Radical Initiator-Catalyzed Side-Chain Chlorination of 2-Chlorotoluene[5]

Objective: To synthesize 2-chlorobenzyl chloride using a radical initiator.

Materials:

  • 2-chlorotoluene

  • Sulfuryl chloride

  • Benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN)

  • Magnesium sulfate

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Calcium chloride tube

  • Heating mantle

  • Vigreux column for distillation

Procedure:

  • In a round-bottomed flask, combine 2-chlorotoluene and sulfuryl chloride in a 1.2:1 molar ratio.

  • Add a catalytic amount of benzoyl peroxide or AIBN (approximately 0.002 moles per mole of sulfuryl chloride).

  • Fit the flask with a reflux condenser and a calcium chloride tube.

  • Heat the mixture to boiling.

  • Add the same amount of the radical initiator at one-hour intervals.

  • Continue the reaction for 8-10 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the cooled mixture with water.

  • Dry the organic layer with magnesium sulfate.

  • Fractionally distill the dried product through a Vigreux column to obtain pure 2-chlorobenzyl chloride.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Assemble Reactor start->setup charge Charge 2-Chlorotoluene setup->charge initiate Initiate Reaction (UV Light or Radical Initiator) charge->initiate add_cl Introduce Chlorinating Agent initiate->add_cl monitor Monitor Progress (GC) add_cl->monitor monitor->add_cl Continue Reaction cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize/Wash cool->neutralize dry Dry Organic Layer neutralize->dry distill Fractional Distillation dry->distill end End Product: 2-Chlorobenzyl Chloride distill->end

Caption: Experimental workflow for the side-chain chlorination of 2-chlorotoluene.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Poor Initiation start->cause1 cause2 Inhibitors Present start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Check Initiator Quality/ Increase Light Intensity cause1->sol1 sol2 Purify/Degas Reactants & Solvent cause2->sol2 sol3 Adjust Temperature/ Reaction Time cause3->sol3

Caption: Troubleshooting logic for low yield in side-chain chlorination.

References

Technical Support Center: Synthesis of 1-Chloro-2-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 1-Chloro-2-(trichloromethyl)benzene and increase its yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

The most common and established method is the direct, free-radical chlorination of 2-chlorotoluene.[1] This process involves the stepwise substitution of hydrogen atoms on the methyl group with chlorine atoms, initiated by UV light or heat.[2]

Q2: What are the critical factors that influence the reaction yield?

Several factors are crucial for maximizing the yield:

  • Catalyst Choice: The reaction is typically promoted by radical initiators. While phosphorus trichloride (PCl₃) is commonly used, phosphorus pentachloride (PCl₅) has been shown to achieve higher yields (85-95%).[1] It is critical to avoid Lewis acid catalysts like iron (FeCl₃) or aluminum chloride (AlCl₃), as they promote undesired chlorination on the aromatic ring.[1][3]

  • Reaction Temperature: Precise temperature control is essential. The chlorination of 2-chlorotoluene is often performed at elevated temperatures, starting around 130°C and gradually increasing to 160-220°C as the reaction proceeds.[3][4]

  • Initiation: The radical chain reaction is typically initiated by UV light (sunlight or a mercury lamp) or a chemical radical initiator.[1][3]

  • Purity of Starting Materials: Using high-purity 2-chlorotoluene, free from iron contaminants, is vital to prevent side reactions.[3][5]

Q3: What are the main byproducts and how can their formation be minimized?

The primary byproducts are incompletely chlorinated compounds and isomers resulting from ring chlorination.[1]

  • Incomplete Chlorination: Products like 1-chloro-2-(chloromethyl)benzene and 1-chloro-2-(dichloromethyl)benzene form when the reaction is not driven to completion.[1][2] To minimize these, ensure a sufficient supply of chlorine and adequate reaction time.

  • Ring Chlorination: Chlorination of the benzene ring is a significant side reaction catalyzed by Lewis acids such as iron.[1][3] To prevent this, use iron-free glass-lined reactors and ensure the 2-chlorotoluene starting material is free of iron contamination.[3]

Q4: How can the progress of the reaction be monitored?

Reaction progress can be monitored by tracking the weight gain of the reaction mixture due to the addition of chlorine or by measuring the specific gravity of the mixture.[3] For more precise analysis, techniques like Gas Chromatography (GC) can be used to determine the relative concentrations of the starting material, intermediates, and the final product.

Q5: What are the recommended purification methods?

The most effective method for purifying this compound from byproducts and unreacted starting materials is fractional distillation under vacuum.[1][3] This technique separates compounds based on their different boiling points.

Troubleshooting Guide

Problem: Low Yield of this compound

Possible Cause Troubleshooting Step Recommended Action
Incomplete Reaction Analyze a sample of the crude reaction mixture using GC. Check for the presence of significant amounts of 2-chlorotoluene or partially chlorinated intermediates.Increase reaction time, ensure a continuous and sufficient flow of chlorine gas, or slightly increase the reaction temperature in the final stages.
Side Reactions (Ring Chlorination) Analyze the crude product for isomers using GC-MS. Check reaction vessel and starting materials for iron contamination.Ensure the use of iron-free glassware or reactors.[3] Purify the 2-chlorotoluene starting material if iron contamination is suspected.
Suboptimal Catalyst The use of PCl₃ may result in lower yields.Consider using phosphorus pentachloride (PCl₅), which has been reported to provide yields between 85% and 95%.[1]
Inefficient Initiation The radical reaction may not be starting or propagating efficiently.If using UV light, ensure the lamp is functioning correctly and the light can penetrate the reaction mixture. Consider adding a radical initiator like benzoyl peroxide, but be aware this may complicate purification.[6]
Purification Losses Significant product loss may occur during distillation.Optimize the vacuum distillation process. Use an efficient distillation column and ensure the collection fractions are taken at the correct temperature and pressure (e.g., 126-140°C at ~18 mmHg).[4]

Synthesis Methods and Yield Comparison

The following table summarizes different synthetic approaches for this compound and related compounds, highlighting the key parameters and reported yields.

Methodology Starting Material Catalyst/Initiator Key Conditions Reported Yield Reference
Direct Chlorination 2-ChlorotoluenePhosphorus Trichloride (PCl₃), LightHeated to boiling (90°C), chlorine gas introduced, temperature rises to 210-220°C.74%[4]
Catalytic Chlorination 2-ChlorotoluenePhosphorus Pentachloride (PCl₅)Elevated temperatures (150°C to 260°C).85% to 95%[1]
From Benzal Chloride 2-Chlorobenzal chlorideNot specifiedNot specified91%[1]
Toluene Chlorination TolueneTitanium Tetrachloride (TiCl₄)Low temperature (15-20°C).Not specified[4]

Visualizing the Process

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 2-Chlorotoluene (Iron-Free) Reactor Setup Iron-Free Reactor Start->Reactor Catalyst PCl3 or PCl5 Catalyst->Reactor Chlorination Introduce Chlorine Gas (130°C - 220°C) + UV Light Initiation Reactor->Chlorination Monitoring Monitor Progress (Specific Gravity / GC) Chlorination->Monitoring Monitoring->Chlorination Continue as needed Removal Remove Excess HCl and Chlorine Monitoring->Removal Distillation Vacuum Fractional Distillation Removal->Distillation Product Pure 1-Chloro-2- (trichloromethyl)benzene Distillation->Product

Caption: Workflow for synthesis and purification.

Troubleshooting Logic

G Troubleshooting Flowchart for Low Yield cluster_analysis Analysis cluster_solution Solution Start Problem: Low Yield CheckIntermediates GC Analysis: High level of intermediates? Start->CheckIntermediates CheckIsomers GC-MS Analysis: Ring-chlorinated isomers present? Start->CheckIsomers CheckIntermediates->CheckIsomers No ActionTime Increase reaction time / Cl2 flow CheckIntermediates->ActionTime Yes ActionPurity Use iron-free reactor. Check starting material purity. CheckIsomers->ActionPurity Yes ActionCatalyst Consider using PCl5 as catalyst ActionTime->ActionCatalyst If yield still low

Caption: A logical approach to diagnosing low yield issues.

Reaction Pathways

G Key Reaction Pathways cluster_desired Desired Pathway: Side-Chain Chlorination cluster_undesired Undesired Pathway: Ring Chlorination A 2-Chlorotoluene (-CH3) B 1-Chloro-2-(chloromethyl)benzene (-CH2Cl) A->B E Ring-Chlorinated Byproducts A->E C 1-Chloro-2-(dichloromethyl)benzene (-CHCl2) B->C D This compound (-CCl3) C->D CatalystDesired UV Light / PClx (Radical Initiators) CatalystDesired->B CatalystUndesired FeCl3 / AlCl3 (Lewis Acids) CatalystUndesired->E

Caption: Desired vs. undesired reaction pathways.

Detailed Experimental Protocol

Objective: To synthesize this compound via free-radical chlorination of 2-chlorotoluene.

Materials:

  • 2-Chlorotoluene (high purity, iron-free)

  • Phosphorus trichloride (PCl₃) or Phosphorus pentachloride (PCl₅)

  • Chlorine gas

  • Nitrogen gas (for purging)

  • Round-bottom, three-necked flask (ensure it is iron-free)

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • UV lamp (e.g., mercury lamp)

  • Gas absorption trap (for HCl byproduct)

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup:

    • Assemble the three-necked flask with the reflux condenser, thermometer, and gas inlet tube. Ensure all glassware is dry and free of iron contamination.[3]

    • Connect the top of the reflux condenser to a gas absorption trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas produced during the reaction.

    • Place the UV lamp in a position to irradiate the flask.

  • Charging the Reactor:

    • In the flask, add 2-chlorotoluene.

    • Add the catalyst, typically around 1-3% by weight of the 2-chlorotoluene (e.g., for ~250g of 2-chlorotoluene, add 2g of PCl₃).[3][4]

  • Reaction Execution:

    • Begin heating the mixture to boiling, approximately 130°C.[3]

    • Once the mixture is boiling, turn on the UV lamp and begin bubbling chlorine gas through the gas inlet tube into the liquid.

    • The reaction is exothermic, and the temperature will gradually rise. Maintain control of the reaction rate by adjusting the chlorine flow. The temperature will increase towards 160-220°C as the chlorination proceeds to completion.[3][4]

    • Continue the chlorination process, monitoring the reaction's progress by periodically measuring the specific gravity of the mixture or by taking samples for GC analysis. The reaction is typically continued until the desired weight gain from chlorine is achieved.[3]

  • Work-up:

    • Once the reaction is complete, stop the chlorine flow and turn off the UV lamp and heat source.

    • Purge the system with nitrogen gas while the mixture is still hot to remove any dissolved chlorine and HCl gas.[3]

  • Purification:

    • Allow the crude product to cool.

    • Set up the vacuum distillation apparatus.

    • Carefully transfer the crude product to the distillation flask.

    • Distill the mixture under vacuum. Collect the fraction boiling at approximately 126-140°C at 18 mmHg (2.4 kPa), which is the pure this compound.[4]

Safety Precautions: This experiment must be conducted in a well-ventilated fume hood. Chlorine and hydrogen chloride are toxic and corrosive gases. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5]

References

Preventing ring chlorination during the synthesis of o-chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ring chlorination during the synthesis of o-chlorobenzotrichloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ring chlorination during the synthesis of o-chlorobenzotrichloride?

A1: Ring chlorination is an electrophilic aromatic substitution reaction. It primarily occurs due to the presence of Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1][2] These catalysts polarize the chlorine molecule, making it a strong electrophile that attacks the aromatic ring. In contrast, the desired side-chain chlorination to form o-chlorobenzotrichloride proceeds via a free-radical mechanism, which is typically initiated by UV light or radical initiators.[3]

Q2: How can I promote the desired side-chain chlorination over ring chlorination?

A2: To favor side-chain chlorination, it is crucial to create conditions that promote a free-radical mechanism while inhibiting electrophilic aromatic substitution. This can be achieved by:

  • Using Radical Initiators: Employing radical initiators such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN) can effectively initiate the free-radical chain reaction on the methyl group.[4]

  • UV Irradiation: The use of UV light is a common method to initiate the homolytic cleavage of chlorine molecules, generating chlorine radicals necessary for side-chain chlorination.[3]

  • High Temperatures: Conducting the reaction at elevated temperatures (e.g., 150-260°C) can also favor the free-radical pathway.[5]

  • Excluding Lewis Acids: Meticulously cleaning the reaction setup to remove any traces of Lewis acids is critical.

Q3: Are there any specific catalysts that selectively promote side-chain chlorination?

A3: While UV light and radical initiators are common, certain chemical catalysts can also promote side-chain chlorination. For instance, phosphorus pentachloride (PCl₅) has been shown to be an effective catalyst for the side-chain chlorination of o-chlorotoluene to o-chlorobenzotrichloride, with high yields and reduced by-products.[5]

Q4: What are the common by-products of this reaction, aside from ring-chlorinated species?

A4: Besides ring-chlorinated isomers, other common by-products include incompletely chlorinated side-chain products such as o-chlorobenzyl chloride and o-chlorobenzal chloride. Over-chlorination of the aromatic ring can also lead to the formation of dichlorotoluenes.[6][7] Additionally, polymeric tars can form, especially at higher temperatures or with prolonged reaction times.[8]

Troubleshooting Guide

Problem 1: Significant formation of ring-chlorinated by-products is observed in my final product.

Possible Cause Troubleshooting Step
Contamination with Lewis Acids (e.g., rust, metal impurities) Ensure all glassware is thoroughly cleaned and dried. If using a metal reactor, ensure it is properly passivated. Consider using a glass-lined reactor.
Inappropriate Catalyst Choice Avoid using Lewis acid catalysts. Switch to a free-radical initiator (e.g., AIBN, dibenzoyl peroxide) or use UV irradiation.[3][4]
Reaction Conditions Favoring Electrophilic Substitution Increase the reaction temperature to favor the free-radical pathway. Ensure the reaction is carried out in the absence of light if not using photo-initiation to avoid unwanted side reactions.
Presence of Impurities in Starting Material Purify the starting o-chlorotoluene to remove any impurities that could act as Lewis acids or promote ring chlorination.

Problem 2: The reaction is slow, and the conversion to o-chlorobenzotrichloride is low.

Possible Cause Troubleshooting Step
Insufficient Radical Initiation If using UV light, check the intensity and wavelength of the lamp. Ensure the lamp is positioned correctly for optimal irradiation of the reaction mixture.[8] If using a chemical initiator, ensure it is added at the correct temperature and in the appropriate amount.
Low Reaction Temperature Gradually increase the reaction temperature within the recommended range (e.g., 190-255°C when using PCl₅ catalyst) to increase the reaction rate.[5]
Inadequate Chlorine Gas Flow Ensure a steady and sufficient flow of dry chlorine gas is bubbled through the reaction mixture. A substantial excess of chlorine can lead to faster reaction rates and higher yields.[5]
Presence of Radical Inhibitors Ensure the starting materials and solvents are free from radical inhibitors (e.g., phenols).[9]

Experimental Protocols

Protocol 1: Side-Chain Chlorination using Phosphorus Pentachloride (PCl₅)

This protocol is based on a patented method demonstrating high yields of o-chlorobenzotrichloride with minimal by-products.[5]

Materials:

  • o-Chlorotoluene

  • Phosphorus pentachloride (PCl₅)

  • Chlorine gas

  • Nitrogen gas

  • Reaction vessel equipped with a gas inlet, condenser, and thermometer

Procedure:

  • Charge the reaction vessel with o-chlorotoluene and 0.5-2 wt% of PCl₅ based on the weight of o-chlorotoluene.[5]

  • Heat the mixture to the reaction temperature, preferably between 190°C and 255°C.[5]

  • Introduce a steady stream of dry chlorine gas through the gas inlet tube into the reaction mixture. It is advantageous to maintain a slight excess of chlorine.[5]

  • Monitor the reaction progress by Gas Chromatography (GC) to check for the disappearance of starting material and intermediates.

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine and HCl.

  • The crude o-chlorobenzotrichloride can be purified by distillation under reduced pressure.

Parameter Value Reference
Catalyst Phosphorus Pentachloride (PCl₅)[5]
Catalyst Loading 0.5 - 2 wt%[5]
Temperature 190 - 255 °C[5]
Typical Yield 85 - 95 %[5]
Protocol 2: Photoinitiated Side-Chain Chlorination

This protocol utilizes UV light to initiate the free-radical chlorination.

Materials:

  • o-Chlorotoluene

  • Chlorine gas

  • Nitrogen gas

  • Photoreactor equipped with a UV lamp, gas inlet, condenser, and thermometer

Procedure:

  • Charge the photoreactor with o-chlorotoluene.

  • Heat the o-chlorotoluene to a temperature of 115-125°C.[7]

  • Turn on the UV lamp to initiate the reaction.

  • Introduce a controlled flow of dry chlorine gas into the reaction mixture.

  • Monitor the reaction by GC. The reaction is typically complete when the content of o-chlorobenzal chloride is less than 0.5%.[7]

  • After completion, turn off the UV lamp and stop the chlorine flow.

  • Purge the reactor with nitrogen gas to remove dissolved chlorine and HCl.

  • Purify the product by fractional distillation under reduced pressure.

Parameter Value Reference
Initiator UV Light[3]
Temperature 115 - 125 °C[7]
Reaction Time ~22 hours (for an 800g batch)[7]
Purity after Rectification > 99%[7]

Visual Guides

cluster_start Starting Point cluster_pathways Reaction Pathways cluster_conditions Controlling Factors start o-Chlorotoluene free_radical Free-Radical Side-Chain Chlorination start->free_radical Favored by electrophilic Electrophilic Ring Chlorination start->electrophilic Favored by product o-Chlorobenzotrichloride (Desired Product) free_radical->product byproduct Ring-Chlorinated Isomers (Undesired By-product) electrophilic->byproduct conditions_fr Initiators: - UV Light - Radical Initiators (AIBN) - PCl₅ Conditions: - High Temperature - Absence of Lewis Acids conditions_fr->free_radical conditions_e Catalysts: - Lewis Acids (FeCl₃, AlCl₃) Conditions: - Lower Temperature conditions_e->electrophilic

Caption: Competing reaction pathways in the chlorination of o-chlorotoluene.

issue High Ring Chlorination Detected check_catalyst 1. Review Catalyst System issue->check_catalyst check_purity 2. Check Purity of Reagents issue->check_purity check_setup 3. Inspect Reaction Setup issue->check_setup solution_catalyst Action: Replace Lewis Acid catalysts with free-radical initiators (UV, AIBN, PCl₅). check_catalyst->solution_catalyst solution_purity Action: Purify o-chlorotoluene to remove potential inhibitors or catalysts. check_purity->solution_purity solution_setup Action: Ensure glassware is meticulously clean and free of metal contaminants/rust. check_setup->solution_setup

Caption: Troubleshooting workflow for excessive ring chlorination.

References

Technical Support Center: Handling and Disposal of 1-Chloro-2-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Chloro-2-(trichloromethyl)benzene waste. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 2136-89-2), also known as o-chlorobenzotrichloride, is a colorless to pale yellow liquid with a pungent odor.[1] It is primarily used as an intermediate in organic synthesis, particularly in the production of pesticides and pharmaceuticals. Its main hazards include:

  • Toxicity: It is harmful if swallowed or inhaled and can cause chemical burns to the skin, eyes, and respiratory tract.[1]

  • Irritant: It is irritating to the eyes, skin, and respiratory system.[2]

  • Environmental Hazard: This chemical is very toxic to aquatic organisms and can have long-lasting harmful effects on the environment.[2] It is persistent and has the potential for bioaccumulation.

  • Incompatibility: It is incompatible with strong oxidizing agents and strong bases.[1]

Q2: What are the essential personal protective equipment (PPE) requirements when handling this chemical?

Due to its hazardous nature, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the concentration in the air is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Q3: How should I properly store this compound in the laboratory?

Store the chemical in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly closed to prevent leakage and evaporation. It should be stored separately from incompatible materials such as oxidizing agents and strong bases.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₄Cl₄
Molecular Weight 229.92 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent
Boiling Point 260-264 °C
Melting Point 29-31 °C
Density 1.5187 g/cm³ at 20 °C[1]
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, and benzene
Vapor Pressure 1 Pa at 25 °C

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the free-radical chlorination of 2-chlorotoluene. This is a representative procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

  • 2-chlorotoluene

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorotoluene.

  • Initiator Addition: Add a catalytic amount of AIBN to the flask.

  • Chlorinating Agent Addition: Slowly add sulfuryl chloride to the reaction mixture while stirring. The reaction is exothermic and may require cooling to control the temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound.

Troubleshooting Guide for Synthesis

Issue Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or temperature. Ensure proper mixing.
Low concentration of the radical initiator.Add a fresh portion of the radical initiator.
Formation of Side Products Over-chlorination of the starting material.Carefully control the stoichiometry of the chlorinating agent.
Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Low Yield Loss of product during work-up and purification.Ensure efficient extraction and minimize transfers. Optimize distillation conditions.
Decomposition of the product.Avoid prolonged heating during distillation.
Product is Contaminated Incomplete removal of starting materials or byproducts.Improve the efficiency of the washing steps during work-up. Optimize the distillation process.

Waste Disposal Guide

Q1: How should I dispose of waste containing this compound?

Waste containing this chemical must be treated as hazardous waste. Follow these guidelines:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix it with non-halogenated organic waste, as this can complicate disposal and increase costs.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any other solvents or reagents present.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. The waste will likely be incinerated at a licensed hazardous waste disposal facility.

Q2: What should I do in case of a small spill?

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.

  • Wear PPE: Put on the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Contain and Absorb: Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect Waste: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all decontamination materials as hazardous waste.

Q3: How do I decontaminate glassware and equipment that has been in contact with this chemical?

  • Initial Rinse: Rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinse solvent as halogenated organic waste.

  • Wash: Wash the rinsed items with soap and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Visual Workflows

WasteDisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal start Experiment Complete waste_generation Generate Waste Containing This compound start->waste_generation segregate Segregate into Halogenated Organic Waste waste_generation->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Incineration at a Licensed Hazardous Waste Facility contact_ehs->disposal

Caption: Waste Disposal Workflow for this compound.

SpillResponseWorkflow spill Small Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain & Absorb Spill with Inert Material ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Small Spill Response Workflow.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Characterization of o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive analysis of o-chlorobenzotrichloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed comparison with alternative analytical techniques and presenting supporting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a compound like o-chlorobenzotrichloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, unambiguous characterization is crucial for quality control and reaction monitoring. This guide delves into the detailed ¹H and ¹³C NMR spectral features of o-chlorobenzotrichloride and contrasts this powerful technique with other common analytical methods.

Spectroscopic Data of o-Chlorobenzotrichloride

The ¹H and ¹³C NMR spectra of o-chlorobenzotrichloride provide a definitive fingerprint of its molecular structure. The aromatic protons and carbons exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment.

¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.95d7.9H-6
7.55d7.9H-3
7.45t7.9H-4
7.35t7.9H-5
¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment
141.1C-2
134.0C-1
132.3C-4
131.0C-6
130.1C-5
127.2C-3
90.1-CCl₃

Comparison with Alternative Analytical Techniques

While NMR provides a wealth of structural information, other analytical techniques can offer complementary data for the characterization of o-chlorobenzotrichloride.

Analytical Technique Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on the molecular weight and fragmentation pattern of the compound.High sensitivity and excellent for identifying and quantifying volatile compounds in complex mixtures.Provides limited information about the specific arrangement of atoms and functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton and connectivity.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of o-chlorobenzotrichloride (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans are typically acquired with a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled sequence is used, and approximately 1024 scans are acquired with a relaxation delay of 2 seconds. The acquired data is then processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Spectroscopic Analysis

The logical workflow for the characterization of an organic compound like o-chlorobenzotrichloride using NMR spectroscopy involves several key steps, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample Sample Weighing Solvent Dissolution in Deuterated Solvent with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insertion into NMR Spectrometer Tube->Spectrometer H1_Acquisition ¹H NMR Spectrum Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Spectrum Acquisition Spectrometer->C13_Acquisition FT Fourier Transformation H1_Acquisition->FT C13_Acquisition->FT Phasing Phase Correction FT->Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Phasing->Baseline Integration Integration (¹H) Baseline->Integration ChemShift Chemical Shift Analysis Baseline->ChemShift Integration->ChemShift Multiplicity Multiplicity & Coupling Constant Analysis (¹H) ChemShift->Multiplicity Assignment Signal Assignment Multiplicity->Assignment Structure Structure Confirmation Assignment->Structure

Figure 1. Workflow for the NMR characterization of o-chlorobenzotrichloride.

Unraveling the Fragments: A Comparative Guide to the Mass Spectrometry of 1-Chloro-2-(trichloromethyl)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chlorinated aromatic compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating these structures through the analysis of their fragmentation patterns. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 1-Chloro-2-(trichloromethyl)benzene and its structural isomers, offering insights into how substituent positioning influences fragmentation pathways.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its isomers are characterized by the presence of a distinctive isotopic cluster for the molecular ion and key fragments, a hallmark of chlorine-containing compounds. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) results in a series of peaks for each chlorine-containing ion, which aids in their identification.

The primary fragmentation pathways for these compounds involve the loss of chlorine atoms and the cleavage of the bond between the aromatic ring and the trichloromethyl group. However, the relative intensities of the resulting fragment ions can differ based on the substitution pattern on the benzene ring, providing a basis for isomeric differentiation.

This compound (ortho-isomer)

While a complete mass spectrum with relative abundances is not publicly available, the most prominent peaks in the GC-MS analysis of this compound have been identified.[1]

1-Chloro-4-(trichloromethyl)benzene (para-isomer)

The full mass spectrum for the para-isomer is accessible through the NIST WebBook, allowing for a detailed analysis of its fragmentation.[2]

Table 1: Key Mass Spectral Data for this compound and 1-Chloro-4-(trichloromethyl)benzene

FeatureThis compound1-Chloro-4-(trichloromethyl)benzene
Molecular Formula C₇H₄Cl₄C₇H₄Cl₄
Molecular Weight 229.92 g/mol 229.92 g/mol
Major Fragments (m/z) 193, 195, 197228 (M⁺), 193, 158, 123
Base Peak (m/z) 193193

Proposed Fragmentation Pathways

The fragmentation of these tetrachlorotoluene isomers under electron ionization is initiated by the removal of an electron to form a molecular ion (M⁺). Subsequent fragmentation proceeds through several key pathways.

fragmentation_pathways M [C₇H₄Cl₄]⁺˙ (M⁺˙, m/z 228, 230, 232, 234, 236) M_Cl [C₇H₄Cl₃]⁺ (m/z 193, 195, 197, 199) M->M_Cl - Cl˙ M_CCl3 [C₇H₄Cl]⁺ (m/z 111, 113) M->M_CCl3 - ˙CCl₃ CCl3 [CCl₃]⁺ (m/z 117, 119, 121) M->CCl3 - C₇H₄Cl˙ M_Cl_Cl [C₇H₄Cl₂]⁺˙ (m/z 158, 160, 162) M_Cl->M_Cl_Cl - Cl˙ M_Cl_2Cl [C₇H₄Cl]⁺ (m/z 123, 125) M_Cl_Cl->M_Cl_2Cl - Cl˙

Caption: Proposed electron ionization fragmentation pathways for 1-Chloro-(trichloromethyl)benzene isomers.

Experimental Protocol: GC-MS Analysis

The following is a representative experimental protocol for the analysis of chlorinated toluenes using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Samples are typically dissolved in a suitable organic solvent, such as hexane or dichloromethane, to a concentration of approximately 1 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[3][4]

  • Electron Energy: 70 eV.[3][4]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Full scan mode.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Solvent injection Inject Sample dissolve->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Generate Mass Spectrum detection->spectrum fragmentation Analyze Fragmentation Pattern spectrum->fragmentation identification Compound Identification fragmentation->identification

Caption: General experimental workflow for GC-MS analysis of chlorinated aromatic compounds.

Conclusion

The mass spectral fragmentation patterns of this compound and its isomers provide valuable information for their structural identification. The characteristic isotopic clusters and the specific fragmentation pathways, particularly the relative abundances of the major fragment ions, can be used to differentiate between the ortho- and para-isomers. While experimental data for the meta-isomer remains elusive, the principles outlined in this guide can be applied to predict its likely fragmentation behavior. The provided experimental protocol offers a robust starting point for researchers seeking to analyze these and similar chlorinated aromatic compounds.

References

A Comparative Guide to the Validation of Analytical Methods for o-Chlorobenzotrichloride Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of o-chlorobenzotrichloride, a key intermediate in chemical synthesis, is critical for ensuring product quality and safety. The validation of analytical methods used for its assay is a mandatory requirement to guarantee reliable data. This guide provides a comparative overview of the common analytical techniques and their validation parameters for the determination of o-chlorobenzotrichloride.

While specific validated methods for o-chlorobenzotrichloride are not abundantly available in public literature, this guide draws upon established methodologies for structurally similar chlorinated aromatic compounds. The primary analytical techniques suitable for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Method Validation Parameters

The following table summarizes typical validation parameters for GC and HPLC methods, extrapolated from data on related chlorinated compounds. These values serve as a general guideline for what can be expected during the validation of a method for o-chlorobenzotrichloride.

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)ICH Guideline Reference
Specificity High, especially with Mass Spectrometry (MS) detection.Good, dependent on column chemistry and detector.Q2(R1)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99Q2(R1)
Range Typically 80-120% of the test concentration for assay.Typically 80-120% of the test concentration for assay.Q2(R1)
Accuracy (% Recovery) 98 - 102%98 - 102%Q2(R1)
Precision (% RSD) < 2%< 2%Q2(R1)
Limit of Detection (LOD) Low ng/mL to pg/mL range, especially with Electron Capture Detector (ECD) or MS.Low µg/mL to ng/mL range.Q2(R1)
Limit of Quantification (LOQ) Low ng/mL to pg/mL range.Low µg/mL to ng/mL range.Q2(R1)
Robustness ModerateHighQ2(R1)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for analytical method validation and a comparison of the GC and HPLC analytical processes.

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_documentation 3. Documentation & Implementation define_scope Define Scope & Purpose develop_method Develop Analytical Method define_scope->develop_method leads to specificity Specificity develop_method->specificity is validated by linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report results in routine_use Implement for Routine Use validation_report->routine_use enables

Caption: General workflow for analytical method validation.

gc_vs_hplc_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) sample_prep Dissolution in appropriate solvent gc_injection Injection into heated port (volatilization) sample_prep->gc_injection hplc_injection Injection into mobile phase stream sample_prep->hplc_injection gc_separation Separation in a capillary column gc_injection->gc_separation gc_detection Detection (FID, ECD, or MS) gc_separation->gc_detection data_analysis Data Acquisition & Analysis gc_detection->data_analysis hplc_separation Separation in a packed column hplc_injection->hplc_separation hplc_detection Detection (UV, DAD) hplc_separation->hplc_detection hplc_detection->data_analysis

Caption: Comparative workflow of GC and HPLC analysis.

Experimental Protocols

Below are detailed, representative methodologies for the assay of o-chlorobenzotrichloride using GC and HPLC.

Gas Chromatography (GC) Method Protocol

This method is suitable for the determination of o-chlorobenzotrichloride and related volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD) for enhanced sensitivity to halogenated compounds. A mass spectrometer (MS) can be used for definitive identification.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C (for FID or ECD).

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of o-chlorobenzotrichloride reference standard in a suitable solvent like hexane or toluene. Prepare working standards by serial dilution to cover the expected concentration range.

    • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standard to achieve a concentration within the calibration range.

  • Validation Parameters to be Assessed:

    • Specificity: Analyze a blank solvent, a known impurity standard, and a spiked sample to demonstrate the absence of interfering peaks at the retention time of o-chlorobenzotrichloride.

    • Linearity: Analyze a series of at least five concentrations of the standard solution and plot the peak area against concentration. Calculate the correlation coefficient.

    • Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of o-chlorobenzotrichloride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same sample on the same day and under the same conditions.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • LOD & LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions. The concentration that gives a signal-to-noise ratio of 3:1 is typically the LOD, and 10:1 is the LOQ.

    • Robustness: Intentionally vary chromatographic parameters such as oven temperature, flow rate, and injection volume to assess the method's reliability.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This method is suitable for the assay of o-chlorobenzotrichloride, particularly when dealing with less volatile impurities or when derivatization is not desired.

  • Instrumentation: A HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where o-chlorobenzotrichloride has significant absorbance (e.g., determined by UV scan, likely around 220-230 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of o-chlorobenzotrichloride reference standard in the mobile phase or a compatible solvent. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Validation Parameters to be Assessed: The validation parameters to be assessed are the same as those for the GC method: Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), LOD, LOQ, and Robustness. The experimental execution would be adapted for the HPLC system. For example, robustness studies would involve varying mobile phase composition, flow rate, and column temperature.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the assay of o-chlorobenzotrichloride. The choice between GC and HPLC will depend on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the available instrumentation. GC is often preferred for volatile and thermally stable compounds like chlorinated toluenes, and the use of detectors like ECD can provide excellent sensitivity. HPLC is a versatile alternative, particularly for less volatile compounds or when thermal degradation is a concern. Regardless of the chosen technique, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical results, which is a cornerstone of quality assurance in the pharmaceutical and chemical industries.

A Comparative Analysis of the Reactivity of 1-Chloro-2-(trichloromethyl)benzene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-chloro-2-(trichloromethyl)benzene and its positional isomers, 1-chloro-3-(trichloromethyl)benzene and 1-chloro-4-(trichloromethyl)benzene. Due to a lack of publicly available, direct comparative experimental data, this guide focuses on a qualitative comparison based on established principles of organic chemistry, including electronic and steric effects. This analysis provides a predictive framework for the relative reactivity of these isomers in key chemical transformations relevant to pharmaceutical and chemical research.

Introduction

This compound and its isomers are substituted aromatic compounds containing both a chloro and a trichloromethyl group on the benzene ring. The interplay of the electron-withdrawing nature of these substituents and their positions relative to each other significantly influences the reactivity of the aromatic ring and the trichloromethyl group. Understanding these differences is crucial for predicting reaction outcomes, designing synthetic routes, and understanding the metabolic fate of molecules containing these structural motifs.

Both the chloro and the trichloromethyl groups are electron-withdrawing, primarily through the inductive effect. The trichloromethyl group is a particularly strong electron-withdrawing group. This deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the trichloromethyl group is susceptible to nucleophilic substitution and hydrolysis, reactions that are influenced by the electronic environment of the benzene ring.

Comparative Reactivity Analysis

The reactivity of the three isomers is primarily governed by a combination of electronic effects (both inductive and resonance) and steric hindrance. The following table summarizes the expected influence of these factors on the reactivity of each isomer in two key reaction types: nucleophilic substitution at the trichloromethyl group and electrophilic aromatic substitution on the benzene ring.

IsomerKey Structural FeatureExpected Impact on Nucleophilic Substitution at -CCl3Expected Impact on Electrophilic Aromatic Substitution
This compound (ortho) Close proximity of the chloro and trichloromethyl groups.Steric Hindrance: The ortho-chloro group sterically hinders the approach of a nucleophile to the trichloromethyl carbon, likely decreasing the reaction rate compared to the para isomer.Electronic Effect: Both groups are deactivating. The chloro group is ortho, para-directing, while the strongly deactivating trichloromethyl group is meta-directing. The positions for electrophilic attack are sterically hindered and electronically deactivated.
1-Chloro-3-(trichloromethyl)benzene (meta) Meta-positioning of the two groups.Electronic Effect: The electron-withdrawing inductive effect of the chloro group at the meta position will be weaker than at the ortho or para positions, potentially leading to a slightly slower reaction rate compared to the para isomer.Electronic Effect: Both groups are deactivating. The chloro group directs ortho/para to itself, and the trichloromethyl group directs meta to itself. This leads to less ambiguous directing effects to the positions ortho to the chlorine and meta to the trichloromethyl group.
1-Chloro-4-(trichloromethyl)benzene (para) Para-positioning of the two groups.Electronic Effect: The chloro group exerts its maximum electron-withdrawing inductive and resonance effects, which can stabilize the transition state for nucleophilic attack. Steric Hindrance: Minimal steric hindrance from the chloro group allows for easier nucleophilic attack. This isomer is expected to be the most reactive towards nucleophilic substitution.Electronic Effect: Both groups are deactivating. The directing effects are reinforcing to the positions ortho to the chloro group. However, the overall deactivation of the ring is significant.

Experimental Protocols

To experimentally validate the predicted reactivity differences, a standardized kinetic study of the hydrolysis of the trichloromethyl group can be performed.

Experimental Protocol: Comparative Hydrolysis of Chlorobenzotrichloride Isomers

Objective: To determine the relative rates of hydrolysis of this compound, 1-chloro-3-(trichloromethyl)benzene, and 1-chloro-4-(trichloromethyl)benzene.

Materials:

  • This compound

  • 1-Chloro-3-(trichloromethyl)benzene

  • 1-Chloro-4-(trichloromethyl)benzene

  • Acetone (or other suitable co-solvent)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: For each isomer, prepare a solution of a known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 80:20 acetone:water) to ensure solubility.

  • Temperature Control: Place the reaction flasks in a constant temperature water bath set to a specific temperature (e.g., 50 °C) to ensure consistent reaction conditions.

  • Initiation of Hydrolysis: Allow the solutions to equilibrate to the bath temperature. At time t=0, initiate the hydrolysis.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Titration: Titrate the liberated hydrochloric acid in the quenched aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Data Analysis: Record the volume of NaOH consumed at each time point. The rate of reaction can be determined by plotting the concentration of liberated HCl versus time. The rate constants for each isomer can then be calculated and compared.

Visualization of Reactivity Factors

The following diagram illustrates the logical relationship between the structural features of the isomers and their resulting reactivity.

G Factors Influencing the Reactivity of Chlorobenzotrichloride Isomers cluster_isomers Isomers cluster_factors Influencing Factors cluster_reactivity Chemical Reactivity Ortho Ortho Steric_Hindrance Steric Hindrance Ortho->Steric_Hindrance High Electronic_Effects Electronic Effects (Inductive & Resonance) Ortho->Electronic_Effects Meta Meta Meta->Steric_Hindrance Low Meta->Electronic_Effects Para Para Para->Steric_Hindrance Very Low Para->Electronic_Effects SN_Reactivity Nucleophilic Substitution at -CCl3 Steric_Hindrance->SN_Reactivity Decreases Rate Electronic_Effects->SN_Reactivity Influences Rate EAS_Reactivity Electrophilic Aromatic Substitution Electronic_Effects->EAS_Reactivity Deactivates Ring & Directs Substitution

Caption: Relationship between isomer structure, influencing factors, and chemical reactivity.

Conclusion

Reactivity comparison of o-chlorobenzotrichloride vs p-chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the reactivity of intermediates is a critical parameter that dictates reaction efficiency, yield, and overall process viability. Among the versatile building blocks, chlorinated aromatic compounds play a pivotal role. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: ortho-chlorobenzotrichloride (o-chlorobenzotrichloride) and para-chlorobenzotrichloride (p-chlorobenzotrichloride). While direct comparative kinetic studies on these specific molecules are not extensively documented in publicly available literature, a robust analysis can be constructed based on fundamental principles of organic chemistry, the well-established "ortho effect," and experimental data from closely related analogs.

Executive Summary of Reactivity Comparison

The primary difference in reactivity between o-chlorobenzotrichloride and p-chlorobenzotrichloride stems from the position of the chloro substituent on the benzene ring relative to the trichloromethyl group. This positional variance introduces significant steric and electronic differences, leading to distinct reactivity profiles, particularly in nucleophilic substitution reactions at the benzylic carbon.

Featureo-Chlorobenzotrichloridep-Chlorobenzotrichloride
Steric Hindrance High, due to the proximity of the ortho-chloro group to the trichloromethyl reaction center.Low, as the para-chloro group is distant from the trichloromethyl reaction center.
Electronic Effects The electron-withdrawing inductive effect of the ortho-chloro group is pronounced due to its proximity.The electron-withdrawing inductive effect of the para-chloro group is also present, but its influence is moderated by distance. Resonance effects are more symmetrical.
Predicted Reactivity Expected to be less reactive towards nucleophilic substitution at the benzylic carbon due to significant steric hindrance.Expected to be more reactive towards nucleophilic substitution at the benzylic carbon due to lower steric hindrance.

Theoretical Framework: Unpacking the Influential Factors

The reactivity of the trichloromethyl group in both isomers is primarily governed by two key factors:

  • Electronic Effects: Both the chloro and the trichloromethyl groups are electron-withdrawing. The chloro group exerts a negative inductive effect (-I) and a positive resonance effect (+R). The trichloromethyl group is strongly electron-withdrawing due to the cumulative inductive effect of the three chlorine atoms. These electronic effects influence the stability of reaction intermediates.

  • Steric Effects: The spatial arrangement of atoms can significantly impact the accessibility of the reaction center to incoming reagents. This is particularly pertinent for the ortho isomer.

The Ortho Effect

The "ortho effect" is a well-documented phenomenon in organic chemistry where an ortho-substituent influences the reaction center differently than a para-substituent due to a combination of steric and electronic factors. In the case of o-chlorobenzotrichloride, the bulky chloro group in the ortho position creates significant steric hindrance around the trichloromethyl group. This steric congestion can impede the approach of a nucleophile, thereby slowing down the rate of reaction at the benzylic carbon.

Caption: Steric hindrance between the ortho-chloro and trichloromethyl groups.

In contrast, the para-chloro group in p-chlorobenzotrichloride is located far from the trichloromethyl group and therefore does not exert any significant steric hindrance.

Caption: Inductive electron withdrawal by chloro and trichloromethyl groups.

Experimental Insights from Analogous Compounds

While direct kinetic data for the hydrolysis of o- and p-chlorobenzotrichloride is scarce, studies on the reactivity of o- and p-substituted benzoyl chlorides offer valuable analogous data. Benzoyl chlorides are structurally similar, with the carbonyl group being a reactive center analogous to the trichloromethyl group.

A study on the kinetics of the reaction of substituted benzoyl chlorides with m-chloroaniline in benzene revealed that ortho-substituted benzoyl chlorides generally react slower than their para-substituted counterparts. This is attributed to the steric hindrance posed by the ortho substituent, which impedes the approach of the nucleophile to the carbonyl carbon.

CompoundRelative Rate of Reaction with m-chloroaniline
o-Chlorobenzoyl ChlorideSlower
p-Chlorobenzoyl ChlorideFaster

This trend strongly suggests that a similar reactivity pattern would be observed for o- and p-chlorobenzotrichloride in nucleophilic substitution reactions. The bulky trichloromethyl group is even more sterically demanding than a carbonyl group, amplifying the impact of the ortho-chloro substituent.

Experimental Protocol: Comparative Hydrolysis of o- and p-Chlorobenzotrichloride

To empirically determine the relative reactivity, a comparative hydrolysis experiment can be designed. The hydrolysis of benzotrichlorides proceeds readily to form the corresponding benzoic acids.[1]

Objective: To compare the rate of hydrolysis of o-chlorobenzotrichloride and p-chlorobenzotrichloride under identical conditions.

Materials:

  • o-Chlorobenzotrichloride

  • p-Chlorobenzotrichloride

  • Acetone (HPLC grade)

  • Water (deionized)

  • Standard glassware (volumetric flasks, pipettes, reaction vials)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of o-chlorobenzotrichloride and p-chlorobenzotrichloride in acetone.

  • Reaction Setup: In separate reaction vials, add 9 mL of a 50:50 (v/v) acetone-water mixture. Equilibrate the vials to a constant temperature (e.g., 25°C) in a water bath.

  • Initiation of Reaction: To each vial, add 1 mL of the respective 10 mM stock solution and start a timer. This will result in a final concentration of 1 mM.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to 900 µL of cold acetone in an HPLC vial.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining chlorobenzotrichloride isomer and the formed chlorobenzoic acid.

  • Data Analysis: Plot the concentration of the reactant versus time for both isomers. The initial rates can be determined from the slope of these curves. The isomer with the steeper initial slope is the more reactive one.

G Experimental Workflow for Comparative Hydrolysis prep Prepare Stock Solutions (10 mM in Acetone) setup Reaction Setup (9 mL 50:50 Acetone-Water) prep->setup initiate Initiate Reaction (Add 1 mL Stock Solution) setup->initiate sample Time-course Sampling initiate->sample quench Quench with Cold Acetone sample->quench analyze HPLC Analysis quench->analyze data Data Analysis (Plot Concentration vs. Time) analyze->data

Caption: Workflow for the comparative hydrolysis experiment.

Conclusion

Based on established principles of steric hindrance and electronic effects, supported by experimental data from analogous compounds, it is concluded that p-chlorobenzotrichloride is significantly more reactive towards nucleophilic substitution than o-chlorobenzotrichloride . The steric bulk of the ortho-chloro group in o-chlorobenzotrichloride presents a substantial barrier to the approach of nucleophiles, thereby reducing its reaction rate. For researchers and professionals in drug development and chemical synthesis, this difference in reactivity is a crucial consideration for reaction design, optimization, and the synthesis of target molecules. When a rapid reaction at the benzylic carbon is desired, the para isomer is the preferred starting material. Conversely, the lower reactivity of the ortho isomer might be advantageous in scenarios where a more controlled or selective reaction is required.

References

A Spectroscopic Guide to Differentiating Chlorinated Toluene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is paramount. This guide provides a comprehensive spectroscopic comparison of the three isomers of chlorinated toluene: 2-chlorotoluene, 3-chlorotoluene, and 4-chlorotoluene. By leveraging infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we present key distinguishing features and detailed experimental protocols to facilitate their unambiguous identification.

Distinguishing Isomers: A Spectroscopic Workflow

The following workflow outlines a systematic approach to differentiate the chlorinated toluene isomers using a combination of spectroscopic techniques.

G Workflow for Isomer Identification cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation Sample Sample IR_Spectroscopy IR Spectroscopy Sample->IR_Spectroscopy Raman_Spectroscopy Raman Spectroscopy Sample->Raman_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (1H and 13C) IR_Spectroscopy->NMR_Spectroscopy Identifies Functional Groups Raman_Spectroscopy->NMR_Spectroscopy Confirms Aromaticity Aromatic_Region_Analysis Analyze Aromatic Proton Splitting NMR_Spectroscopy->Aromatic_Region_Analysis Isomer_Identification Isomer Identification Aromatic_Region_Analysis->Isomer_Identification Unique Patterns GC_MS GC-MS Isomer_Identification->GC_MS Tentative ID Fragmentation_Pattern Analyze Fragmentation Pattern GC_MS->Fragmentation_Pattern Confirmation_of_Isomer Confirmation Fragmentation_Pattern->Confirmation_of_Isomer Characteristic Fragments

Caption: A logical workflow for the spectroscopic identification of chlorinated toluene isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-chlorotoluene, 3-chlorotoluene, and 4-chlorotoluene, highlighting the diagnostic features for their differentiation.

Infrared (IR) Spectroscopy
Feature2-Chlorotoluene3-Chlorotoluene4-Chlorotoluene
C-H Stretch (Aromatic) ~3050-3100 cm⁻¹~3050-3100 cm⁻¹~3050-3100 cm⁻¹
C-H Stretch (Methyl) ~2925, 2950 cm⁻¹~2925, 2950 cm⁻¹~2925, 2950 cm⁻¹
C=C Stretch (Aromatic) ~1575, 1475 cm⁻¹~1580, 1470 cm⁻¹~1595, 1490 cm⁻¹
C-Cl Stretch ~745 cm⁻¹~780 cm⁻¹~810 cm⁻¹
Out-of-Plane Bending ~750 cm⁻¹ (ortho)~770, 880 cm⁻¹ (meta)~815 cm⁻¹ (para)

Data compiled from various sources, including the NIST Chemistry WebBook.[1][2]

Raman Spectroscopy
Feature2-Chlorotoluene3-Chlorotoluene4-Chlorotoluene
Ring Breathing Mode ~1050 cm⁻¹~1000 cm⁻¹~800 cm⁻¹
C-Cl Stretch ~640 cm⁻¹~680 cm⁻¹~650 cm⁻¹

Characteristic peaks are highlighted. Data is sourced from publicly available spectral databases.

¹H NMR Spectroscopy (in CDCl₃)
Proton2-Chlorotoluene (δ, ppm)3-Chlorotoluene (δ, ppm)4-Chlorotoluene (δ, ppm)
CH₃ ~2.4~2.3~2.3
Aromatic H ~7.1-7.4 (multiplet)~7.0-7.3 (multiplet)~7.1 (d), 7.2 (d)

Note: The splitting patterns in the aromatic region are key for differentiation. 4-chlorotoluene exhibits a simpler pattern of two doublets due to its symmetry.

¹³C NMR Spectroscopy (in CDCl₃)
Carbon2-Chlorotoluene (δ, ppm)3-Chlorotoluene (δ, ppm)4-Chlorotoluene (δ, ppm)
CH₃ ~21.0~21.3~21.1
C-Cl ~134.5~134.2~132.8
Aromatic C ~126-138~126-139~128-137

The chemical shift of the carbon atom bonded to the chlorine atom can be a useful diagnostic marker.

Mass Spectrometry (Electron Ionization)
Feature2-Chlorotoluene3-Chlorotoluene4-Chlorotoluene
Molecular Ion (M⁺) m/z 126/128 (3:1 ratio)m/z 126/128 (3:1 ratio)m/z 126/128 (3:1 ratio)
Base Peak m/z 91m/z 91m/z 91
Key Fragments m/z 125, 91, 65m/z 125, 91, 65m/z 125, 91, 65

The presence of the chlorine isotope pattern (M⁺ and M+2 in a ~3:1 ratio) is characteristic. The base peak at m/z 91 corresponds to the tropylium ion ([C₇H₇]⁺). While the major fragments are similar, relative intensities of fragment ions may show minor differences.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid chlorinated toluene isomers.

Materials:

  • FTIR spectrometer

  • Liquid cell (e.g., NaCl or KBr plates)

  • Chlorotoluene isomer sample

  • Pasteur pipette

  • Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Procedure:

  • Ensure the FTIR spectrometer is purged and a background spectrum has been collected.

  • Clean the salt plates with a volatile solvent and allow them to dry completely.

  • Place a small drop of the chlorotoluene isomer onto the center of one salt plate using a Pasteur pipette.

  • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Process the spectrum (e.g., baseline correction) as needed.

  • Thoroughly clean the salt plates with a volatile solvent after use.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid chlorinated toluene isomers.

Materials:

  • Raman spectrometer with a laser source (e.g., 785 nm)

  • Glass vial or NMR tube

  • Chlorotoluene isomer sample

Procedure:

  • Place a small amount of the chlorotoluene isomer into a glass vial or NMR tube.

  • Place the sample in the spectrometer's sample holder.

  • Focus the laser onto the liquid sample.

  • Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve a good signal-to-noise ratio while avoiding sample fluorescence.

  • Acquire the Raman spectrum.

  • Process the spectrum to remove any background fluorescence if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of chlorinated toluene isomers.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

  • Chlorotoluene isomer sample

Procedure:

  • Prepare the NMR sample by dissolving approximately 10-20 mg of the chlorotoluene isomer in ~0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay).

  • Process the ¹H spectrum (Fourier transform, phase correction, baseline correction, and referencing to TMS at 0 ppm).

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Process the ¹³C spectrum (Fourier transform, phase correction, baseline correction, and referencing to the CDCl₃ solvent peak at ~77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify chlorinated toluene isomers and analyze their fragmentation patterns.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., nonpolar or moderately polar)

  • Helium carrier gas

  • Chlorotoluene isomer sample

  • Volatile solvent (e.g., dichloromethane or hexane)

Procedure:

  • Prepare a dilute solution of the chlorotoluene isomer in a volatile solvent (e.g., 100 ppm).

  • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of 200-250°C.

  • Set the injector and transfer line temperatures (e.g., 250°C).

  • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200) in electron ionization (EI) mode at 70 eV.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the data, which will consist of a chromatogram showing the retention time of the isomer and a mass spectrum for the chromatographic peak.

  • Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

References

Efficacy Showdown: A Comparative Analysis of Pesticides Derived from 1-Chloro-2-(trichloromethyl)benzene and Other Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pesticides derived from the intermediate 1-Chloro-2-(trichloromethyl)benzene, represented by the widely used synthetic pyrethroid cypermethrin, against major insecticide classes derived from other chemical intermediates: organophosphates (exemplified by chlorpyrifos) and neonicotinoids (exemplified by imidacloprid). This analysis is supported by experimental data on efficacy, detailed methodologies of key experiments, and visualizations of their distinct signaling pathways.

At a Glance: Comparative Efficacy of Selected Insecticides

The following tables summarize the lethal efficacy of cypermethrin, chlorpyrifos, and imidacloprid against various insect pests, as determined by laboratory bioassays. Efficacy is presented as the median lethal concentration (LC50) or median lethal dose (LD50), providing a quantitative measure for comparison.

InsecticideTarget PestEfficacy (LC50/LD50)Exposure TimeReference
Cypermethrin Spodoptera littoralis (Cotton Leafworm)0.0075% (concentration)48 hours[1]
Macrosiphum euphorbiae (Potato Aphid)--[2]
Frankliniella occidentalis (Western Flower Thrips)--[2]
Chrysoperla nipponensis (Green Lacewing Larvae)72.7% (lethality index)5 days[3]
Chlorpyrifos Spodoptera littoralis (Cotton Leafworm)0.05% (concentration)48 hours[1]
Cyprinus carpio (Common Carp)Moderately toxic-[4]
Imidacloprid Pseudoregma bambucicola (Bamboo Aphid)83.33% mortality6 hours[5]
Nilaparvata lugens (Brown Planthopper)IC50 of 2.9 nM (binding affinity)-[6]
Macrosiphum euphorbiae (Potato Aphid)--[2]
Frankliniella occidentalis (Western Flower Thrips)--[2]
Chrysoperla nipponensis (Green Lacewing Larvae)32.5% (lethality index)5 days[3]

Deep Dive: Mechanisms of Action and Signaling Pathways

The divergent efficacy of these insecticide classes stems from their distinct molecular targets and the signaling cascades they disrupt within the insect's nervous system.

Cypermethrin: The Sodium Channel Disruptor

Cypermethrin, a synthetic pyrethroid derived from an intermediate of this compound, exerts its neurotoxic effects by targeting voltage-gated sodium channels in nerve cells.[7][8] It binds to the alpha subunit of these channels, causing them to remain open for an extended period.[9] This prolonged influx of sodium ions leads to a state of hyperexcitability, characterized by repetitive nerve discharges, which ultimately results in paralysis and death of the insect.[7]

Cypermethrin_Pathway Cypermethrin Cypermethrin VGSC Voltage-Gated Sodium Channel (VGSC) Cypermethrin->VGSC Binds to and prolongs opening Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Hyperexcitation Nerve Hyperexcitation (Repetitive Firing) Na_Influx->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Death Paralysis->Death

Caption: Signaling pathway of Cypermethrin's neurotoxicity.

Chlorpyrifos: The Acetylcholinesterase Inhibitor

Chlorpyrifos, an organophosphate insecticide, targets the enzyme acetylcholinesterase (AChE) at the synaptic cleft.[10][11] In a healthy nervous system, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), terminating the nerve signal. Chlorpyrifos, primarily through its active metabolite chlorpyrifos-oxon, irreversibly binds to the active site of AChE, inhibiting its function.[12][13] This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors, resulting in excitotoxicity, paralysis, and death.[14]

Chlorpyrifos_Pathway Chlorpyrifos Chlorpyrifos AChE Acetylcholinesterase (AChE) Chlorpyrifos->AChE Inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents breakdown of ACh Cholinergic_Receptors Continuous Stimulation of Cholinergic Receptors ACh->Cholinergic_Receptors Excitotoxicity Excitotoxicity Cholinergic_Receptors->Excitotoxicity Paralysis Paralysis Excitotoxicity->Paralysis Death Death Paralysis->Death

Caption: Signaling pathway of Chlorpyrifos's neurotoxicity.

Imidacloprid: The Nicotinic Acetylcholine Receptor Agonist

Imidacloprid, a neonicotinoid insecticide, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[15][16][17] It binds to these receptors, mimicking the action of acetylcholine but with a much higher affinity and resistance to degradation by AChE.[6][18] This leads to a persistent and irreversible activation of the nAChRs, causing a continuous influx of ions and depolarization of the postsynaptic membrane. The result is overstimulation of the nervous system, leading to paralysis and death.[17][19]

Imidacloprid_Pathway Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidacloprid->nAChR Binds to and activates Ion_Influx Persistent Ion Influx nAChR->Ion_Influx Overstimulation Nervous System Overstimulation Ion_Influx->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Death Paralysis->Death

Caption: Signaling pathway of Imidacloprid's neurotoxicity.

Experimental Protocols for Efficacy Assessment

The quantitative data presented in this guide are derived from standardized laboratory bioassays. The following methodologies are representative of the experimental protocols used to determine insecticide efficacy.

Topical Application Bioassay

This method is commonly used to determine the contact toxicity of an insecticide.

  • Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Insecticide Preparation: Serial dilutions of the test insecticide are prepared in a suitable solvent (e.g., acetone). A control group is treated with the solvent alone.

  • Application: A precise volume (e.g., 1 microliter) of each insecticide dilution is applied topically to the dorsal thorax of individual insects using a micro-applicator.

  • Observation: Treated insects are transferred to clean containers with a food source and held under controlled conditions.

  • Data Collection: Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: The dose-mortality data are subjected to probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

Diet Incorporation Bioassay

This method is used to assess the oral toxicity of an insecticide.

  • Insect Rearing: As described for the topical application bioassay.

  • Insecticide Preparation: The test insecticide is incorporated into the artificial diet of the insect at various concentrations. A control diet without the insecticide is also prepared.

  • Exposure: A known number of insects are placed in containers with the treated diet.

  • Observation: The insects are allowed to feed on the treated diet for a specific period.

  • Data Collection: Mortality is recorded at regular intervals.

  • Data Analysis: The concentration-mortality data are analyzed using probit analysis to determine the LC50 value, the concentration of the insecticide that causes 50% mortality in the test population.

Leaf-Dip Bioassay

This method is frequently used for assessing the efficacy of insecticides against phytophagous (plant-eating) insects.

  • Plant Material: Leaves from a suitable host plant are collected and washed.

  • Insecticide Preparation: Aqueous solutions or emulsions of the insecticide are prepared at different concentrations. A control solution with water and a surfactant (if used) is also prepared.

  • Dipping: The leaves are dipped into the insecticide solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry.

  • Insect Infestation: Once dry, the treated leaves are placed in petri dishes or other suitable containers, and a known number of insects are introduced.

  • Observation and Data Collection: Mortality is assessed after a defined exposure period (e.g., 24, 48, 72 hours).

  • Data Analysis: The LC50 is calculated from the concentration-mortality data.

The following diagram illustrates a general workflow for a laboratory-based insecticide efficacy bioassay.

Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Insect_Rearing Insect Rearing Application Application of Insecticide (Topical, Diet, etc.) Insect_Rearing->Application Insecticide_Dilution Insecticide Serial Dilution Insecticide_Dilution->Application Incubation Incubation under Controlled Conditions Application->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment Data_Analysis Data Analysis (e.g., Probit Analysis) Mortality_Assessment->Data_Analysis Result Determination of LC50 / LD50 Data_Analysis->Result

Caption: General workflow for an insecticide efficacy bioassay.

References

A Comparative Analysis of the Toxicological Profiles of o-Chlorobenzotrichloride and Other Chlorinated Toluenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of o-chlorobenzotrichloride and other relevant chlorinated toluenes, including benzyl chloride, benzoyl chloride, and benzotrichloride. The information herein is supported by experimental data from peer-reviewed studies and aims to serve as a valuable resource for professionals in research and drug development.

Executive Summary

Chlorinated toluenes are a class of chemicals widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2][3] Due to their reactivity, there are significant toxicological concerns associated with their handling and use. This guide focuses on the comparative toxicity of o-chlorobenzotrichloride, benzyl chloride, benzoyl chloride, and benzotrichloride, with a particular emphasis on acute toxicity, carcinogenicity, and mutagenicity.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for the selected chlorinated toluenes.

Chemical CompoundCAS NumberAcute Oral LD50 (mg/kg)Acute Dermal LD50 (mg/kg)Acute Inhalation LC50Carcinogenicity Classification
o-Chlorobenzotrichloride 2136-89-2500 (ATE, Rat)[4]No data availableNo data availableSuspected of causing cancer[4][5]
p-Chlorobenzotrichloride 5216-25-1820 (Rat)[1][6]>2000 (Rabbit)[1][6]125 mg/m³ (Rat)[1][7]EPA: Probable human carcinogen[8]
Benzyl Chloride 100-44-71231 (Rat)[9]No data available150 ppm (2 hr, Rat)[10]IARC: Group 2A (Probably carcinogenic to humans)[11]
Benzoyl Chloride 98-88-41900 (Rat)[12][13]>2000 (Rabbit)[13][14]1.45 mg/L (4 hr, Rat)[13][14]IARC: Group 2A (in combination with alpha-chlorinated toluenes)[12]
Benzotrichloride 98-07-7702 (Rat)[15]4000 (Rabbit)[15][16]0.53 mg/L (4 hr, Rat)[15]EPA: Group B2 (Probable human carcinogen)[17][18]

Experimental Protocols

The toxicity data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for key toxicological assessments.

Acute Toxicity Studies

Oral LD50 Test (as per OECD Guideline 423):

  • Animal Model: Typically, young adult female rats are used.

  • Procedure: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a few animals at each step. The outcome of the previous step determines the dose for the next.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is estimated based on the mortality data.

Dermal LD50 Test (as per OECD Guideline 402):

  • Animal Model: Albino rabbits are commonly used.[3]

  • Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[3][19]

  • Observations: Animals are observed for mortality and signs of systemic toxicity for 14 days. Skin irritation is also evaluated.[3]

  • Endpoint: The dermal LD50 is calculated based on the number of mortalities.

Inhalation LC50 Test (as per OECD Guideline 403):

  • Animal Model: Rats are the preferred species.[20]

  • Procedure: Animals are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a fixed period, typically 4 hours. A range-finding study is often conducted to determine the appropriate concentrations for the main study.[17]

  • Observations: Animals are monitored for clinical signs of toxicity and mortality during and after exposure for a 14-day observation period.

  • Endpoint: The LC50, the concentration causing mortality in 50% of the test animals, is determined.

Carcinogenicity Bioassay (as per NTP TR-001)
  • Animal Model: Long-term studies are typically conducted in two rodent species, such as rats and mice of both sexes.[8]

  • Procedure: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 2 years).[8] The route of administration (oral, dermal, or inhalation) is chosen based on the most likely route of human exposure.

  • Observations: Animals are monitored for clinical signs, body weight changes, and tumor development. A complete histopathological examination is performed on all animals at the end of the study.

  • Endpoint: The incidence of tumors in the treated groups is compared to that in the control group to determine the carcinogenic potential of the substance.

Bacterial Reverse Mutation Test (Ames Test)
  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. Benzotrichloride, benzal chloride, and benzyl chloride have shown mutagenic activity in this assay.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorinated toluenes is often attributed to their high reactivity and ability to alkylate biological macromolecules.[20]

Hydrolysis and Metabolic Disruption by Benzotrichloride: A key mechanism of benzotrichloride's toxicity involves its hydrolysis to benzoic acid.[9] The subsequent metabolism of benzoic acid to benzoyl-CoA can deplete cellular levels of acetyl-CoA, which is crucial for processes like gluconeogenesis.[9] This can also lead to a significant reduction in ATP levels, impacting cellular energy metabolism.[9]

G Mechanism of Benzotrichloride Toxicity BTC Benzotrichloride Hydrolysis Hydrolysis BTC->Hydrolysis BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid Metabolism Metabolism BenzoicAcid->Metabolism BenzoylCoA Benzoyl-CoA Metabolism->BenzoylCoA AcetylCoA Acetyl-CoA Depletion BenzoylCoA->AcetylCoA Gluconeogenesis Inhibition of Gluconeogenesis AcetylCoA->Gluconeogenesis ATP ATP Depletion AcetylCoA->ATP CellularDysfunction Cellular Dysfunction ATP->CellularDysfunction

Caption: Metabolic disruption by Benzotrichloride.

Experimental Workflow for Acute Inhalation Toxicity: The following diagram illustrates a typical workflow for an acute inhalation toxicity study, based on OECD guidelines.

G Experimental Workflow: Acute Inhalation Toxicity AnimalSelection Animal Selection (e.g., Rats) Acclimatization Acclimatization (min. 5 days) AnimalSelection->Acclimatization Randomization Randomization into Test & Control Groups Acclimatization->Randomization Exposure 4-hour Inhalation Exposure (Nose-only or Whole-body) Randomization->Exposure Observation 14-day Observation Period (Clinical signs, Body weight) Exposure->Observation Necropsy Gross Necropsy Observation->Necropsy DataAnalysis Data Analysis (LC50 Calculation) Necropsy->DataAnalysis

Caption: Workflow for inhalation toxicity studies.

Oxidative Stress as a Potential Mechanism: Many chlorinated hydrocarbons are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This can lead to cellular damage and contribute to toxicity.

G Oxidative Stress Pathway ChlorinatedToluene Chlorinated Toluene Metabolism Metabolism ChlorinatedToluene->Metabolism ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Antioxidants Depletion of Antioxidants (e.g., GSH) ROS->Antioxidants CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage Inflammation Inflammation CellularDamage->Inflammation Apoptosis Apoptosis CellularDamage->Apoptosis

References

Navigating the Synthesis of 2-Substituted Benzoyl and Benzotrifluoride Derivatives: A Comparative Guide to Alternatives for 1-Chloro-2-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in organic synthesis and drug development, the choice of starting materials and reagents is paramount to achieving efficient and high-yielding transformations. 1-Chloro-2-(trichloromethyl)benzene has traditionally served as a key intermediate, primarily for the synthesis of 2-chlorobenzoyl chloride and 2-chlorobenzotrifluoride. However, the landscape of synthetic chemistry is continually evolving, offering a diverse toolkit of alternative reagents and methodologies. This guide provides a comprehensive comparison of traditional transformations involving this compound with modern trifluoromethylation strategies, supported by experimental data and detailed protocols to inform your synthetic planning.

From Trichloromethyl Group to Key Intermediates: The Traditional Route

This compound is a versatile precursor, owing to the reactivity of the trichloromethyl group. Two of its most significant applications are its conversion to 2-chlorobenzoyl chloride and 2-chlorobenzotrifluoride.

1. Synthesis of 2-Chlorobenzoyl Chloride via Hydrolysis:

The hydrolysis of the trichloromethyl group provides a direct route to the corresponding acyl chloride. This transformation is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals.

2. Synthesis of 2-Chlorobenzotrifluoride via Fluorination:

The trichloromethyl group can be converted to a trifluoromethyl group through fluorination, typically employing reagents like hydrogen fluoride (HF). This reaction is a classic method for introducing the trifluoromethyl moiety.

The Modern Toolkit: Direct Trifluoromethylation of Aryl Chlorides

Recent advancements in organometallic and photoredox catalysis have opened new avenues for the direct introduction of the trifluoromethyl group onto aromatic rings, offering alternatives to the multi-step sequences often required with traditional precursors like this compound. These modern methods often exhibit broader substrate scope and milder reaction conditions. Here, we compare several leading trifluoromethylating reagents for the direct trifluoromethylation of chloroarenes.

Key Alternative Reagents for Trifluoromethylation:

  • Ruppert-Prakash Reagent (TMSCF₃): A nucleophilic trifluoromethylating agent, typically activated by a fluoride source. It is widely used for the trifluoromethylation of carbonyl compounds and, in conjunction with transition metal catalysis, for the trifluoromethylation of aryl halides.

  • Langlois' Reagent (CF₃SO₂Na): A source of the trifluoromethyl radical (•CF₃) under oxidative conditions. It is an inexpensive and easy-to-handle solid, suitable for radical trifluoromethylation of arenes and heteroarenes.

  • Umemoto's Reagents: Electrophilic trifluoromethylating agents, often based on a dibenzothiophenium salt structure. They are effective for the trifluoromethylation of a wide range of nucleophiles.

  • Togni's Reagents: Hypervalent iodine-based electrophilic trifluoromethylating agents. They are known for their high reactivity and functional group tolerance under mild conditions.

Performance Comparison: Traditional vs. Modern Methods

To provide a clear comparison, the following tables summarize quantitative data for the synthesis of 2-chlorobenzotrifluoride, either from this compound or by direct trifluoromethylation of a suitable chloro-aromatic precursor.

Method Starting Material Reagent(s) Catalyst/Conditions Yield (%) Reference
Traditional Fluorination This compoundHFSbCl₅ (catalyst), 65-70 °C, 3h85[F. Swarts, Bull. Acad. Roy. Belg., 1892]
Palladium-Catalyzed Trifluoromethylation 1-Bromo-2-chlorobenzeneTESCF₃, KFPd(dba)₂, BrettPhos, Dioxane, 120 °C, 18h80[1]
Copper-Mediated Trifluoromethylation 1-Chloro-2-iodobenzeneCuCF₃DMF, 50 °C, 12h95[2]
Photoredox-Catalyzed Trifluoromethylation 2-ChloropyridineCF₃SO₂Na, tBuOOHfac-[Ir(ppy)₃], Blue LED, CH₃CN, rt, 12h78[3]

Experimental Protocols for Key Transformations

Protocol 1: Synthesis of 2-Chlorobenzoyl Chloride from this compound

A mixture of this compound (1.0 mol) and concentrated sulfuric acid (1.1 mol) is stirred at 130-140 °C for 3 hours. The reaction mixture is then cooled to room temperature and poured onto crushed ice. The solid product is filtered, washed with cold water, and dried to afford 2-chlorobenzoyl chloride. Typical yields are in the range of 85-90%.

Protocol 2: Palladium-Catalyzed Trifluoromethylation of 1-Bromo-2-chlorobenzene using TESCF₃ [1]

In a nitrogen-filled glovebox, a vial is charged with Pd(dba)₂ (0.02 mmol), BrettPhos (0.04 mmol), KF (2.0 mmol), and 1-bromo-2-chlorobenzene (1.0 mmol). Dioxane (2.0 mL) and TESCF₃ (1.5 mmol) are added. The vial is sealed and heated at 120 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure. The residue is purified by flash chromatography to give the desired 2-chloro-benzotrifluoride.

Logical Workflow for Selecting a Trifluoromethylation Strategy

The choice between a traditional approach using a pre-functionalized substrate like this compound and a direct trifluoromethylation method depends on several factors, including the availability of starting materials, functional group tolerance, and desired scale of the reaction. The following diagram illustrates a simplified decision-making process.

Trifluoromethylation_Strategy start Desired Product: Aryl-CF3 is_precursor_available Is the Ar-CCl3 precursor readily available? start->is_precursor_available traditional_route Traditional Route: Fluorination of Ar-CCl3 is_precursor_available->traditional_route Yes direct_method Direct Trifluoromethylation of Ar-X or Ar-H is_precursor_available->direct_method No select_reagent Select Direct Trifluoromethylation Reagent direct_method->select_reagent ruppert_prakash Ruppert-Prakash (TMSCF3) (Nucleophilic) select_reagent->ruppert_prakash Substrate is an electrophile (e.g., Ar-halide) with transition metal catalyst langlois Langlois' Reagent (CF3SO2Na) (Radical) select_reagent->langlois Radical C-H functionalization desired umemoto Umemoto's Reagents (Electrophilic) select_reagent->umemoto Electrophilic trifluoromethylation of a nucleophilic substrate togni Togni's Reagents (Electrophilic) select_reagent->togni Mild electrophilic trifluoromethylation with high functional group tolerance

References

Comparative Study of Catalysts for the Synthesis of o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of o-chlorobenzotrichloride is a critical step in the manufacturing of various pharmaceuticals and agrochemicals. The efficiency and selectivity of this process are highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts for the synthesis of o-chlorobenzotrichloride from o-chlorotoluene, supported by experimental data from patent literature.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the chlorination of o-chlorotoluene to o-chlorobenzotrichloride. It is important to note that the reaction conditions and the exact product specifications may vary between different studies.

Catalyst TypeCatalystSubstrateProductYield (%)Reaction Temperature (°C)Reaction Time (hours)Key Observations
Phosphorus HalidePhosphorus pentachloride (PCl₅)2-Chlorotoluene2-Chlorobenzotrichloride85 - 95190 - 2558.5 - 10High yield and reduced by-products.[1]
No CatalystNone2-Chlorotoluene2-Chlorobenzotrichloride68Reflux (160 - 254)4.5Lower yield and formation of dark polymeric residue.[1]
Lewis Acid (in Ionic Liquid)[BMIM]Cl-2ZnCl₂Tolueneo-Chlorotoluene65.4 (selectivity)808High selectivity for ortho-chlorination on the aromatic ring.[2][3][4]
Lewis Acid (in Ionic Liquid)[BMIM]Cl-2AlCl₃TolueneDichlorotoluenes---Favors further chlorination to dichlorotoluenes.[2][3][4]
Lewis AcidFerric chloride (FeCl₃)Tolueneo-Chlorotoluene / p-Chlorotoluene-5 - 70-Commonly used for nuclear chlorination, influences isomer ratio.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these synthetic procedures.

Protocol 1: Synthesis of 2-Chlorobenzotrichloride using Phosphorus Pentachloride Catalyst[1]
  • Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas sparge tube, a thermometer, and a heating mantle is charged with 2-chlorotoluene (0.5 mole) and phosphorus pentachloride (0.625 g).

  • Reaction Conditions: The reaction mixture is heated to 190°C. Chlorine gas is introduced through the gas sparge tube at a rate significantly greater than its uptake.

  • Reaction Progression: The reaction is allowed to proceed for 8.5 hours while maintaining the temperature at 190°C.

  • Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The product mixture is then distilled. The distillate is collected, diluted to a known volume with a suitable solvent (e.g., carbon tetrachloride), and assayed by gas chromatography (GC) against an external standard to determine the yield.

Protocol 2: Control Experiment - Synthesis of 2-Chlorobenzotrichloride without Catalyst[1]
  • Reaction Setup: A reaction vessel, as described in Protocol 1, is charged with 2-chlorotoluene (0.5 mole). No catalyst is added.

  • Reaction Conditions: The reaction mixture is heated to reflux. The reflux temperature will rise from approximately 160°C to 254°C as the reaction progresses. Chlorine gas is introduced via the gas sparge tube.

  • Reaction Progression: The reaction is maintained at reflux for 4.5 hours.

  • Work-up and Analysis: The reaction mixture is cooled. A small portion is taken, diluted, and assayed by GC to determine the yield. The remaining mixture is distilled, and any residue is noted.

Mandatory Visualization

Logical Relationship in Catalyst Selection for Chlorination of o-Chlorotoluene

The choice of catalyst and reaction conditions dictates the position of chlorination on the o-chlorotoluene molecule. The following diagram illustrates the two primary reaction pathways.

G cluster_0 Reaction Conditions cluster_1 Reaction Mechanism cluster_2 Primary Product UV_Light_Heat UV Light / High Temperature Free_Radical Free Radical Chain Reaction UV_Light_Heat->Free_Radical Lewis_Acid_Low_Temp Lewis Acid (e.g., FeCl3) Low Temperature Electrophilic_Substitution Electrophilic Aromatic Substitution Lewis_Acid_Low_Temp->Electrophilic_Substitution Side_Chain_Chlorination o-Chlorobenzotrichloride (Side-Chain Chlorination) Free_Radical->Side_Chain_Chlorination Ring_Chlorination Dichlorotoluenes (Ring Chlorination) Electrophilic_Substitution->Ring_Chlorination G Start Start: o-Chlorotoluene Catalyst_Addition Add Catalyst (e.g., PCl5, FeCl3, etc.) Start->Catalyst_Addition Chlorination Chlorination Reaction (Controlled Temperature & Time) Catalyst_Addition->Chlorination Workup Reaction Work-up (e.g., Distillation) Chlorination->Workup Analysis Product Analysis (GC, NMR, etc.) Workup->Analysis Data_Comparison Compare Yield, Selectivity, Purity Analysis->Data_Comparison

References

Safety Operating Guide

Proper Disposal of 1-Chloro-2-(trichloromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 1-Chloro-2-(trichloromethyl)benzene is critical for ensuring laboratory safety, protecting environmental health, and adhering to regulatory standards. As a halogenated organic compound, this chemical is classified as hazardous waste and must be managed through a dedicated disposal stream. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is prohibited and can lead to significant environmental contamination and legal penalties[1][2].

This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause long-lasting harmful effects to aquatic life[3][4]. In the event of a fire, it can generate irritating and highly toxic gases such as hydrogen chloride and carbon monoxide[5].

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield[6].

  • Clothing: A lab coat or chemical-resistant suit is required to prevent skin contact[7].

In Case of Exposure or Spill:

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[5].

  • Eye Contact: Flush eyes with plenty of water for at least 30 minutes, removing contact lenses if possible. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water or milk. Seek immediate medical aid[4][5].

  • Spills: Clean up spills immediately using appropriate protective equipment. Use an inert absorbent material, collect it into a suitable, sealed disposal container, and treat the collected material as hazardous waste[2][5][8].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory. The overriding principle is that no activity involving this chemical should begin without a clear plan for the disposal of the resulting waste[9].

Step 1: Waste Characterization and Segregation this compound is a halogenated organic waste [10]. It must be segregated from all other waste streams at the point of generation to prevent dangerous chemical reactions and to ensure proper disposal[1][9].

Do NOT mix with:

  • Non-halogenated organic solvents (e.g., ethanol, hexane, acetone)[8][11].

  • Aqueous waste (acids, bases)[10].

  • Strong oxidizing agents or strong bases[5].

  • Heavy metals[11].

Step 2: Container Selection and Labeling

  • Container: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a secure, leak-proof screw cap[1][12]. The container must be in good condition, free from damage or deterioration[1].

  • Labeling: Label the container before the first drop of waste is added[13]. The label must be clearly marked with:

    • The words "Hazardous Waste "[8][11].

    • The full chemical name: "Waste this compound " (do not use abbreviations)[13].

    • An indication of the hazards (e.g., "Toxic," "Irritant")[8].

Step 3: Waste Accumulation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[9][14]. The SAA should be under the control of laboratory personnel[1].

  • Storage Conditions: Keep the container tightly closed except when adding waste[8][12][13]. Store it in a cool, dry, well-ventilated area, and use secondary containment (e.g., a spill tray) to prevent leaks and spills[1][15].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart[2][14].

Step 4: Arranging for Disposal

  • Request Pickup: Once the container is nearly full (approximately 75-90%) or when the waste is no longer being generated, arrange for its removal[8][12]. Contact your institution’s Environmental Health and Safety (EHS) department or the equivalent office to request a hazardous waste pickup[2].

  • Final Disposal Method: Do not attempt to dispose of the chemical yourself. Halogenated organic wastes are typically sent for high-temperature incineration at a licensed hazardous waste disposal facility[10][16].

Summary of Disposal and Safety Data

The table below summarizes the critical information for the safe handling and disposal of this compound.

ParameterInformationSource(s)
Chemical Name This compound[3]
CAS Number 2136-89-2[3]
Waste Category Halogenated Organic Waste[10]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Corrosive, Toxic to aquatic life[3][4]
Incompatible Materials Oxidizing agents, strong bases, acids, heavy metals[5][11]
Recommended Container Tightly sealed, chemically compatible container (e.g., HDPE carboy, glass bottle)[1][12]
Disposal Method Incineration by a licensed hazardous waste disposal company[7][10][16]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[1][9]
SAA Storage Limits ≤ 55 gallons of hazardous waste; ≤ 1 quart of acute hazardous waste[2][14]

Experimental Protocols & Workflows

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound, from generation to final handoff for disposal.

G cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Step 1: Generate Waste (this compound) B Step 2: Identify as 'Halogenated Organic Waste' A->B C Step 3: Select Designated Halogenated Waste Container B->C D Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name C->D E Step 5: Add Waste to Container (Keep closed when not in use) D->E F Step 6: Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is Container Full (75-90%)? F->G G->F No H Step 7: Request Pickup from Environmental Health & Safety (EHS) G->H Yes I Step 8: EHS Collects Waste from Laboratory H->I J Step 9: Transport to Central Accumulation Area I->J K Step 10: Final Disposal via Licensed Facility (Incineration) J->K

References

Personal protective equipment for handling 1-Chloro-2-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Chloro-2-(trichloromethyl)benzene

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe and compliant laboratory operations.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound. This information is critical for risk assessment and the implementation of appropriate safety measures.

ParameterValueSource(s)
Physical State Colorless to pale yellow liquid or solid[1]
Odor Pungent[1]
Melting Point 29-31 °C[2][3]
Boiling Point 260-264 °C[1][3]
Density 1.508 - 1.5187 g/cm³ at 20-25 °C[1][2][3]
Flash Point 110 - 112 °C[1]
Vapor Pressure 1 mmHg at 25 °C[2]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in many organic solvents like ethanol and ether[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.

  • Storage Location: Store in a cool, dry, well-ventilated area designated as a corrosives area.[2] The storage area should be separate from incompatible materials such as oxidizing agents and strong bases.[1][2]

  • Container Integrity: Keep the container tightly closed when not in use to prevent the ingress of moisture.[1][2] Store in the original container.[4][5]

  • Environmental Protection: The storage area should not have drain or sewer access.[4][5]

Personal Protective Equipment (PPE)

Before handling, all personnel must be equipped with the following PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may also be necessary.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[2][7] Gloves must be inspected prior to use.[6]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[2] This may include a lab coat, apron, or coveralls.

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially in situations where ventilation is inadequate or when dealing with spills.[2][5] Follow OSHA respirator regulations found in 29 CFR 1910.134.[2]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[2] Avoid breathing dust, vapor, mist, or gas.[2]

  • Hygiene Practices: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]

  • Contaminated Items: Discard contaminated shoes and wash contaminated clothing before reuse.[2]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Spills and Leaks
  • Evacuation: Evacuate personnel from the immediate spill area.[7]

  • Ventilation: Ensure adequate ventilation.[7]

  • Containment: Prevent the spill from entering drains or waterways.[7][8]

  • Cleanup: For small spills, use an absorbent material like sand or earth and place it in a suitable, closed container for disposal.[2] For larger spills, dike the area and collect the material.

  • Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described above.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][7] Do not use mouth-to-mouth resuscitation.[2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.[2] Do not allow the victim to rub or keep their eyes closed.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][4][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2] Do NOT get water inside containers.[2]

  • Hazards: The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes, including hydrogen chloride and carbon monoxide.[2] Containers may explode when heated.[2] Contact with metals may evolve flammable hydrogen gas.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect waste material in suitable, closed, and properly labeled containers.[7]

  • Disposal Method: Dispose of the chemical and any contaminated materials through a licensed hazardous waste disposal company.[6] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding hazardous waste disposal are strictly followed.[9] Do not let the product enter drains or the environment.[4][5][7]

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.

G Safe Handling Workflow for this compound A Receiving and Storage B Wear Appropriate PPE A->B C Handling and Use in Ventilated Area B->C D Decontamination and Waste Collection C->D E Proper Disposal via Licensed Contractor D->E F End of Process E->F

Caption: A flowchart illustrating the standard operating procedure for handling this compound.

G Emergency Response Protocol Spill Spill or Leak Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Emergency PPE Evacuate->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Cleanup Clean up with Absorbent Contain->Cleanup Disposal Dispose of as Hazardous Waste Cleanup->Disposal FirstAid Provide First Aid (as per exposure type) Medical Seek Immediate Medical Attention FirstAid->Medical Exposure Personnel Exposure Exposure->FirstAid

Caption: A diagram outlining the immediate steps to be taken in the event of a spill or personnel exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-(trichloromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-(trichloromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.